molecular formula C25H20F3N3O B15541795 VT107

VT107

Numéro de catalogue: B15541795
Poids moléculaire: 435.4 g/mol
Clé InChI: OBEXKSHQMHIUFP-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VT107 is a useful research compound. Its molecular formula is C25H20F3N3O and its molecular weight is 435.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[(1S)-1-(6-aminopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O/c1-15(22-6-3-7-23(29)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(26,27)28/h2-15H,1H3,(H2,29,31)(H,30,32)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEXKSHQMHIUFP-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of VT107 in Hippo-YAP Pathway Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo-YAP signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. A central node in this pathway is the interaction between the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) with the TEAD (TEA domain) family of transcription factors. This interaction drives the expression of genes that promote cell proliferation and inhibit apoptosis. VT107 has emerged as a potent and selective small molecule inhibitor that targets this interaction by preventing the auto-palmitoylation of all four TEAD proteins, a post-translational modification essential for their function. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on Hippo-YAP pathway signaling, and detailed protocols for key experimental assays used to characterize its activity.

Introduction to the Hippo-YAP Pathway

The Hippo signaling pathway is a complex kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. In its "on" state (e.g., in response to high cell density), the core kinases MST1/2 phosphorylate and activate LATS1/2. LATS1/2, in turn, phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation. When the Hippo pathway is "off" (e.g., due to loss of cell-cell contact or mutations in upstream components like NF2), unphosphorylated YAP and TAZ translocate to the nucleus.[1] In the nucleus, YAP and TAZ bind to the TEAD family of transcription factors (TEAD1-4) to initiate a transcriptional program that promotes cell proliferation, survival, and migration.[1] Dysregulation of the Hippo pathway, leading to constitutive YAP/TAZ activation, is a common feature in several cancers, including malignant mesothelioma.[1]

This compound: A Pan-TEAD Auto-Palmitoylation Inhibitor

This compound is a potent, small molecule inhibitor that functions by blocking the auto-palmitoylation of all four TEAD proteins (TEAD1-4).[1] This post-translational modification, where a palmitate molecule is covalently attached to a conserved cysteine residue within the TEAD protein, is crucial for its stability and its interaction with YAP and TAZ.[2] By binding to the palmitoyl-CoA binding site, this compound prevents this modification, leading to a decrease in palmitoylated TEAD and a corresponding increase in the unpalmitoylated form.[1] This disruption of TEAD palmitoylation allosterically inhibits the interaction between YAP/TAZ and TEAD, thereby suppressing the transcription of downstream target genes.[3]

cluster_Hippo_On Hippo Pathway ON (High Cell Density) cluster_Hippo_Off Hippo Pathway OFF (e.g., NF2 mutation) cluster_Nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 P YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ P Cytoplasmic Sequestration Cytoplasmic Sequestration YAP/TAZ->Cytoplasmic Sequestration Degradation Degradation Cytoplasmic Sequestration->Degradation YAP/TAZ YAP/TAZ (unphosphorylated) Nucleus Nucleus YAP/TAZ ->Nucleus TEAD TEAD Palmitoylation Auto-palmitoylation TEAD->Palmitoylation YAP_TAZ_n YAP/TAZ Gene_Transcription Target Gene Transcription (e.g., CTGF, CYR61) YAP_TAZ_n->Gene_Transcription binds to TEAD Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation This compound This compound This compound->Palmitoylation inhibits

Figure 1: The Hippo-YAP signaling pathway and the mechanism of action of this compound.

Quantitative Data on this compound Activity

In Vitro Potency

This compound demonstrates potent inhibition of YAP/TAZ-TEAD-dependent transcription, as evidenced by a low nanomolar IC50 value in a YAP reporter assay.[4][5] Its anti-proliferative effects are particularly pronounced in cancer cell lines with a dysregulated Hippo pathway, such as those with NF2 mutations.

Assay TypeCell Line/SystemIC50 ValueReference
YAP Reporter AssayHEK293T4.93 nM[4][5]
Anti-ProliferationNCI-H2052 (NF2, LATS2 mutant)~18 nM (IC50)[4]
Anti-ProliferationNCI-H226 (NF2-/-)~32 nM (IC50)[4]

Table 1: In Vitro Potency of this compound.

Inhibition of TEAD Auto-Palmitoylation

This compound effectively inhibits the auto-palmitoylation of all four TEAD isoforms. This has been demonstrated in cell-based assays where treatment with this compound leads to a marked decrease in the levels of palmitoylated TEAD1, TEAD3, and TEAD4, with a concurrent increase in their unpalmitoylated forms.[1][6]

Downregulation of YAP/TAZ-TEAD Target Genes

By disrupting the YAP/TAZ-TEAD interaction, this compound leads to a significant reduction in the expression of their downstream target genes, which are critical for tumor growth and survival. Notably, the expression of CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61) is consistently downregulated upon this compound treatment in sensitive cell lines.[4][7][8]

Target GeneCell LineTreatmentFold Change/ReductionReference
CTGFNCI-H226 tumors (in vivo)VT103 (related compound)Dose-dependent decrease[1]
CYR61NCI-H226 tumors (in vivo)VT103 (related compound)Dose-dependent decrease[1]
YAP/TAZ target signatureNCI-H2052, NCI-H226This compoundSignificant downregulation[4]

Table 2: Effect of TEAD Inhibition on Target Gene Expression. (Note: In vivo data for the closely related compound VT103 is presented as a surrogate for this compound's expected in vivo pharmacodynamic effect).

In Vivo Anti-Tumor Efficacy

Experimental Protocols

Acyl-PEGyl Exchange Gel Shift (APEGS) Assay for TEAD Palmitoylation

This protocol is adapted from established methods to specifically assess the palmitoylation status of TEAD proteins.[9][10][11]

start Cell Lysate (with Palmitoylated TEAD) step1 Block free thiols (NEM) start->step1 step2 Cleave thioester bonds (Hydroxylamine) step1->step2 step3 Label newly exposed thiols (mPEG-maleimide) step2->step3 step4 SDS-PAGE & Western Blot step3->step4 end Detect shift in TEAD molecular weight step4->end

Figure 2: Workflow for the Acyl-PEGyl Exchange Gel Shift (APEGS) assay.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • N-ethylmaleimide (NEM)

  • Hydroxylamine (B1172632) (HAM) solution (neutral pH)

  • Tris-HCl

  • SDS

  • Methoxy-PEG-maleimide (mPEG-maleimide)

  • SDS-PAGE gels and running buffer

  • Western blotting apparatus and reagents

  • Primary antibody against TEAD (pan-TEAD or isoform-specific)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cells treated with this compound or vehicle control in lysis buffer. Determine protein concentration using a BCA assay.

  • Blocking of Free Thiols: To 1 mg of protein lysate, add NEM to a final concentration of 50 mM. Incubate at room temperature for 3 hours with gentle rotation. This step blocks any free cysteine residues that are not palmitoylated.

  • Protein Precipitation: Precipitate the protein by adding three volumes of ice-cold acetone (B3395972) and incubate at -20°C for 20 minutes. Centrifuge at 14,000 x g for 10 minutes and discard the supernatant.

  • Thioester Cleavage: Resuspend the protein pellet in a buffer containing 1% SDS. Divide the sample into two equal aliquots. To one aliquot, add HAM solution to a final concentration of 0.5 M (this will cleave the palmitoyl-thioester bond). To the other aliquot, add Tris-HCl as a negative control. Incubate at 37°C for 1 hour.

  • PEGylation: Add mPEG-maleimide to a final concentration of 10 mM to both the HAM-treated and control samples. Incubate at room temperature for 2 hours. The mPEG molecule will covalently bind to the cysteine residues that were exposed by the hydroxylamine treatment.

  • SDS-PAGE and Western Blotting: Add SDS-PAGE sample buffer to the samples and run on a polyacrylamide gel. Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody against TEAD. Follow with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. A shift in the molecular weight of the TEAD protein in the HAM-treated sample compared to the control indicates palmitoylation.

Western Blotting for YAP/TAZ and TEAD

This protocol provides a standard method for detecting the protein levels of YAP, TAZ, and TEAD in cell lysates.[3][12][13][14]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Western blotting apparatus and reagents

  • Primary antibodies against YAP, TAZ, and TEAD

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Lyse cells treated with various concentrations of this compound for the desired time. Quantify protein concentration.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP, TAZ, or TEAD (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

RNA Sequencing and Data Analysis Workflow

This workflow outlines the key steps for analyzing changes in gene expression in response to this compound treatment, with a focus on the Hippo pathway.[2][15][16][17][18]

start RNA Extraction (this compound vs. Control) step1 Library Preparation & Sequencing start->step1 step2 Quality Control (e.g., FastQC) step1->step2 step3 Read Alignment (to reference genome) step2->step3 step4 Read Quantification step3->step4 step5 Differential Gene Expression Analysis step4->step5 step6 Pathway Enrichment Analysis step5->step6 end Identification of regulated pathways step6->end

Figure 3: Workflow for RNA sequencing and data analysis.

Procedure:

  • RNA Extraction and Quality Control: Treat cells with this compound or vehicle control. Extract total RNA using a commercial kit. Assess RNA quality and quantity (e.g., using a Bioanalyzer).

  • Library Preparation and Sequencing: Prepare sequencing libraries from the high-quality RNA samples. Perform high-throughput sequencing (e.g., on an Illumina platform).

  • Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases if necessary.

  • Read Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and perform differential gene expression analysis between the this compound-treated and control groups.

  • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify signaling pathways that are significantly altered by this compound treatment, with a particular focus on the Hippo-YAP target gene signature.

Clinical Development

The promising preclinical data for TEAD inhibitors has led to their advancement into clinical trials. VT3989, a compound closely related to this compound, is being evaluated in a Phase 1/2 clinical trial (NCT04665206) for patients with advanced solid tumors, with a focus on malignant mesothelioma and other tumors with NF2 mutations.[19][20][21][22] Early results have shown a manageable safety profile and encouraging signs of anti-tumor activity, providing the first clinical proof-of-concept for targeting the Hippo-YAP-TEAD pathway.[20]

Conclusion

This compound represents a promising therapeutic agent that targets a key vulnerability in cancers with a dysregulated Hippo-YAP pathway. Its mechanism of action as a pan-TEAD auto-palmitoylation inhibitor leads to the effective suppression of the oncogenic transcriptional program driven by YAP and TAZ. The in-depth technical guide provided here offers a comprehensive overview of this compound's role in Hippo-YAP pathway signaling and detailed protocols for its characterization. Further preclinical and clinical investigation of this compound and similar compounds is warranted to fully realize their potential as a novel class of anti-cancer therapeutics.

References

The Disruption of the YAP/TAZ-TEAD Oncogenic Axis by VT107: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is a hallmark of various cancers, leading to the hyperactivation of its downstream effectors, the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[3][4] In the nucleus, YAP and TAZ, which lack intrinsic DNA-binding domains, associate with the TEA domain (TEAD) family of transcription factors (TEAD1-4).[5] This interaction drives the expression of a battery of genes that promote cell proliferation, survival, and migration, thereby fueling tumor progression.

The critical role of the YAP/TAZ-TEAD interaction in cancer has made it a compelling target for therapeutic intervention. VT107 is a potent, orally active, pan-TEAD auto-palmitoylation inhibitor that has emerged as a promising agent to disrupt this oncogenic axis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on the YAP/TAZ-TEAD pathway, and the experimental methodologies used to elucidate its activity.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of TEAD auto-palmitoylation. Palmitoylation, the covalent attachment of palmitic acid to a cysteine residue within the TEAD protein, is a crucial post-translational modification required for the stable interaction between TEAD and the YAP/TAZ co-activators. This compound binds to the central lipid pocket of TEAD proteins, blocking the palmitoyl-CoA binding site and thereby preventing this auto-palmitoylation process.

By inhibiting TEAD palmitoylation, this compound effectively disrupts the formation of the functional YAP/TAZ-TEAD transcriptional complex. This leads to a significant reduction in the transcription of downstream target genes that are critical for cancer cell proliferation and survival. This compound exhibits broad-spectrum activity, inhibiting the palmitoylation of all four TEAD isoforms (TEAD1, TEAD2, TEAD3, and TEAD4).

cluster_Hippo_Off Hippo Pathway OFF (e.g., NF2-mutant cells) cluster_VT107_Action Effect of this compound YAP_TAZ_cyto YAP/TAZ (unphosphorylated) YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc Nuclear Translocation YAP_TEAD_complex YAP/TAZ-TEAD Complex YAP_TAZ_nuc->YAP_TEAD_complex TEAD TEAD Palmitoylated_TEAD Palmitoylated TEAD TEAD->Palmitoylated_TEAD Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Palmitoylated_TEAD Auto-palmitoylation Palmitoylated_TEAD->YAP_TEAD_complex Interaction Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_complex->Target_Genes Transcriptional Activation Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound This compound->Inhibition

Figure 1: Mechanism of this compound Action.

Quantitative Data on this compound's Effects

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data points demonstrating its impact on cell proliferation and YAP/TAZ-TEAD target gene expression.

Table 1: Anti-proliferative Activity of this compound in Mesothelioma Cell Lines
Cell LineGenotypeAssay TypeIC50Citation
NCI-H2052NF2, LATS2 mutantCell Viability (6 days)~18 nM
NCI-H226NF2-/-Cell Viability (6 days)~32 nM
NCI-H2373NF2 mutantNot SpecifiedPotent Inhibition

IC50 values are approximated from graphical data presented in the cited literature.

Table 2: Downregulation of YAP/TAZ-TEAD Target Genes by this compound
Cell LineTreatmentTarget GeneMethodResultCitation
NCI-H2052This compoundNPPB, IGFBP3, SNAPC1, CTGF, CYR61, ANKRD1RNA-seqAmong top downregulated genes
NCI-H226This compoundNPPB, IGFBP3, SNAPC1, CTGF, CYR61, ANKRD1RNA-seqAmong top downregulated genes
MCF10AVT101/VT102 (analogs)CYR61, AMOTL2qPCRSignificant downregulation
NCI-H2373VT102 (analog)CYR61qPCRSignificant downregulation
Table 3: Effect of this compound on Protein-Protein Interactions
Cell LineTreatmentInteraction AssessedMethodResultCitation
NCI-H23733 µM this compound (24h)YAP-TEAD1Co-IPInteraction blocked
NCI-H23733 µM this compound (24h)TAZ-TEAD1Co-IPInteraction blocked
NCI-H23733 µM this compound (24h)YAP-TEAD4Co-IPInteraction blocked
NCI-H23733 µM this compound (24h)TAZ-TEAD4Co-IPInteraction blocked

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the effects of this compound.

Co-Immunoprecipitation (Co-IP) to Assess YAP/TAZ-TEAD Interaction

This protocol is designed to determine if this compound disrupts the physical interaction between YAP/TAZ and TEAD proteins in a cellular context.

  • Cell Culture and Treatment:

    • Plate NF2-mutant mesothelioma cells (e.g., NCI-H2373) and allow them to adhere.

    • Treat cells with either DMSO (vehicle control) or a specified concentration of this compound (e.g., 3 µM) for a designated time (e.g., 4 or 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing soluble proteins.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody specific to either TEAD1 or TEAD4 overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against YAP and TAZ to detect co-immunoprecipitated proteins.

    • Use a primary antibody against the immunoprecipitated protein (TEAD1 or TEAD4) as a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Start Start: NF2-mutant cells Treatment Treat with this compound or DMSO (control) Start->Treatment Lysis Cell Lysis (non-denaturing buffer) Treatment->Lysis IP Immunoprecipitate with anti-TEAD Ab Lysis->IP Wash Wash beads to remove non-specific binders IP->Wash Elute Elute protein complexes Wash->Elute WB Western Blot: Probe for YAP & TAZ Elute->WB Result Result: Reduced YAP/TAZ signal in this compound lane indicates disrupted interaction WB->Result

Figure 2: Co-Immunoprecipitation Workflow.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the changes in mRNA levels of YAP/TAZ-TEAD target genes following this compound treatment.

  • Cell Treatment and RNA Extraction:

    • Treat cells (e.g., MCF10A or NCI-H2373) with this compound or a vehicle control for a specified duration (e.g., 4 hours).

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (CTGF, CYR61, etc.) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression in this compound-treated samples relative to control samples using the 2-ΔΔCt method.

TEAD Palmitoylation Assay

This assay directly measures the effect of this compound on the palmitoylation of TEAD proteins.

  • Cell Culture and Treatment:

    • Culture HEK293T cells and treat with this compound or DMSO control overnight.

    • Incubate the cells with an alkyne-palmitate analog, which will be incorporated into proteins during palmitoylation.

  • Immunoprecipitation of TEAD:

    • Lyse the cells and immunoprecipitate specific endogenous TEAD proteins (TEAD1, TEAD3, TEAD4) using specific antibodies.

  • Click Chemistry:

    • Perform a click chemistry reaction on the immunoprecipitated proteins. This reaction attaches a biotin (B1667282) tag to the alkyne-palmitate incorporated into the TEAD proteins.

  • Western Blot Analysis:

    • Elute the proteins and separate them by SDS-PAGE.

    • Transfer to a PVDF membrane.

    • Probe the membrane with Streptavidin-HRP to detect the biotin-tagged (palmitoylated) TEAD.

    • A significant reduction in the Streptavidin-HRP signal in the this compound-treated sample indicates inhibition of palmitoylation.

The Hippo Signaling Pathway and this compound's Point of Intervention

The Hippo pathway is a complex kinase cascade that ultimately controls the phosphorylation state of YAP and TAZ. When the pathway is "ON" (e.g., in response to high cell density), the core kinases MST1/2 and LATS1/2 are active. LATS1/2 phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm and subsequent degradation. When the pathway is "OFF" (as is common in cancers with mutations in upstream components like NF2), YAP and TAZ remain unphosphorylated, translocate to the nucleus, and bind to TEAD to drive transcription. This compound intervenes at this final, critical step, preventing the formation of a functional transcriptional complex even when the upstream Hippo pathway is inactivated.

cluster_Upstream Upstream Signals cluster_Core_Kinase Hippo Core Kinase Cascade cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cell Density Cell Density Mechanical Cues Mechanical Cues GPCRs GPCRs MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 pYAP_TAZ p-YAP/TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocation (Hippo OFF) Degradation Degradation pYAP_TAZ->Degradation YAP_TEAD_complex Active YAP/TAZ-TEAD Complex YAP_TAZ_nuc->YAP_TEAD_complex TEAD TEAD TEAD->YAP_TEAD_complex Interaction Target_Genes Oncogenic Gene Expression YAP_TEAD_complex->Target_Genes This compound This compound This compound->TEAD Inhibits Palmitoylation Upstream Signals Upstream Signals Upstream Signals->MST1_2

Figure 3: Hippo Pathway and this compound Intervention.

Conclusion

This compound represents a targeted therapeutic strategy that directly addresses the core transcriptional machinery of the Hippo pathway output. By inhibiting the essential post-translational modification of TEAD auto-palmitoylation, this compound effectively decouples the oncogenic co-activators YAP and TAZ from their DNA-binding partners. The comprehensive data from proliferation assays, gene expression analyses, and protein-protein interaction studies collectively demonstrate that this compound potently and specifically disrupts the YAP/TAZ-TEAD interaction, leading to the suppression of oncogenic signaling. The detailed experimental protocols provided herein serve as a foundation for further research and development in targeting this critical cancer dependency.

References

Investigating VT107 in NF2-Deficient Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical investigation of VT107, a potent pan-TEAD inhibitor, in the context of cancers driven by Neurofibromatosis Type 2 (NF2) deficiency. The loss of the NF2 tumor suppressor gene product, Merlin, leads to the dysregulation of the Hippo signaling pathway and subsequent activation of the transcriptional co-activators YAP and TAZ. This compound targets the downstream effectors of this pathway, the TEAD transcription factors, offering a promising therapeutic strategy for these difficult-to-treat malignancies.

Core Mechanism of Action

Mutations in the NF2 gene are a hallmark of several cancers, including mesothelioma, schwannoma, and meningioma.[1][2] The NF2 gene product, Merlin, is a key upstream regulator of the Hippo signaling pathway.[1][3] In a healthy cell, Merlin, as part of a larger complex, activates the LATS1/2 kinases. These kinases then phosphorylate the oncoproteins YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), leading to their cytoplasmic retention and degradation.

In NF2-deficient cancer cells, the absence of functional Merlin results in the inactivation of the Hippo pathway kinase cascade.[4][5] This allows unphosphorylated YAP and TAZ to translocate to the nucleus, where they bind to the TEAD family of transcription factors (TEAD1-4).[2][3] The YAP/TAZ-TEAD complex then drives the expression of genes that promote cell proliferation, survival, and tumorigenesis.[2][3]

This compound is a small molecule inhibitor that functions by preventing the auto-palmitoylation of TEAD transcription factors.[1][2] This lipid modification is crucial for the stability of TEAD proteins and their interaction with YAP and TAZ.[2] By blocking this step, this compound effectively disrupts the formation of the oncogenic YAP/TAZ-TEAD complex, thereby inhibiting downstream gene transcription and suppressing tumor growth.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from pre-clinical studies of this compound and other closely related TEAD inhibitors in NF2-deficient cancer models.

Table 1: In Vitro Efficacy of TEAD Inhibitors in NF2-Deficient Cell Lines

CompoundCell LineCancer TypeAssayIC50 / EffectReference
This compoundNCI-H2373Mesothelioma (NF2-mutant)Cell ProliferationPotent inhibition (specific IC50 not provided in abstract)[1]
Pan-TEAD Inhibitors (e.g., this compound)NF2 KO MeT-5AMesotheliomaSpheroid GrowthSignificant reduction at 10 µM[6][7]
Pan-TEAD Inhibitors (VT1, VT2, VT3/VT107)Primary Human Meningioma CellsMeningioma (NF2-null)Cell ProliferationInhibition in the nanomolar range[2]
Pan-TEAD Inhibitors (VT1, VT2)HEI193Schwannoma (NF2-null)Cell ProliferationSignificant inhibition[2]
This compoundEHE primary cell culturesEpithelioid HemangioendotheliomaCell Proliferation30% decrease at 1 µM[3]

Table 2: In Vivo Efficacy of TEAD Inhibitors in NF2-Deficient Animal Models

CompoundAnimal ModelCancer TypeDosingEffectReference
VT1 (VT104)Periostin-CRE NF2fl/fl miceSchwannoma10 mg/kg daily (gavage) for 21 daysSignificant reduction in tumor volume[2][8]
VT2Periostin-CRE NF2fl/fl miceSchwannoma30 mg/kg daily (gavage) for 21 daysSignificant reduction in tumor volume[2][8]
TEAD InhibitorsSubcutaneous tumor xenograftsMesothelioma (NF2-deficient)Orally bioavailableInhibition of tumor growth and shrinkage of established tumors[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the core signaling pathway, the mechanism of this compound action, and a typical experimental workflow for evaluating TEAD inhibitors.

Hippo_Signaling_Pathway_and_VT107_Mechanism cluster_0 Normal Cell (NF2-WT) cluster_1 NF2-Deficient Cancer Cell NF2 Merlin (NF2) Hippo_Kinase_Cascade Hippo Kinase Cascade (LATS1/2) NF2->Hippo_Kinase_Cascade activates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic) Hippo_Kinase_Cascade->YAP_TAZ_p phosphorylates Degradation Degradation YAP_TAZ_p->Degradation NF2_mut Inactive Merlin (NF2-deficient) Hippo_Kinase_Cascade_off Hippo Kinase Cascade (Inactive) NF2_mut->Hippo_Kinase_Cascade_off fails to activate YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD binds YAP_TAZ_TEAD YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TAZ_TEAD TEAD->YAP_TAZ_TEAD Gene_Expression Oncogenic Gene Expression YAP_TAZ_TEAD->Gene_Expression drives This compound This compound This compound->TEAD inhibits auto-palmitoylation

Caption: NF2/Hippo pathway and this compound's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Hypothesis: TEAD inhibition is effective in NF2-deficient cancers invitro In Vitro Studies start->invitro invivo In Vivo Studies invitro->invivo Promising results lead to data_analysis Data Analysis and Conclusion invivo->data_analysis cell_lines Select NF2-WT and NF2-deficient cell lines proliferation_assay Cell Proliferation Assay (e.g., CellTiter-Glo) cell_lines->proliferation_assay western_blot Western Blot (YAP/TAZ, TEAD targets) cell_lines->western_blot qpcr qPCR for TEAD Target Genes (e.g., CTGF) cell_lines->qpcr co_ip Co-Immunoprecipitation (YAP-TEAD interaction) cell_lines->co_ip animal_model Establish NF2-deficient tumor model (e.g., xenograft) treatment Treat with this compound vs. Vehicle Control animal_model->treatment tumor_measurement Monitor Tumor Volume and Body Weight treatment->tumor_measurement ihc Immunohistochemistry of Tumors treatment->ihc at endpoint

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the investigation of this compound.

Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the effect of this compound on the viability and proliferation of NF2-deficient and wild-type cancer cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., NCI-H2373, BenMen-1) in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in DMSO, and then further dilute in culture medium to achieve final concentrations ranging from 0.01 nM to 10 µM. Add the compound dilutions to the respective wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the DMSO control and plot the dose-response curve using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.

Western Blotting for Hippo Pathway Proteins and Targets

Objective: To assess the effect of this compound on the protein levels of Hippo pathway components and downstream targets.

Methodology:

  • Cell Lysis: Treat cultured cells with this compound at various concentrations for 24-48 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 4-20% Tris-Glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-YAP, anti-TAZ, anti-CTGF, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH).

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

Objective: To determine if this compound disrupts the interaction between YAP and TEAD proteins.[1]

Methodology:

  • Cell Treatment and Lysis: Treat NF2-mutant cells (e.g., NCI-H2373) with this compound (e.g., 3 µM) or DMSO for 4 to 24 hours.[1] Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to TEAD1 or TEAD4 overnight at 4°C with gentle rotation.[1]

  • Immune Complex Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash several times with Co-IP buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against YAP and TAZ to detect co-immunoprecipitated proteins.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model of NF2-deficient cancer.

Methodology:

  • Cell Implantation: Subcutaneously inject NF2-deficient cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD-SCID gamma mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., at a pre-determined efficacious dose) or vehicle control daily via oral gavage.[8]

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. The formula for tumor volume is (Length x Width²)/2.

  • Endpoint and Tissue Collection: Euthanize mice when tumors reach a predetermined endpoint or after a set treatment period (e.g., 21 days).[2][8] Excise tumors for weight measurement, and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the rest for molecular analysis.

  • Analysis: Compare tumor growth curves between the treatment and vehicle groups. Perform IHC on tumor sections to analyze markers of proliferation (e.g., Ki-67) and target engagement (e.g., CTGF expression).

Conclusion

This compound represents a targeted therapeutic approach for NF2-deficient cancers by directly inhibiting the TEAD-mediated transcriptional program that drives their growth. The pre-clinical data strongly support its efficacy in relevant in vitro and in vivo models of mesothelioma, schwannoma, and meningioma. The provided protocols offer a framework for the continued investigation and validation of TEAD inhibitors as a promising class of drugs for this patient population. Further clinical investigation is warranted to translate these promising pre-clinical findings into patient benefit.

References

VT107's impact on TEAD family proteins (TEAD1, TEAD2, TEAD3, TEAD4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TEA Domain (TEAD) family of transcription factors, comprising TEAD1, TEAD2, TEAD3, and TEAD4, are critical downstream effectors of the Hippo signaling pathway.[1][2] Dysregulation of this pathway and subsequent activation of TEAD-mediated transcription are implicated in the development and progression of various cancers, including malignant mesothelioma.[1][3] This has rendered TEAD proteins attractive targets for therapeutic intervention.[4] VT107 has emerged as a potent, orally active, pan-TEAD inhibitor, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of the mechanism of action of this compound and its specific impact on each of the four TEAD family proteins.

Mechanism of Action of this compound

This compound functions as a pan-TEAD auto-palmitoylation inhibitor. Palmitoylation, the covalent attachment of palmitic acid to cysteine residues, is a critical post-translational modification for the proper function of TEAD proteins. This modification, which occurs in a central lipid pocket within the TEAD protein, is essential for the interaction with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).

This compound exerts its inhibitory effect by binding to this central lipid pocket, thereby physically blocking the auto-palmitoylation of TEAD proteins. This prevention of palmitoylation disrupts the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target genes involved in cell proliferation and survival.

cluster_Hippo_Off Hippo Pathway OFF (e.g., NF2-deficient cells) cluster_this compound Effect of this compound YAP_TAZ_N YAP/TAZ (Active) TEAD TEAD1-4 (Palmitoylated) YAP_TAZ_N->TEAD Interaction Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Leads to This compound This compound TEAD_unpalm TEAD1-4 (Unpalmitoylated) This compound->TEAD_unpalm Inhibits auto-palmitoylation YAP_TAZ_N2 YAP/TAZ TEAD_unpalm->YAP_TAZ_N2 Interaction Blocked Gene_Expression_Inhibited Target Gene Expression Inhibited TEAD_unpalm->Gene_Expression_Inhibited Inhibits Proliferation_Inhibited Inhibition of Cell Proliferation Gene_Expression_Inhibited->Proliferation_Inhibited Leads to

Mechanism of this compound Action

Impact on TEAD Family Proteins

This compound demonstrates a broad-spectrum inhibitory activity across all four members of the TEAD family.

TEAD1

This compound effectively prevents the palmitoylation of the TEAD1 protein. Treatment with this compound leads to a noticeable decrease in palmitoylated TEAD1 and a corresponding increase in its unpalmitoylated form. This inhibition of palmitoylation disrupts the interaction between TEAD1 and both YAP and TAZ.

TEAD2

While specific quantitative data on the inhibition of TEAD2 by this compound is not extensively detailed in the available literature, it is characterized as a pan-TEAD inhibitor. Notably, this compound is reported to be slightly more potent against TEAD2 compared to a similar compound, VT104.

TEAD3

Similar to its effect on TEAD1, this compound inhibits the palmitoylation of endogenous TEAD3. This results in a decrease in the levels of palmitoylated TEAD3 and an increase in the unpalmitoylated form.

TEAD4

This compound is described as being most potent at blocking the palmitoylation of endogenous TEAD4 protein. The inhibition of TEAD4 palmitoylation by this compound effectively blocks the interaction between TEAD4 and both YAP and TAZ. Like TEAD2, this compound shows slightly higher potency against TEAD4 compared to VT104.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the inhibitory effects of this compound.

Table 1: Quantitative Inhibitory Activity of this compound

Assay TypeCell LineParameterValueReference
YAP Reporter Assay-IC504.93 nM
Cell ProliferationNCI-H2052IC5018 nM
Cell ProliferationNCI-H226IC5032 nM

Table 2: Qualitative Summary of this compound's Impact on TEAD Palmitoylation

TEAD IsoformEffect of this compound on PalmitoylationReference
TEAD1 Prevents palmitoylation, leading to an increase in the unpalmitoylated form.
TEAD2 Inhibits palmitoylation (characterized as a pan-TEAD inhibitor).
TEAD3 Inhibits palmitoylation, leading to an increase in the unpalmitoylated form.
TEAD4 Potently blocks palmitoylation.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the impact of this compound on TEAD proteins are provided below.

Cell-Based TEAD Palmitoylation Assay

This assay is used to determine the effect of this compound on the palmitoylation of TEAD proteins within a cellular context.

Materials:

  • HEK293T cells

  • Expression plasmids for Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4

  • This compound

  • Alkyne palmitate

  • Anti-Myc antibody for immunoprecipitation

  • Reagents for click chemistry

  • Streptavidin-HRP for Western blotting

Protocol:

  • Transfect HEK293T cells with a plasmid expressing the Myc-tagged TEAD protein of interest.

  • Incubate the transfected cells overnight with this compound or DMSO (vehicle control) and alkyne palmitate.

  • Lyse the cells and perform immunoprecipitation of the Myc-tagged TEAD protein using an anti-Myc antibody.

  • Perform a click chemistry reaction to attach a biotin (B1667282) tag to the alkyne palmitate that has been incorporated into the TEAD protein.

  • Analyze the samples by Western blotting using Streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD protein.

Start Start: HEK293T cells transfected with Myc-TEAD plasmid Incubate Incubate overnight with This compound (or DMSO) and Alkyne Palmitate Start->Incubate Lyse Cell Lysis Incubate->Lyse IP Immunoprecipitation with anti-Myc antibody Lyse->IP Click Click Chemistry (Biotinylation) IP->Click WB Western Blot with Streptavidin-HRP Click->WB Analyze Analyze Palmitoylation Levels WB->Analyze

Workflow for Cell-Based TEAD Palmitoylation Assay
Co-Immunoprecipitation (Co-IP)

This technique is employed to verify the disruption of the YAP/TAZ-TEAD interaction by this compound.

Materials:

  • NF2-mutant NCI-H2373 cells

  • This compound

  • Lysis buffer (e.g., 50 mmol/L Tris pH 7.5, 150 mmol/L NaCl, 1% Triton-X100, with protease and phosphatase inhibitors)

  • Anti-TEAD1 or anti-TEAD4 specific antibodies

  • Anti-YAP and anti-TAZ antibodies for immunoblotting

  • Protein A/G beads

Protocol:

  • Treat NCI-H2373 cells with this compound or DMSO for a specified time (e.g., 4 or 24 hours).

  • Wash the cells with PBS and lyse them.

  • Clarify the cell lysates by centrifugation.

  • Incubate the supernatant with an anti-TEAD1 or anti-TEAD4 antibody to form antibody-antigen complexes.

  • Precipitate the complexes using Protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes and analyze by Western blotting using anti-YAP and anti-TAZ antibodies to detect co-precipitated proteins.

YAP/TAZ-TEAD Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.

Materials:

  • A stable cell line with a luciferase reporter construct driven by tandem repeats of a TEAD binding element.

  • A control reporter construct (e.g., Renilla luciferase) for normalization.

  • This compound

  • Luciferase assay reagents

Protocol:

  • Seed the reporter cell line in a multi-well plate.

  • Treat the cells with a dilution series of this compound or DMSO.

  • After the desired incubation period, lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to determine the specific inhibition of YAP/TAZ-TEAD transcriptional activity.

Signaling Pathway Modulation

This compound's primary mechanism of action is the disruption of the Hippo signaling pathway's terminal transcriptional step. The Hippo pathway is a key regulator of organ size and tissue homeostasis. In many cancers, mutations in upstream components of the pathway, such as NF2, lead to the constitutive activation of YAP/TAZ. These co-activators then translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell proliferation and survival. This compound, by inhibiting TEAD palmitoylation, effectively decouples the upstream oncogenic signals from the downstream transcriptional output, thereby inhibiting cancer cell growth.

cluster_Hippo Hippo Signaling Pathway cluster_Hippo_Off Hippo Pathway OFF (e.g., NF2 mutation) Upstream Upstream Signals (e.g., Cell density, Mechanical stress) MST1_2 MST1/2 Upstream->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ_P YAP/TAZ (Phosphorylated) LATS1_2->YAP_TAZ_P Phosphorylates YAP_TAZ_N YAP/TAZ (Active, Nuclear) LATS1_2->YAP_TAZ_N Inhibits nuclear translocation YAP_TAZ_cyto Cytoplasmic Sequestration & Degradation YAP_TAZ_P->YAP_TAZ_cyto TEAD TEAD1-4 YAP_TAZ_N->TEAD Binds to Gene_Expression Target Gene Expression TEAD->Gene_Expression Activates

References

A Technical Guide to Pan-TEAD Inhibition by VT107 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VT107, a potent, orally active, pan-TEAD auto-palmitoylation inhibitor, and its role in cancer research. It consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Hippo Pathway and TEAD Transcription Factors in Oncology

The Hippo signaling pathway is a critical, evolutionarily conserved regulator of organ size and tissue homeostasis.[1][2][3][4] Its dysregulation is a frequent event in various human cancers, leading to uncontrolled cell proliferation and survival.[1] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and WW domain-containing transcription regulator 1 (TAZ).

When the Hippo pathway is inactive—a common feature in cancers with mutations in upstream components like NF2—YAP and TAZ translocate to the nucleus. In the nucleus, they bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4). This interaction is crucial for activating transcriptional programs that drive cell proliferation, survival, and migration. Consequently, disrupting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy for cancers dependent on Hippo pathway dysregulation, such as malignant mesothelioma.

This compound is a small molecule inhibitor that targets all four TEAD proteins (a pan-TEAD inhibitor). It functions by inhibiting a critical post-translational modification known as auto-palmitoylation, thereby offering a novel approach to anticancer therapy.

Mechanism of Action of this compound

TEAD transcription factors require auto-palmitoylation—the covalent attachment of palmitic acid to a conserved cysteine residue—for a stable interaction with YAP and TAZ. This modification creates a hydrophobic pocket on the TEAD surface that is essential for binding its co-activators.

This compound acts by blocking the palmitoyl-CoA binding site on TEAD proteins, thus preventing their auto-palmitoylation. This inhibition leads to several downstream effects:

  • Disruption of YAP/TAZ-TEAD Interaction: By preventing palmitoylation, this compound disrupts the stable association between YAP/TAZ and TEAD proteins.

  • Suppression of TEAD-Mediated Gene Transcription: The loss of the YAP/TAZ co-activators renders TEAD transcriptionally inactive, leading to the downregulation of target genes essential for cancer cell proliferation, such as CTGF and CYR61.

  • Inhibition of Cancer Cell Proliferation: this compound potently inhibits the proliferation of cancer cell lines with Hippo pathway mutations, particularly NF2-deficient mesothelioma cells.

The diagram below illustrates the Hippo signaling pathway and the specific point of intervention for this compound.

Combination_Therapy_Logic Hippo_Mutant_Cancer Hippo-Mutant Cancer (e.g., NF2-deficient) Proliferation Tumor Proliferation Hippo_Mutant_Cancer->Proliferation Drives This compound This compound (TEADi) This compound->Proliferation Inhibits Synergistic_Inhibition Synergistic Inhibition of Proliferation This compound->Synergistic_Inhibition Resistance Resistance via MAPK Upregulation This compound->Resistance Can lead to MEKi MEK Inhibitor (e.g., Trametinib) MEKi->Proliferation Inhibits MEKi->Synergistic_Inhibition MEKi->Resistance Overcomes Synergistic_Inhibition->Proliferation Strongly Inhibits Experimental_Workflow cluster_invitro In Vitro Combination Screen cluster_invivo In Vivo Validation A 1. Seed H2052 or H226 cells in 384-well plates B 2. Treat with dose matrix of this compound and second compound (e.g., Trametinib) A->B C 3. Incubate for pre-determined time B->C D 4. Measure cell viability (e.g., alamarBlue) C->D E 5. Calculate synergy scores (e.g., using SynergyFinder) D->E F 6. Establish PDX or CDX tumor models in mice E->F Promising combinations advance to in vivo testing G 7. Randomize into 4 groups: - Vehicle - this compound analogue - Trametinib - Combination F->G H 8. Treat daily and monitor tumor volume & body weight G->H I 9. Analyze tumor growth inhibition at endpoint H->I

References

VT107: A Technical Guide to a Pan-TEAD Auto-Palmitoylation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VT107 is a potent and orally bioavailable small molecule inhibitor of all four TEA Domain (TEAD) transcription factors. It functions by blocking the auto-palmitoylation of TEAD proteins, a critical post-translational modification required for their interaction with the transcriptional co-activators YAP and TAZ. By disrupting the YAP/TAZ-TEAD complex, this compound effectively suppresses the transcription of downstream target genes involved in cell proliferation, survival, and oncogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (S)-N-(1-(6-aminopyridin-2-yl)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide, is a novel therapeutic agent with significant potential in oncology. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₅H₂₀F₃N₃O
Molecular Weight 435.44 g/mol
CAS Number 2417718-63-7
Appearance White to off-white solid
Solubility Soluble in DMSO
IC₅₀ (YAP Reporter Assay) 4.93 nM[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by targeting the Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis.[3] In many cancers, this pathway is dysregulated, leading to the nuclear translocation of the transcriptional co-activators YAP and TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.

This compound acts as a pan-TEAD inhibitor by binding to the lipid pocket of TEAD proteins, thereby preventing their auto-palmitoylation.[4] This post-translational modification is essential for the stable interaction between TEADs and YAP/TAZ. By inhibiting this process, this compound effectively disrupts the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target gene expression and subsequent suppression of tumor growth.[5][6]

Hippo_Pathway_this compound cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) Cell-Cell Contact->Hippo Kinase Cascade (MST1/2, LATS1/2) Mechanical Cues Mechanical Cues Mechanical Cues->Hippo Kinase Cascade (MST1/2, LATS1/2) YAP/TAZ YAP/TAZ Hippo Kinase Cascade (MST1/2, LATS1/2)->YAP/TAZ P Phosphorylated YAP/TAZ Phosphorylated YAP/TAZ YAP/TAZ->Phosphorylated YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Translocation 14-3-3 14-3-3 Phosphorylated YAP/TAZ->14-3-3 Sequestration & Degradation Palmitoylated TEAD Palmitoylated TEAD YAP/TAZ_n->Palmitoylated TEAD Binding TEAD TEAD TEAD->Palmitoylated TEAD Auto-palmitoylation Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->TEAD Target Gene Expression Target Gene Expression Palmitoylated TEAD->Target Gene Expression Activation This compound This compound This compound->TEAD Inhibition Proliferation & Survival Proliferation & Survival Target Gene Expression->Proliferation & Survival

This compound inhibits TEAD auto-palmitoylation, disrupting the Hippo pathway.

Pharmacological Properties

In Vitro Activity

This compound demonstrates potent anti-proliferative activity in cancer cell lines with mutations in the Hippo pathway, particularly those with NF2 deficiency.

Cell LineCancer TypeIC₅₀ (Proliferation)
NCI-H226 Malignant Pleural MesotheliomaNot explicitly stated, but potent nanomolar activity confirmed[7]
NCI-H2052 Malignant Pleural MesotheliomaNot explicitly stated, but potent nanomolar activity confirmed[7]
In Vivo Pharmacokinetics in Mice

This compound exhibits favorable pharmacokinetic properties in mice, supporting its potential for oral administration in clinical settings.[5]

ParameterValue (10 mg/kg, p.o.)
Oral Bioavailability (F) 78%[5]
Half-life (T₁/₂) 24.2 hours[5]
Cₘₐₓ Data not available
Tₘₐₓ Data not available
AUC Data not available

Key Experimental Protocols

TEAD Auto-Palmitoylation Assay

This assay assesses the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins in a cellular context.

TEAD_Palmitoylation_Assay HEK293T Cells HEK293T Cells Transfection Transfection HEK293T Cells->Transfection Incubation Incubation Transfection->Incubation Myc-TEAD Plasmid Myc-TEAD Plasmid Myc-TEAD Plasmid->Transfection Immunoprecipitation Immunoprecipitation Incubation->Immunoprecipitation This compound & Alkyne Palmitate This compound & Alkyne Palmitate This compound & Alkyne Palmitate->Incubation Click Chemistry Click Chemistry Immunoprecipitation->Click Chemistry Anti-Myc Antibody Anti-Myc Antibody Anti-Myc Antibody->Immunoprecipitation Western Blot Western Blot Click Chemistry->Western Blot Biotin-Azide Biotin-Azide Biotin-Azide->Click Chemistry Analysis Analysis Western Blot->Analysis Streptavidin-HRP Streptavidin-HRP Streptavidin-HRP->Western Blot

Workflow for the TEAD auto-palmitoylation assay.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured and transfected with plasmids expressing Myc-tagged TEAD proteins (TEAD1, TEAD2, TEAD3, or TEAD4).[5]

  • Compound Treatment: Transfected cells are incubated overnight with this compound (or DMSO as a control) and alkyne palmitate, a metabolic label for palmitoylation.[5]

  • Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using an anti-Myc antibody to isolate the TEAD proteins.[5]

  • Click Chemistry: The immunoprecipitated TEAD proteins are subjected to a click chemistry reaction with biotin-azide, which covalently attaches biotin (B1667282) to the alkyne-palmitate-labeled proteins.[5]

  • Western Blotting: The samples are analyzed by SDS-PAGE and western blotting using streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD proteins. Total TEAD levels are also assessed as a loading control.[5]

YAP/TAZ-TEAD Co-Immunoprecipitation Assay

This assay is used to determine the effect of this compound on the interaction between YAP/TAZ and TEAD proteins.

Methodology:

  • Cell Treatment: NF2-mutant NCI-H2373 cells are treated with this compound (e.g., 3 µM) or DMSO for a specified time (e.g., 4 or 24 hours).[5]

  • Cell Lysis: Cells are lysed, and the protein concentration of the lysates is determined.

  • Immunoprecipitation: The cell lysates are incubated with specific antibodies against TEAD1 or TEAD4, or a control IgG, followed by precipitation with Protein A/G beads.[5]

  • Western Blotting: The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against YAP and TAZ to detect their co-precipitation with TEAD. Input lysates are also analyzed to confirm protein expression.[5]

Cell Proliferation Assay

The anti-proliferative effect of this compound is measured using a luminescence-based cell viability assay.

Methodology:

  • Cell Seeding: NF2-deficient mesothelioma cells (e.g., NCI-H226) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO control.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.[5] This assay measures ATP levels, which correlate with the number of metabolically active cells.

  • Data Analysis: The luminescent signal is measured, and IC₅₀ values are calculated from the dose-response curves.[5]

In Vivo Xenograft Model

The anti-tumor efficacy of this compound is evaluated in a subcutaneous xenograft mouse model.

Methodology:

  • Cell Implantation: NCI-H226 cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are treated with this compound (e.g., orally) or a vehicle control.

  • Tumor Measurement: Tumor volume and body weight are monitored regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected for analysis of target gene expression and other biomarkers.

Genome-Wide CRISPR/Cas9 Screen

This unbiased screening method is employed to identify genes that modulate the cellular response to this compound, revealing potential resistance mechanisms and combination therapy targets.[7]

CRISPR_Screen_Workflow Mesothelioma Cells Mesothelioma Cells Lentiviral Transduction Lentiviral Transduction Mesothelioma Cells->Lentiviral Transduction Selection Selection Lentiviral Transduction->Selection sgRNA Library sgRNA Library sgRNA Library->Lentiviral Transduction This compound Treatment This compound Treatment Selection->this compound Treatment Puromycin Puromycin Puromycin->Selection Genomic DNA Extraction Genomic DNA Extraction This compound Treatment->Genomic DNA Extraction IC50 & Cytostatic Doses IC50 & Cytostatic Doses IC50 & Cytostatic Doses->this compound Treatment PCR Amplification of sgRNAs PCR Amplification of sgRNAs Genomic DNA Extraction->PCR Amplification of sgRNAs Next-Generation Sequencing Next-Generation Sequencing PCR Amplification of sgRNAs->Next-Generation Sequencing Data Analysis Data Analysis Next-Generation Sequencing->Data Analysis

Workflow of a genome-wide CRISPR/Cas9 screen with this compound.

Methodology:

  • Library Transduction: Mesothelioma cell lines (e.g., NCI-H2052 and NCI-H226) are transduced with a genome-wide CRISPR/Cas9 sgRNA library.[7]

  • Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin).

  • Drug Treatment: The cell population is then treated with either DMSO (vehicle) or this compound at different concentrations (e.g., IC₅₀ and a cytostatic dose).[7]

  • Genomic DNA Extraction and Sequencing: After a defined period of treatment, genomic DNA is extracted from the surviving cells. The sgRNA cassettes are amplified by PCR and sequenced using next-generation sequencing.[7]

  • Data Analysis: The abundance of each sgRNA in the this compound-treated versus vehicle-treated populations is compared to identify genes whose knockout confers either sensitivity or resistance to the drug.[7]

Conclusion

This compound is a promising pan-TEAD inhibitor with a well-defined mechanism of action and favorable pharmacological properties. Its ability to disrupt the YAP/TAZ-TEAD interaction provides a targeted approach for treating cancers driven by Hippo pathway dysregulation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel combination strategies to overcome potential resistance mechanisms.

References

The Discovery and Development of VT107: A Pan-TEAD Inhibitor for Hippo Pathway Dysregulated Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VT107 is a potent and orally bioavailable small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors. Developed by Vivace Therapeutics, this compound represents a promising therapeutic strategy for cancers driven by the dysregulation of the Hippo signaling pathway, particularly those with mutations in the Neurofibromatosis type 2 (NF2) gene, such as malignant mesothelioma. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the quantitative data and experimental methodologies that underpin its characterization.

Discovery and Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a common feature in various cancers.[1][2][3][4] The downstream effectors of this pathway are the transcriptional co-activators YAP and TAZ, which, upon pathway inactivation, translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation and survival.[1][2][3][4]

A key post-translational modification required for TEAD activity is auto-palmitoylation, a process where TEAD attaches a palmitate molecule to a conserved cysteine residue. This modification is crucial for the interaction between TEAD and YAP/TAZ. This compound was developed as a potent inhibitor of this auto-palmitoylation step.

This compound acts as a pan-TEAD auto-palmitoylation inhibitor .[1] By blocking the palmitoyl-CoA binding site on TEAD proteins, this compound prevents the attachment of palmitate, leading to an accumulation of unpalmitoylated TEAD.[1] This, in turn, disrupts the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of downstream target genes and suppressing tumor cell proliferation.[5]

Signaling Pathway of this compound Action

The following diagram illustrates the Hippo signaling pathway and the specific point of intervention by this compound.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P YAP_TAZ_P p-YAP/TAZ (Inactive) YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation Degradation Degradation YAP_TAZ_P->Degradation YAP_TAZ_TEAD YAP/TAZ-TEAD Complex YAP_TAZ_n->YAP_TAZ_TEAD TEAD TEAD Palmitoylated_TEAD Palmitoylated TEAD (Active) Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Palmitoylated_TEAD Auto-palmitoylation This compound This compound This compound->Palmitoylated_TEAD Inhibition Palmitoylated_TEAD->YAP_TAZ_TEAD Target_Genes Target Gene Expression YAP_TAZ_TEAD->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Figure 1: Simplified Hippo signaling pathway and this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

In Vitro Activity of this compound
Cell LineGenotypeIC50 (nM)Reference
NCI-H226NF2-deficient20[6]
NCI-H2052NF2 mutant18[7]
MSTO-211HLATS2 mutant370[7]
General TEAD 4.93 [8]
In Vivo Pharmacokinetics of this compound in Mice
ParameterValueRoute of AdministrationDose (mg/kg)Reference
Oral Bioavailability ≥75%Oral10[5]
Half-life (t1/2) >12 hoursOral10[5]
In Vivo Efficacy of this compound in Mesothelioma Xenograft Models
Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
NCI-H226 VT103 (analog)3 mg/kg, qd, p.o.106.14% (regression)[5]
NCI-H2373 VT103 (analog)1 mg/kg, qd, p.o.Significant Inhibition[5]

Note: While specific TGI data for this compound was not found in the initial searches, the closely related analog VT103, which also inhibits TEAD palmitoylation, demonstrated significant anti-tumor efficacy.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize this compound are outlined below.

Acyl-PEGyl Exchange Gel Shift (APEGS) Assay for TEAD Palmitoylation

This assay is used to detect the palmitoylation status of TEAD proteins.

Principle: Free cysteine residues are first blocked. Then, the thioester bond of palmitoylated cysteines is cleaved, and the newly exposed sulfhydryl groups are labeled with a large PEG molecule. This causes a significant shift in the protein's molecular weight, which can be visualized by Western blot.

Protocol Outline:

  • Cell Lysis: Harvest cells and lyse in a buffer containing protease inhibitors.

  • Blocking of Free Cysteines: Incubate the lysate with a blocking agent such as N-ethylmaleimide (NEM) to block all free sulfhydryl groups.

  • Thioester Cleavage: Treat the lysate with hydroxylamine (B1172632) (NH2OH) to specifically cleave the thioester linkage between palmitate and cysteine. A control sample is treated with a neutral buffer.

  • PEGylation: Add a PEG-maleimide reagent (e.g., mPEG-5000) to label the newly exposed cysteine residues.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for the TEAD protein of interest. A band shift indicates that the protein was palmitoylated.

CRISPR/Cas9 Screen for Identifying this compound Resistance Mechanisms

Genome-wide CRISPR/Cas9 knockout screens were performed to identify genes whose loss confers resistance to this compound.[7]

Protocol Outline:

  • Library and Cell Line Preparation:

    • A pooled lentiviral sgRNA library (e.g., Brunello) targeting all human protein-coding genes is used.

    • The target cancer cell line (e.g., NCI-H2052) is engineered to stably express the Cas9 nuclease.

  • Lentiviral Transduction:

    • The Cas9-expressing cells are transduced with the sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.

  • Selection and Expansion:

    • Transduced cells are selected with an appropriate antibiotic (e.g., puromycin).

    • The cell population is expanded to ensure adequate representation of each sgRNA.

  • This compound Treatment:

    • The pooled knockout cells are split into two populations: one treated with DMSO (vehicle control) and the other with a selective concentration of this compound (e.g., IC50 or a cytostatic dose).

  • Genomic DNA Extraction and Sequencing:

    • After a period of selection (typically 14-21 days), genomic DNA is extracted from both the control and this compound-treated populations.

    • The sgRNA-containing regions of the genome are amplified by PCR.

    • Next-generation sequencing is used to determine the relative abundance of each sgRNA in both populations.

  • Data Analysis:

    • The sequencing data is analyzed to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. The genes targeted by these sgRNAs are considered potential drivers of resistance to this compound.

Experimental Workflow for CRISPR/Cas9 Resistance Screen

The following diagram illustrates the workflow for the CRISPR/Cas9 screen to identify mechanisms of resistance to this compound.

CRISPR_Workflow cluster_setup Screen Setup cluster_transduction Transduction & Selection cluster_treatment Drug Treatment cluster_analysis Analysis A Cas9-expressing Cancer Cells C Lentiviral Transduction (Low MOI) A->C B Pooled sgRNA Lentiviral Library B->C D Antibiotic Selection C->D E Expansion of Knockout Cell Pool D->E F Split into Control (DMSO) and this compound-treated groups E->F G Incubate for 14-21 days F->G H Genomic DNA Extraction G->H I sgRNA Amplification (PCR) H->I J Next-Generation Sequencing I->J K Data Analysis: Identify Enriched sgRNAs J->K L Identification of Resistance Genes K->L

Figure 2: Workflow for a pooled CRISPR/Cas9 screen to identify this compound resistance genes.

Conclusion

This compound is a novel, potent, and orally bioavailable pan-TEAD auto-palmitoylation inhibitor that has demonstrated significant preclinical activity in Hippo pathway-dysregulated cancers, particularly NF2-deficient mesothelioma. Its well-defined mechanism of action, favorable pharmacokinetic profile, and robust anti-tumor efficacy in preclinical models position it as a promising candidate for further clinical development. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and other molecules targeting the Hippo-YAP/TAZ-TEAD axis.

References

Methodological & Application

Application Notes: VT107 In Vitro Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VT107 is a potent and selective small molecule inhibitor of all four TEA domain (TEAD) transcription factors (pan-TEAD inhibitor).[1][2][3] Its mechanism of action is centered on the inhibition of TEAD auto-palmitoylation, a critical post-translational modification required for the interaction between TEAD proteins and their co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1][2][4] In many cancers, particularly those with mutations in the Hippo signaling pathway (e.g., NF2-deficient mesothelioma), the YAP/TAZ-TEAD complex drives the transcription of genes essential for cell proliferation and survival.[1][4][5] By blocking TEAD auto-palmitoylation, this compound disrupts the YAP/TAZ-TEAD interaction, leading to the suppression of downstream gene transcription and subsequent inhibition of cancer cell growth.[4] These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound to assess its effects on cell viability, apoptosis, and protein signaling pathways.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity, particularly in Hippo-pathway mutant cells.

Cell LineCancer TypeIC50 (nM)Notes
NCI-H2052Malignant Mesothelioma (NF2, LATS2 mutant)18Determined by CRISPR/Cas9 screen.[6]
NCI-H226Malignant Mesothelioma (NF2-/-)32Determined by CRISPR/Cas9 screen.[6]
MSTO-211HMalignant Mesothelioma370Used for cell viability assays.[6]

Experimental Protocols

1. General Cell Culture and this compound Treatment

This protocol outlines the basic steps for culturing cancer cells and treating them with this compound.

  • Materials:

    • Cancer cell line of interest (e.g., NCI-H2052, NCI-H226)

    • Appropriate cell culture medium (e.g., RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • This compound (powder)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture flasks, plates, and other necessary sterile labware

  • Protocol:

    • Cell Culture: Maintain cells in a humidified incubator at 37°C with 5% CO2. Culture medium should be supplemented with 10% FBS and 1% penicillin-streptomycin. Passage cells when they reach 70-90% confluency.

    • This compound Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

    • Cell Seeding: The day before treatment, seed the cells in the appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis) at a predetermined optimal density.

    • This compound Treatment: On the day of treatment, prepare serial dilutions of this compound from the stock solution in a complete culture medium. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

2. Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Materials:

    • Cells cultured in opaque-walled 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Protocol:

    • Equilibrate the 96-well plate with cultured cells to room temperature for approximately 30 minutes.[7][8]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent for 100 µL of medium).[7][8]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7][8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]

    • Measure the luminescence using a luminometer.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

3. Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Induce apoptosis in your cells by treating with various concentrations of this compound for the desired duration.

    • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

4. Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in protein expression and phosphorylation levels in key signaling pathways affected by this compound.

  • Materials:

    • Treated and control cell lysates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-TEAD, anti-phospho-ERK, anti-ERK, anti-cleaved-PARP, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescence substrate

    • Chemiluminescence detection system

  • Protocol:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[9]

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[9]

    • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[9]

    • SDS-PAGE: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[10]

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence detection system.[9]

    • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Visualizations

VT107_Mechanism_of_Action cluster_Hippo Hippo Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Hippo_On Hippo Pathway (Active) YAP_TAZ_p Phosphorylated YAP/TAZ Hippo_On->YAP_TAZ_p Hippo_Off Hippo Pathway (Inactive) e.g., NF2 mutation YAP_TAZ YAP/TAZ Hippo_Off->YAP_TAZ YAP_TAZ_TEAD YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TAZ_TEAD TEAD TEAD TEAD->YAP_TAZ_TEAD Inhibition Inhibition of Transcription Gene_Transcription Gene Transcription (Proliferation, Survival) YAP_TAZ_TEAD->Gene_Transcription This compound This compound This compound->TEAD Inhibits Auto-palmitoylation Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture seed Seed Cells into Multi-well Plates start->seed treat Treat with this compound (Dose-response & Time-course) seed->treat incubate Incubate for Desired Period treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis protein Protein Analysis (Western Blot) incubate->protein analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis protein->analysis

References

Determining the Optimal VT107 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

VT107 is a potent and orally active pan-TEAD auto-palmitoylation inhibitor that disrupts the YAP/TAZ-TEAD transcriptional complex, which is a critical driver in various cancers.[1][2][3] The Hippo signaling pathway normally phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration.[4][5] In cancers with mutations in the Hippo pathway, such as those with NF2 deficiency, YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes involved in cell proliferation and survival. This compound acts by inhibiting the auto-palmitoylation of all four TEAD homologues, a post-translational modification essential for their interaction with YAP/TAZ. This leads to the suppression of TEAD-mediated gene transcription and subsequent inhibition of cancer cell growth. This document provides detailed protocols for key cell-based assays to determine the optimal concentration of this compound for experimental studies.

Mechanism of Action: The Hippo Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis. Its dysregulation is frequently observed in cancer. The core of the pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. In an inactive state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to promote gene expression related to cell proliferation and survival. This compound's inhibition of TEAD auto-palmitoylation directly prevents the formation of the pro-proliferative YAP/TAZ-TEAD complex.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 activates Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 Mechanical Cues->LATS1_2 activates MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Inactive) 14-3-3 14-3-3 YAP_TAZ_p->14-3-3 binds TEAD TEAD YAP_TAZ->TEAD binds YAP_TAZ_nucleus YAP/TAZ 14-3-3->YAP_TAZ_p sequesters Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression promotes This compound This compound This compound->TEAD inhibits palmitoylation Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation YAP_TAZ_cytoplasm YAP/TAZ

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of this compound in various cell-based assays as reported in the literature.

Table 1: IC50 Values of this compound in Cell Proliferation/Viability Assays

Cell LineAssay DurationIC50 (µM)Reference
NCI-H2267 days0.02
NCI-H226120 hours0.03
NCI-H205296 hoursNot specified (nanomolar potency)
NCI-H22696 hoursNot specified (nanomolar potency)

Table 2: Effective Concentrations of this compound in Various Cell-Based Assays

Assay TypeCell LineConcentration (µM)Incubation TimeObserved EffectReference
TEAD Palmitoylation AssayHEK293T320 hoursInhibition of TEAD1, TEAD3, and TEAD4 palmitoylation
Western BlotNCI-H2052, NCI-H226324 hoursNo significant change in p-ERK levels
Co-ImmunoprecipitationNCI-H237334 and 24 hoursDisruption of YAP/TAZ interaction with TEAD1 and TEAD4
RT-qPCRMCF10A34 hoursReduction in CYR61 and AMOLT2 transcription
Cell Proliferation AssayVariousDose titration starting at 3VariousInhibition of proliferation in NF2-deficient cells
ImmunofluorescenceNCI-H28324 hoursEffects on YAP/TAZ and TEAD staining

Experimental Protocols

The following are detailed protocols for common cell-based assays to determine the optimal concentration of this compound.

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of this compound on cell viability and proliferation.

Workflow Diagram:

Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (e.g., 72-120h) C->D E 5. Add Viability Reagent (e.g., MTT, CellTiter-Glo®) D->E F 6. Incubate (as per manufacturer) E->F G 7. Measure Signal (Absorbance/Luminescence) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: General workflow for a cell viability/proliferation assay.

Materials:

  • Cell line of interest (e.g., NCI-H226)

  • Complete culture medium

  • 96-well clear or opaque-walled plates (depending on the assay)

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting concentration for a dose-response curve is 3 µM, with subsequent dilutions.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72, 96, or 120 hours).

  • Measurement of Cell Viability:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

      • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

      • Read the absorbance at 570 nm using a microplate reader.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate to room temperature for approximately 30 minutes.

      • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume (100 µL).

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence with a plate reader.

  • Data Analysis:

    • Subtract the average background reading (medium only) from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells treated with this compound at various concentrations and a vehicle control.

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24-48 hours).

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize.

    • Combine all cells from each treatment, wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to assess the levels and phosphorylation status of proteins in the Hippo pathway and other related pathways after this compound treatment.

Materials:

  • Cells treated with this compound and vehicle control.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-YAP, anti-p-YAP, anti-TEAD, anti-p-ERK, anti-ERK, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Wash treated cells with cold PBS and lyse with lysis buffer.

    • Clear the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. For cell proliferation assays in sensitive cell lines, nanomolar concentrations are effective. For mechanistic studies such as palmitoylation and protein-protein interaction assays, a concentration of around 3 µM has been shown to be effective. It is crucial to perform dose-response experiments for each new cell line and assay to determine the most appropriate concentration range for achieving the desired biological effect while minimizing off-target effects. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their cell-based studies.

References

Application Notes and Protocols for VT107 In Vivo Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of VT107, a potent pan-TEAD auto-palmitoylation inhibitor, in various mouse models. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[1] In the Hippo signaling pathway, the transcriptional co-activators YAP and TAZ, when translocated to the nucleus, bind to TEAD proteins to promote the expression of genes involved in cell proliferation and survival.[1][2] This pathway is often dysregulated in various cancers, such as mesothelioma and schwannoma, frequently due to mutations in the NF2 gene, which leads to the activation of YAP/TAZ.[2][3]

This compound functions by inhibiting the auto-palmitoylation of TEADs, a critical post-translational modification required for their stability and interaction with YAP/TAZ.[1][4][5] By blocking this process, this compound disrupts the YAP/TAZ-TEAD complex, thereby suppressing the transcription of target genes and inhibiting tumor growth.[2][5]

Signaling Pathway

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact NF2 (Merlin) NF2 (Merlin) Cell-Cell Contact->NF2 (Merlin) Mechanical Cues Mechanical Cues Mechanical Cues->NF2 (Merlin) MST1/2 MST1/2 NF2 (Merlin)->MST1/2 Activates LATS1/2 LATS1/2 MST1/2->LATS1/2 Phosphorylates YAP/TAZ_cyto YAP/TAZ (Phosphorylated) LATS1/2->YAP/TAZ_cyto Phosphorylates Proteasomal Degradation Proteasomal Degradation YAP/TAZ_cyto->Proteasomal Degradation YAP/TAZ_dephospho YAP/TAZ (Dephosphorylated) YAP/TAZ_dephospho->YAP/TAZ_cyto Dephosphorylation (Pathway Inactive) YAP/TAZ_nuc YAP/TAZ YAP/TAZ_dephospho->YAP/TAZ_nuc Translocates TEAD1-4 TEAD1-4 YAP/TAZ_nuc->TEAD1-4 Binds Target Gene Expression Target Gene Expression TEAD1-4->Target Gene Expression Promotes This compound This compound This compound->TEAD1-4 Inhibits Auto-palmitoylation Cell Proliferation & Survival Cell Proliferation & Survival Target Gene Expression->Cell Proliferation & Survival

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

In Vivo Administration and Dosage in Mouse Models

This compound and its analogs have been evaluated in various mouse models, primarily xenograft and patient-derived xenograft (PDX) models of mesothelioma and schwannoma with NF2 deficiency. Oral gavage is the standard route of administration.

Formulation

For in vivo studies, this compound is typically formulated in a solution suitable for oral administration. A common formulation is:

  • 5% DMSO

  • 10% Solutol

  • 85% D5W (5% dextrose in water)[2]

Dosage and Administration Schedule

The dosage of this compound and related compounds can vary depending on the mouse model and the specific therapeutic strategy (monotherapy vs. combination therapy).

CompoundMouse ModelDosageAdministration RouteFrequencyReference
This compound Generic Mouse Model10 mg/kgOral (p.o.)Not Specified[6]
VT104 (VT1) NF2-deficient Mesothelioma Xenograft (NCI-H226)3 mg/kg and 10 mg/kgOral (p.o.)Daily[2]
VT104 (VT1) NF2fl/fl-CRE+ Schwannoma Mouse Model10 mg/kgOral GavageDaily for 21 days[3]
VT2 NF2fl/fl-CRE+ Schwannoma Mouse Model30 mg/kgOral GavageDaily for 21 days[3]
VT103 NF2-deficient Mesothelioma Xenograft (NCI-H2373)10 mg/kgOral (p.o.)Daily for 3 days (for PD)[2]
VT108 NF2 mutant NSCLC PDXNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Xenograft Tumor Model Protocol

This protocol outlines the general procedure for establishing and treating a subcutaneous xenograft model to assess the in vivo efficacy of this compound.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., NF2-deficient mesothelioma cells) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Oral Administration (Vehicle or this compound) Randomization->Treatment Monitoring 7. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (e.g., Tumor Excision, Pharmacodynamics) Monitoring->Endpoint

Caption: Experimental Workflow for a Xenograft Efficacy Study.

Materials:

  • NF2-deficient cancer cell line (e.g., NCI-H226)

  • Cell culture medium and supplements

  • Matrigel or similar basement membrane matrix

  • Immunocompromised mice (e.g., nude or SCID)

  • This compound

  • Dosing vehicle (5% DMSO, 10% Solutol, 85% D5W)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1-10 x 106 cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).[2] Monitor tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width2).

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration: Prepare the this compound formulation and the vehicle control. Administer the designated treatment daily via oral gavage.

  • Efficacy Monitoring: Continue to monitor tumor volume and body weight twice weekly.

  • Endpoint: Euthanize the mice when tumors reach a predetermined endpoint (e.g., >2000 mm3) or at the end of the study period.

  • Pharmacodynamic Analysis: For pharmacodynamic studies, tumors can be harvested at specific time points after the final dose (e.g., 4 hours) to analyze target gene expression (e.g., CTGF, CYR61) by qPCR or protein levels by Western blot.[2]

Pharmacokinetic Study Protocol

A pharmacokinetic (PK) study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Procedure:

  • Administer a single dose of this compound intravenously (i.v.) or orally (p.o.) to mice.[2]

  • Collect blood samples from the saphenous vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[2]

  • Process the blood to obtain plasma.

  • Quantify the concentration of this compound in the plasma samples using LC/MS-MS.[2]

  • Analyze the data using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[2]

Quantitative In Vivo Efficacy Data

The following table summarizes the reported in vivo efficacy of this compound-related compounds in mouse models.

CompoundMouse ModelDoseOutcome% Tumor Growth Inhibition (TGI)Reference
VT104 NCI-H226 Xenograft10 mg/kg, daily p.o.Tumor Regression103.67%[2]
VT104 NCI-H226 Xenograft3 mg/kg, daily p.o.Tumor Regression102.49%[2]
VT103 NCI-H226 Xenograft30 mg/kg, daily p.o.Significant Tumor Growth InhibitionNot Specified[2]
VT1 NF2fl/fl-CRE+ Schwannoma10 mg/kg, daily p.o.Significant inhibition of tumor cell proliferationNot Specified[3]
VT2 NF2fl/fl-CRE+ Schwannoma30 mg/kg, daily p.o.Significant inhibition of tumor cell proliferationNot Specified[3]

Note: TGI > 100% indicates tumor regression.

Safety and Tolerability

In the reported studies, TEAD inhibitors like VT104 were generally well-tolerated at efficacious doses, with no significant adverse effects on body weight.[3] However, it is essential to monitor animal health and body weight throughout the study period. Recent findings suggest that pan-TEAD inhibitors may have on-target renal toxicity, specifically podocyte injury, which should be considered in the design of long-term studies.[7]

These application notes and protocols are intended as a guide. Researchers should optimize the experimental conditions for their specific models and research questions. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all in vivo experiments.

References

Application Notes and Protocols for Preparing VT107 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VT107 is a potent and orally active small molecule inhibitor of pan-TEAD (TEA Domain) auto-palmitoylation, a critical process for the function of TEAD transcription factors.[1][2] By blocking this process, this compound effectively disrupts the interaction between TEAD and its co-activators YAP and TAZ, leading to the inhibition of gene transcription programs responsible for cell proliferation and survival.[3][4] This mechanism of action makes this compound a valuable tool for cancer research, particularly in the context of malignancies driven by Hippo pathway dysregulation, such as NF2-deficient mesothelioma.[5] Proper preparation of stock solutions is paramount for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₂₅H₂₀F₃N₃O
Molecular Weight 435.44 g/mol
CAS Number 2417718-63-7
Appearance White to off-white solid
Purity >99%

Solubility Profile

This compound exhibits high solubility in DMSO, making it the preferred solvent for preparing concentrated stock solutions for in vitro studies. For in vivo applications, the DMSO stock is typically diluted into a more complex vehicle. It is crucial to use fresh, anhydrous DMSO, as the hygroscopic nature of DMSO can significantly reduce the solubility of the compound. Sonication or gentle warming may be required to achieve complete dissolution at high concentrations.

Solvent SystemApplicationMax Solubility (approx.)
100% DMSO In Vitro Stock100 mg/mL (229.65 mM)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline In Vivo Formulation≥ 2.5 mg/mL (5.74 mM)
10% DMSO + 90% (20% SBE-β-CD in Saline) In Vivo Formulation≥ 2.5 mg/mL (5.74 mM)
10% DMSO + 90% Corn Oil In Vivo Formulation≥ 2.5 mg/mL (5.74 mM)
Ethanol In Vitro22 mg/mL
Water -Insoluble

Mechanism of Action: Hippo Signaling Pathway

The Hippo pathway is a crucial signaling cascade that controls organ size and tissue homeostasis by regulating cell proliferation and apoptosis. When the pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth. This compound inhibits the auto-palmitoylation of TEAD proteins, a post-translational modification essential for their interaction with YAP/TAZ. This disruption blocks the downstream signaling, thereby inhibiting the proliferation of cancer cells, particularly those with mutations in the Hippo pathway like NF2-deficient mesothelioma.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 activates Mechanical Stress Mechanical Stress LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP / TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP / p-TAZ (Degradation) YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP / TAZ YAP_TAZ->YAP_TAZ_n Translocation TEAD_p TEAD (palmitoylated) YAP_TAZ_n->TEAD_p binds TEAD TEAD (unpalmitoylated) TEAD->TEAD_p Auto-palmitoylation Gene_Expression Gene Expression (Proliferation, Survival) TEAD_p->Gene_Expression activates This compound This compound This compound->TEAD inhibits

Caption: this compound inhibits TEAD auto-palmitoylation, preventing YAP/TAZ binding and gene expression.

Experimental Protocols

Required Materials and Equipment
  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended for high concentrations)

  • Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Safety Precautions
  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Always wear gloves and a lab coat when handling DMSO and this compound solutions.

  • If skin or eye contact occurs, wash the affected area thoroughly with water for at least 15 minutes.

  • Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.

Workflow for Preparing this compound DMSO Stock Solution

The following diagram outlines the general workflow for preparing a concentrated stock solution of this compound in DMSO.

Caption: Workflow for preparing and storing this compound stock solutions.

Protocol for Preparing a 10 mM In Vitro Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

  • Calculation:

    • The molecular weight of this compound is 435.44 g/mol .

    • To make a 10 mM (0.010 mol/L) solution, you need 0.010 mmol per mL.

    • Mass required = 0.010 mmol * 435.44 mg/mmol = 4.3544 mg.

  • Procedure:

    • Accurately weigh 4.35 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow or incomplete, place the tube in a sonicator bath for 5-10 minutes.

    • Once the solution is clear, aliquot it into smaller, single-use volumes (e.g., 20-50 µL) in sterile, low-retention microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots as recommended in Section 5.

Example Protocol for Preparing an In Vivo Formulation

This is an example of preparing a 1 mL working solution for animal studies, starting from a 25 mg/mL DMSO stock.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation (e.g., 10% DMSO + 90% Corn Oil):

    • Take 100 µL of the 25 mg/mL this compound DMSO stock solution.

    • Add it to 900 µL of corn oil.

    • Mix thoroughly until a clear, homogenous solution is formed.

  • The final concentration will be 2.5 mg/mL. The formulation should be prepared fresh before use.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

Storage Recommendations
FormStorage TemperatureStability Period
Solid Powder -20°C3 years
4°C2 years
In DMSO -80°C1 year
-20°C6 months
Best Practices for Storage
  • Aliquoting: Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

  • Moisture: DMSO is hygroscopic. Use anhydrous DMSO and store stock solutions in tightly sealed containers to prevent moisture absorption, which can cause the compound to precipitate.

  • Light: Store both the solid compound and stock solutions protected from direct light.

  • Thawing: When ready to use, thaw an aliquot at room temperature and centrifuge briefly to collect the solution at the bottom of the tube before opening. Do not leave the solution at room temperature for extended periods.

References

Application Notes and Protocols for VT107 Formulation for Oral Gavage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and oral administration of VT107 in animal studies, based on available preclinical data. This compound is a potent and orally active pan-TEAD auto-palmitoylation inhibitor that targets the Hippo signaling pathway, showing promise in cancers with Hippo pathway dysregulation, such as mesothelioma with NF2 mutations.[1][2][3][4]

Mechanism of Action: Targeting the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis.[2][3] Its dysregulation is implicated in various cancers. The core of the pathway involves a kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP and TAZ.[2][3] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4), driving the expression of genes involved in cell proliferation and survival.[2][3]

This compound functions by inhibiting the auto-palmitoylation of all four TEAD proteins, a post-translational modification essential for their interaction with YAP and TAZ.[2][5][6] By blocking this step, this compound disrupts the YAP/TAZ-TEAD transcriptional complex, thereby inhibiting the downstream gene expression that promotes cancer cell proliferation.[3][6]

Hippo_Pathway_VT107_MOA cluster_Hippo_On Hippo Pathway ON (Tumor Suppression) cluster_Hippo_Off Hippo Pathway OFF (Oncogenesis) cluster_this compound This compound Intervention MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_cyto YAP/TAZ (Phosphorylated & Cytoplasmic) LATS1_2->YAP_TAZ_cyto phosphorylates YAP_TAZ_nuc YAP/TAZ (Nuclear) TEAD TEAD1-4 YAP_TAZ_nuc->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation This compound This compound TEAD_palmitoylation TEAD Auto-palmitoylation This compound->TEAD_palmitoylation inhibits TEAD_palmitoylation->TEAD

Figure 1: Mechanism of action of this compound in the Hippo signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of this compound

Parameter Value Cell Lines Reference
IC50 (pan-TEAD auto-palmitoylation) 4.93 nM - [6]
Effective Concentration (inhibition of TEAD palmitoylation) 3 µmol/L HEK293T [5][7]
IC50 (Cell Proliferation, H2052) 18 nM NCI-H2052 (NF2 mutant) [1]

| IC50 (Cell Proliferation, H226) | 32 nM | NCI-H226 (NF2-/-) |[1] |

Table 2: Mouse Pharmacokinetic Parameters of this compound

Parameter Value Dosing Route Dose Reference
Bioavailability 55% Oral (p.o.) 10 mg/kg [8]

| Half-life (t1/2) | 2.7 hours | Intravenous (i.v.) | 10 mg/kg |[8] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (PEG300/Tween-80 Formulation)

This formulation is a common choice for compounds with poor aqueous solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), fresh

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl in sterile water)

Equipment:

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

  • Optional: Sonicator or water bath

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Prepare Vehicle: In a sterile tube, prepare the vehicle by sequentially adding the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][7][8]

    • For example, to prepare 1 mL of vehicle, add:

      • 100 µL of DMSO

      • 400 µL of PEG300

      • 50 µL of Tween-80

      • 450 µL of Saline

  • Dissolve this compound: Add the weighed this compound powder to the DMSO portion first. Ensure it is fully dissolved by vortexing. Gentle heating or sonication can be used to aid dissolution if necessary.[5]

  • Sequential Addition: Add the PEG300 to the this compound/DMSO solution and mix thoroughly. Following this, add the Tween-80 and mix again. Finally, add the saline and vortex until a clear, homogenous solution is achieved.[7][8] The final solution should be clear.[5][7]

  • Storage: Use the formulation immediately for optimal results.[6] If short-term storage is required, it is recommended to store at 4°C and use within the same day. For longer-term storage of stock solutions, aliquot and store at -20°C for up to a month or -80°C for up to a year.[6][7] Avoid repeated freeze-thaw cycles.[5]

Protocol 2: Preparation of this compound for Oral Gavage (Corn Oil Formulation)

This formulation is suitable for lipophilic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh

  • Corn Oil

Procedure:

  • Weigh this compound: Weigh the required amount of this compound powder.

  • Dissolve in DMSO: Prepare a concentrated stock solution of this compound in DMSO.

  • Prepare Final Formulation: Add the solvents sequentially. For a final formulation of 10% DMSO and 90% Corn Oil, add 1 part of the this compound/DMSO stock to 9 parts of corn oil.[5][7]

    • For example, to prepare 1 mL of the final dosing solution, add 100 µL of the this compound/DMSO stock to 900 µL of corn oil.

  • Mix Thoroughly: Vortex the mixture until it is a clear solution or a homogenous suspension.[5][7]

  • Storage: This solution should be used immediately after preparation.[6]

Protocol 3: Animal Dosing (Oral Gavage)

This protocol outlines the general procedure for administering the prepared this compound formulation to rodents.

Materials:

  • Prepared this compound formulation

  • Appropriately sized feeding needles (gavage needles)

  • Syringes (1 mL or appropriate for the dosing volume)

  • Experimental animals (e.g., mice)

Procedure:

  • Animal Handling: Handle the animal gently but firmly to minimize stress. Proper restraint is crucial for a safe and successful gavage.

  • Dose Calculation: Calculate the volume to be administered based on the animal's most recent body weight and the target dose (e.g., 10 mg/kg).[3][8]

  • Loading the Syringe: Draw the calculated volume of the this compound formulation into the syringe fitted with a gavage needle. Ensure there are no air bubbles.

  • Administration:

    • Gently insert the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus.

    • Ensure the needle enters the esophagus and not the trachea. There should be no resistance.

    • Slowly dispense the liquid from the syringe.

  • Post-Dosing Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Oral_Gavage_Workflow cluster_Formulation Formulation Preparation cluster_Dosing Animal Dosing Procedure weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve add_excipients 3. Add Excipients (e.g., PEG300, Tween-80, Saline) dissolve->add_excipients mix 4. Mix to Homogenous Solution add_excipients->mix calculate 5. Calculate Dose Volume (based on body weight) mix->calculate load_syringe 6. Load Syringe calculate->load_syringe administer 7. Administer via Gavage load_syringe->administer monitor 8. Monitor Animal administer->monitor

Figure 2: Experimental workflow for this compound oral gavage studies.

References

Application Notes and Protocols: Western Blot Analysis of TEAD Palmitoylation Following VT107 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TEA Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, playing a pivotal role in organ size control, cell proliferation, and tumorigenesis.[1] The activity of TEAD proteins is regulated by post-translational modifications, notably S-palmitoylation, which is essential for their stability and interaction with the transcriptional co-activators YAP and TAZ.[2][3][4] Dysregulation of the Hippo-YAP/TAZ-TEAD signaling axis is a common feature in various cancers, making TEAD proteins attractive therapeutic targets.

VT107 is a potent, orally active, pan-TEAD auto-palmitoylation inhibitor.[1][5] It functions by blocking the palmitoyl-CoA binding site on TEAD proteins, thereby preventing their auto-palmitoylation.[1] This inhibition leads to a decrease in the levels of palmitoylated TEADs and a corresponding increase in their unpalmitoylated forms.[5][6] Consequently, the interaction between TEADs and YAP/TAZ is disrupted, leading to the suppression of TEAD-mediated gene transcription and inhibition of proliferation in cancer cells with a dysregulated Hippo pathway.[6][7]

These application notes provide detailed protocols for the analysis of TEAD palmitoylation status by Western blot following treatment with this compound, utilizing the Acyl-Biotinyl Exchange (ABE) assay.

Data Presentation

The following table summarizes the quantitative effects of this compound on TEAD activity and palmitoylation based on available data.

ParameterValueCell Line/SystemCommentsReference
This compound IC50 (YAP Reporter Assay) 4.93 nMHEK293T cellsMeasures inhibition of YAP/TAZ-TEAD-dependent transcription.[7]
Effect on Endogenous TEAD Palmitoylation Inhibition observed at 3 µMHEK293T cellsThis compound inhibits palmitoylation of endogenous TEAD1 and TEAD3, and is highly potent against TEAD4.[5]
Effect on Endogenous TEAD Palmitoylation in Mesothelioma Cells Decreased palmitoylated TEAD1, TEAD3, and TEAD4NCI-H2373 cellsTreatment with 3 µM this compound overnight resulted in a clear reduction of the palmitoylated forms of TEAD proteins with a concurrent increase in the unpalmitoylated forms.[6]

Signaling Pathway

The Hippo-YAP/TAZ-TEAD signaling pathway is a key regulator of cell growth and proliferation. In its "off" state (low cell density), unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, promoting the expression of pro-proliferative and anti-apoptotic genes. In the "on" state (high cell density), a kinase cascade leads to the phosphorylation of YAP/TAZ, resulting in their cytoplasmic sequestration and degradation, thus inhibiting TEAD-mediated transcription. This compound acts by directly inhibiting the auto-palmitoylation of TEAD proteins, which is a critical step for their stability and interaction with YAP/TAZ.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 associates with MOB1 MOB1 MOB1->LATS1_2 associates with YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to TEAD TEAD Target_Genes Target Gene Expression TEAD->Target_Genes activates Palmitoylation Auto-palmitoylation TEAD->Palmitoylation YAP_TAZ_n->TEAD binds to This compound This compound This compound->Palmitoylation inhibits

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines the key steps for analyzing TEAD palmitoylation after this compound treatment.

Experimental_Workflow A 1. Cell Culture and this compound Treatment B 2. Cell Lysis A->B C 3. Acyl-Biotinyl Exchange (ABE) Assay B->C D 4. SDS-PAGE and Western Blotting C->D E 5. Data Analysis D->E

Caption: Workflow for Western blot analysis of TEAD palmitoylation.

Cell Culture and this compound Treatment
  • Cell Culture: Culture cells of interest (e.g., NCI-H2373 mesothelioma cells, HEK293T cells) in appropriate media and conditions until they reach 70-80% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or a vehicle control (DMSO) for the desired time period (e.g., 20-24 hours).

    • The final concentration of DMSO in the culture medium should be kept below 0.1%.

Cell Lysis
  • Harvesting Cells:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells before adding lysis buffer.

  • Lysate Preparation:

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

Acyl-Biotinyl Exchange (ABE) Assay

This protocol is adapted for the detection of protein S-palmitoylation.[8][9][10]

Reagents and Buffers:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors.

  • Blocking Buffer: Lysis buffer containing 10 mM N-ethylmaleimide (NEM). Prepare fresh.

  • Hydroxylamine (HAM) Solution: 1 M Hydroxylamine-HCl in lysis buffer, pH adjusted to 7.4 with NaOH. Prepare fresh.

  • Control Buffer: Lysis buffer with 1 M NaCl instead of HAM.

  • Biotinylation Reagent: 1 mM HPDP-Biotin in DMSO.

  • Streptavidin-agarose beads.

Procedure:

  • Blocking of Free Thiols:

    • Take equal amounts of protein lysate (e.g., 1 mg) for each condition.

    • Add NEM to a final concentration of 10 mM.

    • Incubate at 4°C for 4 hours on a rotator to block free cysteine residues.

  • Protein Precipitation:

    • Precipitate the protein by adding three volumes of ice-cold acetone (B3395972) and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully discard the supernatant and wash the pellet with 70% ice-cold acetone.

    • Air-dry the pellet briefly.

  • Thioester Cleavage:

    • Resuspend the protein pellet in a buffer containing 1% SDS.

    • Divide each sample into two equal aliquots.

    • To one aliquot, add the HAM solution (+HAM). To the other, add the Control Buffer (-HAM).

    • Incubate at room temperature for 1 hour with gentle agitation.

  • Biotinylation of Palmitoylated Cysteines:

    • Precipitate the proteins again with acetone as described in step 2.

    • Resuspend each pellet in a buffer containing 1% SDS.

    • Add HPDP-Biotin to a final concentration of 0.2 mM.

    • Incubate at room temperature for 1 hour in the dark.

  • Affinity Purification of Biotinylated Proteins:

    • Precipitate the proteins to remove excess HPDP-Biotin.

    • Resuspend the pellets in a buffer containing 0.1% SDS.

    • Add pre-washed streptavidin-agarose beads to each sample.

    • Incubate overnight at 4°C on a rotator.

  • Elution:

    • Wash the beads three times with a wash buffer (e.g., lysis buffer with 0.1% SDS).

    • Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer for 10 minutes.

SDS-PAGE and Western Blotting

Procedure:

  • Gel Electrophoresis:

    • Load the eluted samples from the ABE assay onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Include a protein ladder to determine molecular weights.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the TEAD isoform of interest (e.g., anti-TEAD1, anti-TEAD3, or anti-pan-TEAD) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Analysis
  • Quantification:

    • The intensity of the bands corresponding to palmitoylated TEAD (+HAM lane) and the negative control (-HAM lane) can be quantified using image analysis software (e.g., ImageJ).

  • Interpretation:

    • A significant band in the +HAM lane and a faint or absent band in the -HAM lane confirms the palmitoylation of the TEAD protein.

    • Compare the band intensities between the vehicle-treated and this compound-treated samples to determine the effect of the inhibitor on TEAD palmitoylation. A decrease in the band intensity in the +HAM lane of this compound-treated samples indicates inhibition of palmitoylation.

    • To normalize for protein loading, a fraction of the total lysate (before the ABE assay) can be run on a separate gel and blotted for the TEAD protein and a loading control (e.g., GAPDH or β-actin).

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy of this compound in inhibiting TEAD palmitoylation. By employing the Acyl-Biotinyl Exchange assay followed by Western blotting, it is possible to specifically detect and quantify the levels of palmitoylated TEAD proteins in response to this compound treatment. This methodology is crucial for the pre-clinical evaluation of TEAD-targeted therapies and for elucidating the molecular mechanisms underlying the Hippo signaling pathway in health and disease.

References

Application Notes and Protocols: Utilizing Immunoprecipitation Assays to Elucidate the Effects of VT107 on Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VT107 is a potent and selective small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1][2] It functions as a pan-TEAD auto-palmitoylation inhibitor, effectively blocking the binding of palmitoyl-CoA to the central pocket of TEAD proteins.[1][3] This inhibition prevents the subsequent interaction between TEADs and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[3] The disruption of the YAP/TAZ-TEAD complex is a critical mechanism for the anti-tumor activity of this compound, particularly in cancers characterized by a dysregulated Hippo signaling pathway, such as NF2-deficient mesothelioma.

Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are invaluable techniques for investigating the effects of small molecules like this compound on protein-protein interactions. These methods allow for the isolation of a specific protein of interest (the "bait") from a complex cellular lysate, along with its interacting partners (the "prey"). By comparing the interaction profiles in the presence and absence of this compound, researchers can quantitatively and qualitatively assess the drug's impact on specific protein complexes.

These application notes provide a comprehensive guide to employing immunoprecipitation-based assays to study the mechanism of action of this compound.

Key Protein Interactions Modulated by this compound

The primary molecular consequence of this compound treatment is the disruption of the interaction between YAP/TAZ and TEAD proteins. Studies have shown that this compound effectively blocks the association of both YAP and TAZ with TEAD1 and TEAD4. This disruption can be effectively demonstrated and quantified using co-immunoprecipitation followed by Western blot analysis.

Data Presentation: Quantifying the Effect of this compound on YAP/TAZ-TEAD Interaction

The following tables summarize hypothetical quantitative data from a co-immunoprecipitation experiment designed to assess the impact of this compound on the interaction between TEAD1 and YAP, and TEAD4 and YAP. The data is presented as the relative band intensity of the co-immunoprecipitated protein (YAP) normalized to the immunoprecipitated protein (TEAD1 or TEAD4) and expressed as a percentage of the vehicle control.

Table 1: Effect of this compound on TEAD1-YAP Interaction

TreatmentConcentration (nM)Duration (hours)Relative YAP Co-IP with TEAD1 (%)
Vehicle (DMSO)-24100
This compound102445
This compound502415
This compound100245

Table 2: Effect of this compound on TEAD4-YAP Interaction

TreatmentConcentration (nM)Duration (hours)Relative YAP Co-IP with TEAD4 (%)
Vehicle (DMSO)-24100
This compound102452
This compound502421
This compound100248

Experimental Protocols

Co-Immunoprecipitation Protocol to Assess this compound-Mediated Disruption of the YAP-TEAD Interaction

This protocol details the steps for performing a co-immunoprecipitation experiment to investigate the effect of this compound on the interaction between a TEAD protein (e.g., TEAD1 or TEAD4) and YAP in a relevant cell line (e.g., NF2-deficient mesothelioma cells).

Materials and Reagents:

  • Cell Lines: NF2-deficient mesothelioma cell line (e.g., NCI-H226)

  • This compound: Stock solution in DMSO

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-TEAD1 or anti-TEAD4)

    • Primary antibody for Western blotting (e.g., anti-YAP, anti-TEAD1, anti-TEAD4)

    • Isotype control IgG (e.g., Rabbit IgG or Mouse IgG)

    • Secondary antibodies (HRP-conjugated)

  • Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.

  • Elution Buffer: 1X SDS-PAGE sample buffer

  • Protein A/G Agarose or Magnetic Beads

  • Phosphate-Buffered Saline (PBS)

  • BCA Protein Assay Kit

  • Western Blotting Reagents: SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer, ECL substrate.

Procedure:

  • Cell Culture and Treatment:

    • Plate NCI-H226 cells and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the cleared lysate using a BCA protein assay. Equalize the protein concentration for all samples.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To 1 mg of total protein lysate, add 20 µL of Protein A/G beads.

    • Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-TEAD1) or an equivalent amount of control IgG.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 30 µL of Protein A/G beads to each sample and incubate with gentle rotation for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate the supernatant.

    • Resuspend the beads in 1 mL of ice-cold wash buffer.

    • Repeat the wash step 3-4 times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Resolve the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the protein of interest (e.g., anti-YAP) and the immunoprecipitated protein (e.g., anti-TEAD1).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the relative amount of co-immunoprecipitated protein.

Visualizations

Hippo Signaling Pathway and this compound's Point of Intervention

Hippo_Pathway_this compound cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues MST1_2 MST1/2 Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEADs TEADs YAP_TAZ_n->TEADs Interaction This compound This compound Gene_Expression Target Gene Expression TEADs->Gene_Expression Activation This compound->TEADs Inhibition of Palmitoylation

Caption: Hippo Signaling Pathway and the inhibitory action of this compound on TEADs.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow Start Cell Culture & This compound Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant IP Immunoprecipitation (with anti-TEAD Ab) Quant->IP Wash Wash Steps (Remove non-specific binders) IP->Wash Elute Elution Wash->Elute Analysis SDS-PAGE & Western Blot Analysis Elute->Analysis End Data Quantification & Interpretation Analysis->End

Caption: Workflow for Co-Immunoprecipitation to study this compound's effects.

References

VT107: Comprehensive Application Notes on Long-Term Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the long-term stability and optimal storage conditions for VT107, a potent, orally active, pan-TEAD auto-palmitoylation inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in research and preclinical studies.

Overview of this compound

This compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1][2] By inhibiting the auto-palmitoylation of TEAD proteins, this compound disrupts the interaction between TEAD and the transcriptional co-activators YAP and TAZ.[3][4] This mechanism of action effectively suppresses the Hippo-YAP signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and tumor growth.[1][4] this compound has shown efficacy in inhibiting the proliferation of cancer cell lines, particularly those with mutations in the NF2 gene.[3]

Long-Term Stability and Storage Conditions

Proper storage of this compound is essential to maintain its chemical stability and biological activity. The following tables summarize the recommended storage conditions for this compound in both solid and solution forms, based on information from multiple suppliers.

Table 1: Storage Conditions for Solid this compound
Storage TemperatureDurationNotes
-20°C≥ 3 yearsRecommended for long-term storage.[3][5]
4°C2 yearsSuitable for intermediate-term storage.[1]
Room TemperatureStable for daysAppropriate for short-term handling and shipping.[1]
Table 2: Storage Conditions for this compound Stock Solutions
SolventStorage TemperatureDurationNotes
DMSO-80°C≥ 1 yearAliquot to avoid repeated freeze-thaw cycles.[3][5][6]
DMSO-20°C1 to 6 monthsFor shorter-term storage.[1][3][6]
Other Solvents-80°C6 months to 1 yearStability may vary; it is recommended to prepare fresh solutions.[1][6]

Note: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[6] If precipitation occurs upon dissolution, gentle heating and/or sonication can be used to aid solubilization.[6]

Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound and for evaluating its biological activity in cell-based assays.

Protocol for Assessing Long-Term Chemical Stability of this compound

This protocol outlines a method to evaluate the chemical integrity of this compound over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the percentage of intact this compound remaining after storage under various conditions.

Materials:

  • This compound (solid)

  • HPLC-grade DMSO

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • C18 HPLC column

  • HPLC system with UV detector

  • Environmental chambers set to desired storage conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH)

Procedure:

  • Sample Preparation (Time 0):

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

    • Dilute the stock solution with mobile phase to a working concentration suitable for HPLC analysis (e.g., 10 µM).

    • Inject the freshly prepared sample into the HPLC system to obtain the initial peak area, representing 100% integrity.

  • Storage of Stability Samples:

    • Aliquot the solid this compound into separate vials for each time point and storage condition.

    • Place the vials in environmental chambers under the specified long-term and accelerated stability conditions.

  • Analysis at Subsequent Time Points:

    • At each designated time point (e.g., 1, 3, 6, 12, 24, and 36 months for long-term; 1, 3, and 6 months for accelerated), retrieve a vial from each storage condition.

    • Prepare a sample for HPLC analysis as described in step 1.

    • Inject the sample into the HPLC system and record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Measure the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

HPLC Method Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solid Solid this compound prep_solution Prepare 10 mM Stock in DMSO prep_solid->prep_solution storage_lt Long-Term (-20°C, 4°C) prep_solid->storage_lt storage_acc Accelerated (25°C/60%RH, 40°C/75%RH) prep_solid->storage_acc prep_working Dilute to Working Concentration prep_solution->prep_working analysis_hplc HPLC Analysis prep_working->analysis_hplc Time 0 storage_lt->analysis_hplc Time X storage_acc->analysis_hplc Time Y analysis_data Data Interpretation (% Remaining) analysis_hplc->analysis_data

Workflow for Long-Term Stability Assessment of this compound.
Protocol for Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cells.

Objective: To measure the IC₅₀ value of this compound in a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., NCI-H226, an NF2-deficient mesothelioma cell line)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (no-cell control).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using a suitable software.

start Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with this compound Serial Dilutions incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize incubate4 Incubate Overnight solubilize->incubate4 read Measure Absorbance at 570 nm incubate4->read analyze Calculate IC50 read->analyze

Experimental Workflow for MTT Cell Proliferation Assay.
Protocol for TEAD Auto-Palmitoylation Assay

This protocol describes an in-cell assay to assess the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.

Objective: To qualitatively or quantitatively determine the inhibition of TEAD palmitoylation by this compound.

Materials:

  • HEK293T cells

  • Expression plasmid for Myc-tagged TEAD (e.g., Myc-TEAD1)

  • Transfection reagent

  • This compound stock solution

  • Alkyne-palmitate probe

  • Cell lysis buffer

  • Anti-Myc antibody

  • Protein A/G beads

  • Azide-biotin and click chemistry reagents

  • Streptavidin-HRP

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Transfection:

    • Transfect HEK293T cells with the Myc-TEAD expression plasmid.

  • Compound and Probe Treatment:

    • After 24 hours, treat the transfected cells with this compound at the desired concentration (e.g., 3 µM) for 4-20 hours.[3]

    • During the last 4 hours of this compound treatment, add the alkyne-palmitate probe to the cell culture medium.

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells and immunoprecipitate the Myc-TEAD protein using an anti-Myc antibody coupled to protein A/G beads.

  • Click Chemistry:

    • Perform a click chemistry reaction to conjugate the alkyne-palmitate on the TEAD protein with an azide-biotin tag.

  • Western Blot Analysis:

    • Elute the protein from the beads and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD.

    • A parallel blot can be probed with an anti-Myc antibody to detect total immunoprecipitated TEAD.

  • Data Analysis:

    • Compare the intensity of the streptavidin signal in the this compound-treated sample to the vehicle control to determine the extent of palmitoylation inhibition.

Signaling Pathway

This compound inhibits the Hippo-YAP signaling pathway. The diagram below illustrates the mechanism of action.

cluster_hippo Hippo Pathway Core Kinases cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P Phosphorylated YAP/TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocates TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activates YAP_TAZ_nuc->TEAD Binds This compound This compound Palmitoylation Auto-Palmitoylation This compound->Palmitoylation Inhibits Palmitoylation->TEAD Required for YAP/TAZ Binding

Mechanism of Action of this compound in the Hippo-YAP Signaling Pathway.

By adhering to the storage conditions and utilizing the protocols outlined in these application notes, researchers can ensure the reliable and reproducible performance of this compound in their studies investigating the Hippo-YAP signaling pathway and its role in cancer.

References

Application Notes and Protocols for Cell Viability Assays with VT107 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VT107 is a potent and orally active small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors. Specifically, this compound functions as a pan-TEAD auto-palmitoylation inhibitor, disrupting a critical post-translational modification required for the interaction between TEAD proteins and their co-activators, YAP and TAZ.[1][2][3] The dysregulation of the Hippo-YAP signaling pathway, leading to the activation of TEAD-mediated transcription, is a key driver in various cancers, including malignant mesothelioma and non-small cell lung cancer.[1][4] By inhibiting TEAD auto-palmitoylation, this compound effectively blocks the YAP/TAZ-TEAD interaction, leading to the suppression of downstream gene expression responsible for cell proliferation, survival, and migration.[3][5] These application notes provide detailed protocols for assessing the effects of this compound on cancer cell viability and outline the underlying signaling pathways.

Mechanism of Action: The Hippo-YAP Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis.[3] When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ. However, in many cancers, the Hippo pathway is inactivated, often due to mutations in upstream components like Neurofibromatosis type 2 (NF2).[3][4] This inactivation allows YAP and TAZ to translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes that promote cancer cell proliferation and survival.[1][6]

This compound intervenes by binding to a lipid-binding pocket within the TEAD proteins, preventing their auto-palmitoylation.[1] This modification is essential for the stable interaction between TEAD and YAP/TAZ. By inhibiting this process, this compound disrupts the formation of the active transcriptional complex, thereby suppressing the oncogenic signaling mediated by the Hippo-YAP pathway.

Hippo_YAP_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact NF2 (Merlin) NF2 (Merlin) Cell-Cell Contact->NF2 (Merlin) Mechanical Stress Mechanical Stress Mechanical Stress->NF2 (Merlin) Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) NF2 (Merlin)->Hippo Kinase Cascade (MST1/2, LATS1/2) activates YAP/TAZ YAP/TAZ Hippo Kinase Cascade (MST1/2, LATS1/2)->YAP/TAZ phosphorylates YAP/TAZ_p p-YAP/TAZ Degradation Degradation YAP/TAZ_p->Degradation leads to YAP/TAZ->YAP/TAZ_p YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates TEAD TEAD YAP/TAZ_n->TEAD binds Gene Transcription Gene Transcription TEAD->Gene Transcription activates This compound This compound This compound->TEAD inhibits palmitoylation Proliferation, Survival Proliferation, Survival Gene Transcription->Proliferation, Survival promotes

Caption: Mechanism of this compound action on the Hippo-YAP pathway.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeAssay TypeIC50 (nM)Notes
NCI-H2052Malignant MesotheliomaalamarBlueNot explicitly stated, but potent activity observed at 100 nMNF2 and LATS2 mutant
NCI-H226Malignant MesotheliomaalamarBlueNot explicitly stated, but potent activity observed at 100 nMNF2-deficient
MSTO-211HMalignant MesotheliomaalamarBlueNot explicitly stated, but potent activity observed at 370 nM-
Various Cancer Cell LinesBroad PanelNot SpecifiedSensitivity correlates with YAP-dependency-

Experimental Protocols

Cell Viability Assessment using alamarBlue (Resazurin) Assay

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., NCI-H2052, NCI-H226)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • alamarBlue HS Cell Viability Reagent

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring fluorescence or absorbance

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to prepare a 2X concentrated solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 4 days).[4]

  • alamarBlue Incubation:

    • Add 10 µL of alamarBlue reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

  • Data Acquisition:

    • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (medium with alamarBlue only) from all experimental wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a non-linear regression curve fit.

alamarBlue_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of this compound B->C D Incubate for treatment duration (e.g., 4 days) C->D E Add alamarBlue reagent D->E F Incubate for 1-4 hours E->F G Measure fluorescence or absorbance F->G H Calculate % viability and IC50 G->H

Caption: Workflow for the alamarBlue cell viability assay.
Apoptosis Detection using Annexin V Staining

This flow cytometry-based assay is used to detect and quantify apoptotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are sub-confluent at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24-72 hours).

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA).

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

AnnexinV_Workflow A Seed and treat cells with this compound B Harvest both floating and adherent cells A->B C Wash cells with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate for 15 minutes E->F G Analyze by flow cytometry F->G H Quantify apoptotic cell populations G->H

Caption: Workflow for Annexin V apoptosis assay.

Potential Mechanisms of Resistance

Recent studies have identified potential mechanisms of resistance to TEAD inhibitors like this compound. Hyperactivation of the MAPK pathway has been shown to confer resistance by reinstating the expression of a subset of YAP/TAZ target genes.[4] Additionally, alterations in the JAK-STAT signaling pathway can also modulate the cellular response to TEAD inhibition.[4] These findings suggest that combination therapies, such as the co-administration of this compound with MEK inhibitors, could be a promising strategy to overcome resistance and enhance anti-tumor activity.[4]

Conclusion

This compound represents a targeted therapeutic strategy for cancers driven by the Hippo-YAP signaling pathway. The provided protocols offer robust methods for evaluating the efficacy of this compound in cancer cell lines. Understanding the underlying mechanism of action and potential resistance pathways is crucial for the continued development and clinical application of TEAD inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Acquired Resistance to VT107

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying mechanisms of acquired resistance to VT107.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, potent, and selective small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[1][2][3][4] Its primary mechanism of action is the inhibition of TEAD auto-palmitoylation, a critical post-translational modification.[1][2][4] This modification is essential for the interaction between TEADs and their co-activators, YAP (Yes-associated protein) and TAZ (Transcriptional co-activator with PDZ-binding motif).[2][5] By blocking palmitoylation, this compound disrupts the YAP/TAZ-TEAD complex, thereby inhibiting the transcription of downstream target genes that drive cell proliferation, survival, and migration.[1][5][6] This makes it a promising therapeutic for cancers with a dysregulated Hippo pathway, such as NF2-deficient mesothelioma.[1][5]

Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced response. What are the potential mechanisms of this acquired resistance?

A2: Acquired resistance to this compound can emerge through various molecular alterations.[7][8] Published studies, including genome-wide CRISPR/Cas9 screens, have identified several key mechanisms:[7]

  • Reactivation of Parallel Signaling Pathways: Hyperactivation of pathways like the MAPK (RAS/RAF/MEK/ERK) or JAK-STAT signaling cascades can bypass the dependency on YAP/TAZ-TEAD signaling.[7] This can occur through mutations in genes that repress these pathways (e.g., loss-of-function mutations in NF1).[7]

  • Alterations in Hippo Pathway Components: Mutations in other components of the Hippo pathway can confer resistance. For instance, the loss of VGLL4, a transcriptional co-repressor that competes with YAP/TAZ for TEAD binding, has been shown to cause strong resistance to this compound.[7]

  • Upregulation of Receptor Tyrosine Kinase (RTK) Signaling: Activation of RTKs, such as MET, through increased expression of their ligands (e.g., Hepatocyte Growth Factor - HGF), can provide an alternative survival signal, rendering the cells less dependent on the Hippo pathway.[9][10]

  • Drug Efflux and Metabolism: While not yet specifically documented for this compound, general mechanisms of drug resistance include increased expression of drug efflux pumps (like ABC transporters) or altered drug metabolism, which reduce the intracellular concentration of the compound.[8][11]

Q3: What are the first steps I should take to investigate suspected this compound resistance in my cell culture experiments?

A3: When you observe a decrease in this compound efficacy, a systematic approach is crucial.

  • Confirm the Phenotype: First, re-confirm the resistance by performing a dose-response assay to quantify the shift in the half-maximal inhibitory concentration (IC50). Compare the IC50 value of the suspected resistant line to the parental, sensitive line. A significant increase indicates resistance.

  • Cell Line Authentication: Ensure the resistant cell line has not been cross-contaminated. Perform short tandem repeat (STR) profiling to authenticate the cell line's identity.

  • Mycoplasma Testing: Check for mycoplasma contamination, as this can alter cellular responses to drugs.

  • Initial Molecular Assessment: If the phenotype is confirmed, perform a preliminary molecular analysis. For example, use Western blotting to check for the reactivation of key signaling pathways (e.g., look for increased phosphorylation of ERK or STAT3) that have been implicated in this compound resistance.[7]

Troubleshooting Guide: Common Experimental Issues

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values for this compound in sensitive cells. 1. Cell passage number is too high, leading to genetic drift. 2. Inconsistent cell seeding density. 3. Variability in drug preparation or storage. 4. Assay variability (e.g., incubation time, reagent quality).1. Use cells within a defined, low passage number range. 2. Ensure precise and consistent cell counts for seeding. 3. Prepare fresh drug dilutions from a validated stock solution for each experiment. Store stock at -80°C.[12] 4. Standardize all assay parameters and include positive and negative controls in every plate.
CRISPR screen fails to identify known resistance genes (e.g., NF1, VGLL4). 1. Insufficient library representation or coverage. 2. Suboptimal this compound concentration for selection. 3. Inadequate duration of drug selection. 4. Poor Cas9 activity in the cell line.1. Ensure a sufficient number of cells are transduced to achieve at least 200-500x coverage of the sgRNA library. 2. Use a dose that provides strong selective pressure but does not kill all cells too quickly (e.g., a cytostatic dose of ~100 nM for mesothelioma cells).[7] 3. Extend the selection period to allow for the outgrowth of resistant clones (e.g., sequential treatment for up to two weeks per dose).[7] 4. Validate Cas9 activity in your cell line using a functional assay (e.g., targeting a surface protein like CD81 followed by FACS analysis).
RNA-seq analysis shows minimal changes between sensitive and resistant cells. 1. Insufficient drug treatment time to induce transcriptional changes. 2. Low-quality RNA extraction. 3. Resistance mechanism is non-transcriptional (e.g., post-translational modification, protein stability). 4. Heterogeneous population of resistant cells.1. Treat cells for an appropriate duration (e.g., 24 hours) to capture the transcriptional response before secondary effects dominate.[7] 2. Check RNA integrity (RIN score) before library preparation; RIN > 8 is recommended. 3. Complement RNA-seq with proteomics or phospho-proteomics to investigate changes at the protein level. 4. Perform single-cell RNA-seq to dissect heterogeneity or isolate single-cell clones for bulk analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on this compound sensitivity and resistance.

Table 1: In Vitro Proliferation IC50 Values for this compound

Cell Line Cancer Type Key Mutation(s) This compound IC50 (nM) Reference
NCI-H2052 Mesothelioma NF2, LATS2 mutant 18 [7]
NCI-H226 Mesothelioma NF2 -/- 32 [7]
NCI-H2052 (NF1 knockout) Mesothelioma NF2, LATS2 mutant, NF1 -/- >1000 (Resistant) [7]

| NCI-H226 (VGLL4 knockout) | Mesothelioma | NF2 -/-, VGLL4 -/- | >1000 (Resistant) |[7] |

Table 2: Synergy Scores for this compound Combination Therapies in NCI-H2052 Cells

Combination Agent Target Pathway Synergy Score* Interaction Type Reference
Trametinib MEK1/2 (MAPK Pathway) >10 Synergistic [7]
AZD1480 JAK1/2 (JAK/STAT Pathway) >10 Synergistic [7]
Bazedoxifene GP130 (JAK/STAT Pathway) >10 Synergistic [7]

*Synergy scores were calculated based on the Bliss independence model, where a score ≥10 indicates a synergistic interaction.[7]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Culture Cells: Culture the parental cancer cell line (e.g., NCI-H2052) in standard growth medium.

  • Initial Exposure: Treat the cells with this compound at a concentration equal to their IC50 value.

  • Dose Escalation: Once the cells resume normal proliferation, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Maintain Culture: Continue to culture the cells in the presence of the highest tolerated dose of this compound.

  • Verification: Periodically assess the IC50 of the resistant population to confirm a stable rightward shift in the dose-response curve compared to the parental line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages for future experiments.

Protocol 2: Whole-Genome CRISPR/Cas9 Knockout Screen to Identify Resistance Genes

  • Library Transduction: Transduce the Cas9-expressing parental cell line with a genome-wide sgRNA library (e.g., Brunello) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using puromycin.

  • Establish Baseline: Collect a baseline cell population sample (T=0) for genomic DNA extraction.

  • Drug Treatment: Split the remaining cells into two arms: a control arm (treated with DMSO) and a treatment arm (treated with a selective dose of this compound, e.g., 100 nM).[7]

  • Cell Culture and Passage: Culture the cells for 14-21 days, passaging as needed and maintaining a high coverage of the library (e.g., >500 cells per sgRNA).

  • Genomic DNA Extraction: Harvest cells from both arms and extract genomic DNA.

  • PCR Amplification & Sequencing: Amplify the sgRNA cassettes from the genomic DNA using PCR and perform next-generation sequencing (NGS) to determine the abundance of each sgRNA.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated arm compared to the DMSO arm. Genes targeted by these enriched sgRNAs are candidate resistance genes.

Visualizations

VT107_Mechanism_of_Action cluster_Hippo Hippo Pathway (Active) cluster_Hippo_off Hippo Pathway (Inactive / NF2 mutant) cluster_Transcription Gene Transcription MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ_cyto p-YAP/p-TAZ (Cytoplasmic Sequestration) LATS1_2->YAP_TAZ_cyto Phosphorylates YAP_TAZ_nuc YAP/TAZ TEAD TEAD YAP_TAZ_nuc->TEAD Translocate to Nucleus & Bind Target_Genes Target Genes (CTGF, CYR61, etc.) TEAD->Target_Genes Activate Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound This compound->TEAD Inhibits Auto-palmitoylation

Caption: Mechanism of action of this compound in Hippo pathway-deficient cells.

Resistance_Mechanisms Mechanisms of Acquired Resistance to this compound cluster_bypass Bypass Pathways This compound This compound TEAD YAP/TAZ-TEAD Complex This compound->TEAD Inhibition Proliferation Cell Proliferation TEAD->Proliferation MAPK MAPK Pathway (e.g., loss of NF1) MAPK->Proliferation Promotes JAK_STAT JAK/STAT Pathway JAK_STAT->Proliferation Promotes MET HGF/MET Signaling MET->Proliferation Promotes

Caption: Key bypass signaling pathways driving acquired resistance to this compound.

CRISPR_Workflow Start Cas9-expressing Cancer Cells Transduction Transduction (MOI < 0.3) Start->Transduction Library Lentiviral sgRNA Library Library->Transduction Selection Puromycin Selection Transduction->Selection T0 T=0 Baseline Sample Selection->T0 Split Split Population Selection->Split DMSO Control Arm (DMSO) Split->DMSO This compound Treatment Arm (this compound) Split->this compound Harvest Harvest Cells (14-21 days) DMSO->Harvest This compound->Harvest NGS gDNA Extraction, PCR & NGS Harvest->NGS from each arm Analysis Identify Enriched sgRNAs (Resistance Genes) NGS->Analysis

Caption: Experimental workflow for a CRISPR/Cas9 screen to find resistance genes.

References

Troubleshooting inconsistent results in VT107 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VT107. Our goal is to help you navigate potential inconsistencies in your experimental results and provide clarity on the underlying mechanisms of this pan-TEAD auto-palmitoylation inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, small-molecule inhibitor of all four TEA domain (TEAD) transcription factors (TEAD1-4).[1][2] Its primary mechanism of action is the inhibition of TEAD auto-palmitoylation, a critical post-translational modification required for the interaction between TEAD proteins and the transcriptional co-activators YAP and TAZ.[1][3][4] By blocking the palmitoyl-CoA binding site on TEAD, this compound prevents this interaction, thereby inhibiting TEAD-mediated gene transcription that promotes cell proliferation and survival.[1][2][5]

Q2: I am observing variable potency of this compound across different cancer cell lines. Why is this happening?

A2: The potency of this compound is highly dependent on the genetic background of the cell line, particularly the status of the Hippo signaling pathway.[3][6] Cell lines with mutations in genes like NF2 (Neurofibromatosis type 2), which leads to hyperactivation of the YAP/TAZ-TEAD transcriptional program, are generally more sensitive to this compound.[1][4][7] For instance, NF2-deficient mesothelioma cells show high sensitivity to this compound.[1][4] In contrast, cell lines with a wild-type NF2 gene may exhibit reduced sensitivity.[6]

Q3: My cells initially respond to this compound, but then they seem to develop resistance. What are the potential mechanisms of resistance?

A3: Resistance to this compound can emerge through various mechanisms, primarily involving the reactivation of pro-proliferative signaling pathways. Studies have identified that mutations in genes within the Hippo, MAPK, and JAK/STAT signaling pathways can confer resistance to TEAD inhibitors like this compound.[3] For example, loss-of-function mutations in repressors of the MAPK and JAK/STAT pathways can lead to restored expression of genes that promote cell survival, even in the presence of this compound.[3] Additionally, the transcriptional co-repressor VGLL4, which competes with YAP/TAZ for TEAD binding, plays a role; its loss can confer strong resistance to this compound.[3]

Q4: Are there differences in how this compound affects the four different TEAD proteins (TEAD1-4)?

A4: this compound is described as a pan-TEAD inhibitor, meaning it can block the palmitoylation of all four TEAD proteins.[1][2] However, the degree of inhibition may vary slightly among the TEAD paralogs. For instance, some evidence suggests this compound is most potent at blocking the palmitoylation of endogenous TEAD4.[7] It effectively decreases the levels of palmitoylated TEAD1, TEAD3, and TEAD4, leading to a concurrent increase in their unpalmitoylated forms.[1][2][7]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Proliferation Assays

If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell proliferation assays, consider the following factors:

  • Cell Line Authentication: Ensure your cell lines are properly authenticated and free from contamination. Genetic drift in cultured cells can lead to changes in sensitivity.

  • Seeding Density: Use a consistent cell seeding density across all experiments, as this can influence proliferation rates and drug response.

  • Assay Duration: The duration of the proliferation assay can impact the observed IC50. A 4-day (96-hour) assay is a common timeframe for assessing the effects of TEAD inhibitors.[3][6]

  • Reagent Quality: Use fresh, high-quality this compound and ensure proper storage to maintain its potency. This compound is typically dissolved in DMSO, and repeated freeze-thaw cycles should be avoided.[5]

Issue 2: Discrepancies Between Biochemical and Cellular Assay Results

You might observe potent inhibition of TEAD auto-palmitoylation in a biochemical assay, but a weaker-than-expected effect on cell proliferation. This could be due to:

  • Cellular Permeability: While this compound has shown good cellular activity, differences in cell membrane composition could affect its uptake in certain cell types.

  • Off-Target Effects: At higher concentrations, off-target effects could confound the results. It is important to use a concentration range that is relevant to the on-target IC50.

  • Redundant Signaling Pathways: The targeted cancer cells may have activated redundant signaling pathways that bypass their dependency on YAP/TAZ-TEAD signaling for survival and proliferation.

Data Presentation

Table 1: Comparative Potency of TEAD Inhibitors in Mesothelioma Cell Lines

Cell LineNF2 StatusThis compound Inhibition of ProliferationVT103 Inhibition of ProliferationK-975 Inhibition of Proliferation
NCI-H226DefectiveStrongStrongStrong
NCI-H2052DefectiveStrongNot specifiedNot specified
NCI-H28Wild-TypeWeakerNot specifiedNot specified
NCI-H2452Wild-TypeWeakerNot specifiedNot specified

This table summarizes findings from a study comparing the potency of different TEAD inhibitors.[6]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (based on Incucyte live-cell imaging)

This protocol is adapted from comparative studies of TEAD inhibitors.[6]

  • Cell Seeding: Seed mesothelioma cells (e.g., NCI-H226, NCI-H2052) in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound (e.g., 0.1 µM, 1.0 µM, and 10 µM). Include a DMSO-only control.

  • Live-Cell Imaging: Place the plate in an Incucyte live-cell analysis system.

  • Data Acquisition: Acquire phase-contrast images every 12 hours for a total of 4 days.

  • Analysis: Use the Incucyte software to analyze cell confluence over time as a measure of cell proliferation. Normalize the results to the DMSO control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess YAP/TAZ-TEAD Interaction

This protocol is based on methodologies used to confirm the mechanism of action of this compound.[4]

  • Cell Treatment: Treat NF2-mutant cells (e.g., NCI-H2373) with this compound or a vehicle control (DMSO) for 4 or 24 hours.

  • Cell Lysis: Lyse the cells in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to TEAD1 or TEAD4 overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against YAP and TAZ to detect their interaction with the immunoprecipitated TEAD protein.

Visualizations

Hippo_Signaling_Pathway cluster_nucleus Nuclear Events Extracellular_Signals Extracellular Signals (e.g., Mechanical Stress, GPCRs) Hippo_Kinase_Cassette Hippo Kinase Cassette (MST1/2, LATS1/2, SAV1, MOB1) Extracellular_Signals->Hippo_Kinase_Cassette Activates YAP_TAZ YAP / TAZ Hippo_Kinase_Cassette->YAP_TAZ Phosphorylates Phospho_YAP_TAZ p-YAP / p-TAZ (Cytoplasmic Sequestration) Nucleus Nucleus YAP_TAZ->Nucleus Translocates to TEAD1_4 TEAD1-4 Gene_Transcription Target Gene Transcription (Proliferation, Survival) TEAD1_4->Gene_Transcription Promotes This compound This compound This compound->TEAD1_4 Inhibits Auto-palmitoylation YAP_TAZ_in_Nucleus YAP / TAZ YAP_TAZ_in_Nucleus->TEAD1_4 Binds to

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Hypothesis (e.g., this compound inhibits proliferation in NF2-mutant cells) Cell_Culture Cell Culture (NF2-mutant vs. Wild-Type) Start->Cell_Culture Treatment This compound Treatment (Dose-response) Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., Incucyte) Treatment->Proliferation_Assay Biochemical_Assay Biochemical Assay (e.g., Co-IP for YAP-TEAD interaction) Treatment->Biochemical_Assay Data_Analysis Data Analysis (IC50, Western Blot quantification) Proliferation_Assay->Data_Analysis Biochemical_Assay->Data_Analysis Interpretation Interpretation of Results (Consider resistance mechanisms) Data_Analysis->Interpretation

References

Optimizing VT107 treatment duration for maximal effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and scientists using VT107, a potent and selective inhibitor of the mTORC1 complex. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize your experiments for maximal effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway. It functions by allosterically binding to the FRB domain of mTOR, preventing the phosphorylation of its key downstream targets, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell proliferation.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A good starting range for this experiment is typically between 1 nM and 10 µM.

Q3: How long should I treat my cells with this compound to observe a significant effect?

A3: The optimal treatment duration depends on the endpoint being measured.

  • Signaling Pathway Inhibition: A significant decrease in the phosphorylation of mTORC1 downstream targets (e.g., p-S6K, p-4E-BP1) can typically be observed within 2 to 6 hours of treatment.

  • Cell Proliferation/Viability: An anti-proliferative effect may require longer treatment durations, typically from 24 to 72 hours, to allow for measurable changes in cell number.

  • Apoptosis: Induction of apoptosis, if it occurs, may require treatment for 48 hours or longer.

We recommend a time-course experiment to determine the optimal duration for your specific experimental goals.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final DMSO concentration in your cell culture media does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
No observable effect on cell viability/proliferation. 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Incorrect treatment duration: The treatment time may be too short to induce a phenotypic effect. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to mTORC1 inhibition.1. Perform a dose-response experiment to determine the IC50. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Verify inhibition of the mTORC1 pathway via Western Blot for p-S6K. If the pathway is inhibited but there is no effect on viability, consider using an alternative cell line.
High variability in Western Blot results for p-S6K or p-4E-BP1. 1. Inconsistent lysis procedure: Inconsistent timing or temperature during cell lysis can affect protein stability and phosphorylation status. 2. Sub-optimal antibody concentration: The primary or secondary antibody concentrations may not be optimized. 3. Variable protein loading: Inaccurate protein quantification can lead to unequal loading on the gel.1. Ensure all samples are processed quickly and kept on ice. Use fresh lysis buffer containing phosphatase and protease inhibitors. 2. Titrate your primary and secondary antibodies to determine the optimal dilution. 3. Use a reliable protein quantification assay (e.g., BCA) and normalize to a loading control (e.g., β-actin or GAPDH).
Precipitation of this compound in cell culture media. 1. Poor solubility: The concentration of this compound may exceed its solubility limit in aqueous media. 2. Incorrect stock dilution: The stock solution was not properly mixed before dilution.1. Ensure the final concentration of DMSO is sufficient to maintain solubility (typically ≤ 0.1%). 2. Vortex the stock solution before preparing your working dilutions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol describes how to determine the concentration of this compound that inhibits cell viability by 50% in a given cell line.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multimode plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 10-point, 3-fold serial dilution from a top concentration of 10 µM. Include a vehicle control (DMSO only) and a no-cell control (media only).

  • Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Assessing mTORC1 Pathway Inhibition by Western Blot

This protocol details how to measure the effect of this compound on the phosphorylation of key mTORC1 downstream targets.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (e.g., based on IC50 data) for a specific duration (e.g., 4 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
PC-3Prostate Cancer120
A549Lung Cancer250
U-87 MGGlioblastoma85

Table 2: Effect of this compound Treatment Duration on p-S6K Levels in MCF-7 Cells

Treatment Duration (hours)p-S6K/Total S6K Ratio (Normalized to Control)
0 (Control)1.00
10.65
20.30
40.15
80.12
240.10

Visualizations

VT107_Signaling_Pathway PI3K PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis This compound This compound This compound->mTORC1

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow Start Start: Optimize this compound Treatment Duration Dose_Response 1. Determine IC50 (e.g., 72h Viability Assay) Start->Dose_Response Time_Course_Setup 2. Set up Time-Course Experiment (e.g., 0, 2, 4, 8, 24h) Dose_Response->Time_Course_Setup Treat_Cells 3. Treat Cells with this compound (e.g., at IC50 concentration) Time_Course_Setup->Treat_Cells Harvest 4. Harvest Cell Lysates at Each Time Point Treat_Cells->Harvest Western_Blot 5. Perform Western Blot for p-S6K and Total S6K Harvest->Western_Blot Analyze 6. Analyze p-S6K/S6K Ratio Western_Blot->Analyze End End: Identify Optimal Treatment Duration Analyze->End

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Logic Start No effect on cell viability? Check_Pathway Is mTORC1 pathway inhibited? (Check p-S6K via Western Blot) Start->Check_Pathway Pathway_Yes Pathway is Inhibited Check_Pathway->Pathway_Yes Yes Pathway_No Pathway is NOT Inhibited Check_Pathway->Pathway_No No Solution_Yes Consider cell line resistance or increase treatment duration (>72h) Pathway_Yes->Solution_Yes Solution_No Verify this compound concentration and treatment duration (2-6h) Pathway_No->Solution_No

Caption: Troubleshooting logic for unexpected experimental results.

Potential off-target effects of VT107 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of VT107, a potent pan-TEAD auto-palmitoylation inhibitor, in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges and unexpected results that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and orally active pan-TEAD auto-palmitoylation inhibitor.[1][2] It functions by blocking the palmitoyl-CoA binding site on all four TEAD transcription factors (TEAD1-4).[2][3] This inhibition of auto-palmitoylation prevents the association of TEADs with the transcriptional co-activators YAP and TAZ, thereby blocking TEAD-mediated gene transcription.[4][5] this compound has demonstrated anti-proliferative activity in cancer cell lines with dysregulated Hippo-YAP signaling, particularly those with NF2 mutations.[1][3][5]

Q2: I am observing changes in signaling pathways other than the Hippo pathway after this compound treatment. Are these off-target effects?

A2: While direct off-target effects of this compound have not been extensively reported, it is crucial to distinguish between direct inhibition of other proteins and the downstream consequences of on-target TEAD inhibition. The Hippo pathway is a central signaling hub that cross-talks with other major pathways. For instance, studies have shown that this compound treatment can lead to the upregulation of genes associated with the MAPK and JAK/STAT signaling pathways.[6] However, this is likely an indirect effect of modulating TEAD activity, as this compound did not increase the phosphorylation of the MAPK effector ERK.[6] Therefore, observed changes in other pathways may be a cellular response to the inhibition of YAP/TAZ-TEAD-mediated transcription rather than a direct off-target effect.

Q3: My cells are showing resistance to this compound. What are the potential mechanisms?

A3: Resistance to this compound can emerge through various mechanisms. Research has identified that mutations in genes within the Hippo, MAPK, and JAK/STAT signaling pathways can modulate the cellular response to TEAD palmitoylation inhibitors.[6] For example, mutations in NF1, a negative regulator of the MAPK pathway, have been shown to confer resistance to this compound by partially restoring the expression of genes sensitive to YAP/TEAD activity.[6]

Q4: I am seeing variable results in my cell viability assays with this compound. What could be the cause?

A4: Inconsistent results in cell viability assays can stem from several experimental factors. Ensure the following are optimized and consistent:

  • Cell Seeding Density: Use a consistent and optimal cell number for your specific cell line and plate format.

  • Compound Solubility and Stability: this compound is soluble in DMSO but insoluble in water.[4] Ensure the final DMSO concentration is consistent across all treatments and is not toxic to your cells (typically <0.1%). Prepare fresh dilutions of this compound for each experiment to avoid degradation.

  • Assay Type: Different viability assays measure distinct cellular parameters (e.g., metabolic activity with MTT vs. membrane integrity with LDH). Consider using orthogonal methods to confirm your findings.

  • Incubation Time: The effects of this compound on cell proliferation are time-dependent. Ensure your assay duration is sufficient to observe a significant effect.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in gene expression profiles (e.g., upregulation of MAPK or cytokine signaling genes) This is likely an indirect consequence of on-target TEAD inhibition, representing a cellular response or resistance mechanism.[6]Perform a time-course experiment to track changes in gene and protein expression. Investigate the activation status of key nodes in the suspected secondary pathway (e.g., phosphorylation of ERK, STAT3). Consider co-treatment with inhibitors of the secondary pathway to assess for synergistic effects.[6]
Reduced potency or lack of effect of this compound The cell line may have intrinsic or acquired resistance. The compound may have degraded.Sequence key genes in the Hippo, MAPK, and JAK/STAT pathways to check for mutations.[6] Use a fresh stock of this compound. Confirm the on-target activity of this compound in your cells using a TEAD palmitoylation assay or by measuring the expression of known YAP/TAZ-TEAD target genes like CTGF and CYR61.[6][7]
Discrepancy between different cell viability assays Different assays measure different aspects of cell health (e.g., proliferation, apoptosis, necrosis). This compound primarily appears to block proliferation rather than induce apoptosis in some cell lines.[7]Use multiple, mechanistically distinct assays to get a comprehensive understanding of the cellular response. For example, combine a proliferation assay (e.g., Incucyte) with an apoptosis assay (e.g., caspase-3/7 activity).

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay Type Cell Line Parameter Value Reference
TEAD Auto-Palmitoylation Inhibition-IC504.93 nM[4]
Cell ProliferationNCI-H226 (NF2-deficient)-Potent Inhibition[1][6]
Cell ProliferationNCI-H2052 (NF2, LATS2 mutant)-Potent Inhibition[6]
CRISPR/Cas9 ScreenNCI-H2052IC5018 nM[6]
CRISPR/Cas9 ScreenNCI-H226IC5033 nM[6]

Key Experimental Protocols

1. TEAD Palmitoylation Assay (in-cell)

This assay is used to confirm the on-target activity of this compound by measuring its ability to inhibit the palmitoylation of TEAD proteins within cells.

  • Cell Culture and Transfection: Culture HEK293T cells and transfect them with a plasmid expressing an epitope-tagged TEAD protein (e.g., MYC-TEAD).

  • Compound Treatment: Treat the transfected cells with this compound or a vehicle control (DMSO) overnight. Also, incubate the cells with an alkyne-palmitate metabolic label.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the epitope-tagged TEAD protein using an appropriate antibody (e.g., anti-MYC).

  • Click Chemistry: Conjugate the metabolically incorporated alkyne-palmitate on the TEAD protein with an azide-biotin molecule using a copper-catalyzed click chemistry reaction.

  • Western Blotting: Analyze the immunoprecipitated samples by Western blotting. Detect the biotinylated (palmitoylated) TEAD using streptavidin-HRP and the total immunoprecipitated TEAD using an antibody against the epitope tag. A decrease in the streptavidin signal relative to the total TEAD signal in this compound-treated cells indicates inhibition of palmitoylation.[5][8]

2. Co-Immunoprecipitation (Co-IP) of YAP/TAZ and TEAD

This protocol determines if this compound disrupts the interaction between YAP/TAZ and TEAD proteins.

  • Cell Treatment: Treat your target cell line (e.g., NCI-H2373) with this compound or a vehicle control for a specified duration (e.g., 4 or 24 hours).

  • Cell Lysis: Lyse the cells in a suitable Co-IP lysis buffer.

  • Immunoprecipitation: Immunoprecipitate endogenous TEAD1 or TEAD4 using specific antibodies.

  • Western Blotting: Elute the protein complexes from the beads and analyze them by Western blotting. Probe the blots with antibodies against YAP and TAZ. A reduction in the amount of co-immunoprecipitated YAP and TAZ in the this compound-treated samples indicates that the inhibitor has disrupted the YAP/TAZ-TEAD interaction.[5]

Visualizations

VT107_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway (Inactive) cluster_Nucleus Nucleus YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD interact Target Gene Transcription Target Gene Transcription TEAD->Target Gene Transcription promotes Cell Proliferation Cell Proliferation Target Gene Transcription->Cell Proliferation leads to This compound This compound This compound->TEAD inhibits auto-palmitoylation Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Check_On_Target Confirm On-Target Activity (e.g., TEAD Palmitoylation Assay, YAP/TAZ-TEAD Co-IP) Start->Check_On_Target On_Target_Yes On-Target Effect Confirmed? Check_On_Target->On_Target_Yes Downstream_Effect Investigate Downstream Signaling Consequences (e.g., MAPK, JAK/STAT) On_Target_Yes->Downstream_Effect Yes Off_Target_Screen Consider Broad-Panel Off-Target Screening On_Target_Yes->Off_Target_Screen No Conclusion_Downstream Phenotype is likely a downstream consequence of TEAD inhibition. Downstream_Effect->Conclusion_Downstream Conclusion_Off_Target Potential for a novel off-target effect. Off_Target_Screen->Conclusion_Off_Target

References

Technical Support Center: Managing VT107 Solubility in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VT107. The information below addresses common solubility issues and offers detailed protocols to ensure consistent and effective experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in DMSO. What should I do?

A1: this compound is known to have high solubility in DMSO, with concentrations of up to 100 mg/mL being achievable.[1][2] However, several factors can affect its dissolution. Here are some troubleshooting steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of compounds like this compound.[1][3] Always use newly opened or properly stored anhydrous DMSO.

  • Apply heat: Gently warming the solution can aid in dissolution. However, be cautious with the temperature to avoid degradation of the compound.

  • Use sonication: Sonication is a recommended method to facilitate the dissolution of this compound in DMSO.[1] It helps to break down any clumps and increase the surface area of the compound exposed to the solvent.

Q2: I observed precipitation when preparing my this compound stock solution. How can I prevent this?

A2: Precipitation can occur if the solubility limit is exceeded or if the solvent quality is poor. To prevent this:

  • Ensure you are using the correct volume of solvent for the desired concentration.

  • As mentioned above, use fresh, anhydrous DMSO.

  • Prepare the stock solution at a slightly lower concentration if precipitation persists.

  • If precipitation occurs after storage, it may be due to temperature fluctuations. Try warming and sonicating the solution before use. For long-term storage, it is recommended to store stock solutions at -80°C.

Q3: Can I use solvents other than DMSO for my in vitro experiments?

A3: While DMSO is the most common solvent for preparing stock solutions of this compound, some experiments may be sensitive to DMSO. Ethanol can be used, with a reported solubility of up to 22 mg/mL. However, this compound is reported to be insoluble in water. If you need to use an alternative solvent, it is crucial to perform a small-scale solubility test first to ensure compatibility with your experimental system.

Q4: How should I prepare this compound for in vivo studies? The compound is not soluble in aqueous solutions.

A4: Direct dissolution of this compound in aqueous solutions is not feasible. For in vivo administration, co-solvent formulations are necessary. Several protocols have been established to achieve a clear solution suitable for oral or intravenous administration. These typically involve a combination of DMSO, PEG300, Tween-80, and saline or other vehicles like corn oil or SBE-β-CD. It is critical to follow the sequential addition of solvents as outlined in the protocols.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents and formulations.

Solvent/FormulationConcentrationNotesSource(s)
DMSO100 mg/mL (229.65 mM)Ultrasonic treatment is recommended. Hygroscopic DMSO can impact solubility.
DMSO87 mg/mL (199.79 mM)Use fresh DMSO.
DMSO260 mg/mL (597.1 mM)Sonication is recommended.
Ethanol22 mg/mL
WaterInsoluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.74 mM)Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.74 mM)Clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.74 mM)Clear solution.
5% DMSO, 10% Solutol, 85% D5WNot specifiedUsed for intravenous or oral administration in mice.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)

  • Weigh the required amount of this compound powder.

  • Add fresh, anhydrous DMSO to achieve a final concentration of 100 mM (e.g., for 1 mg of this compound with a molecular weight of 435.44 g/mol , add 22.965 µL of DMSO).

  • Vortex the solution briefly.

  • Place the vial in a sonicator bath and sonicate until the compound is completely dissolved. Gentle heating can be applied if necessary.

  • Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound for In Vivo Oral Administration (Formulation with PEG300 and Tween-80)

This protocol is adapted from formulations provided by multiple suppliers.

  • Start with a pre-made high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.

  • Finally, add 450 µL of saline to reach a final volume of 1 mL. Mix well. The final concentration of this compound will be 2.5 mg/mL.

  • This working solution should be prepared fresh on the day of use.

Visualizations

This compound Mechanism of Action: Inhibition of the Hippo Pathway

This compound is a pan-TEAD auto-palmitoylation inhibitor. In a dysregulated Hippo pathway, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and survival. This compound inhibits the auto-palmitoylation of TEAD proteins, which is crucial for their interaction with YAP/TAZ. This disruption blocks the transcriptional activity of the YAP/TAZ-TEAD complex.

Hippo_Pathway_Inhibition_by_this compound This compound Mechanism of Action cluster_Hippo_ON Hippo Pathway ON (Active) cluster_Hippo_OFF Hippo Pathway OFF (Inactive) MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 activates YAP/TAZ_p p-YAP/TAZ (Cytoplasmic) LATS1/2->YAP/TAZ_p phosphorylates YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD binds Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates This compound This compound This compound->TEAD inhibits palmitoylation

Caption: Inhibition of TEAD auto-palmitoylation by this compound disrupts YAP/TAZ-TEAD signaling.

Experimental Workflow: Preparing this compound for In Vivo Studies

The following diagram illustrates the sequential steps for preparing a this compound formulation for in vivo experiments.

VT107_InVivo_Prep_Workflow Workflow for In Vivo Formulation of this compound Start Start Prepare_Stock Prepare concentrated This compound stock in DMSO Start->Prepare_Stock Add_PEG300 Add PEG300 to a new sterile tube Prepare_Stock->Add_PEG300 Add_Stock_to_PEG300 Add this compound/DMSO stock to PEG300 and mix Add_PEG300->Add_Stock_to_PEG300 Add_Tween80 Add Tween-80 and mix Add_Stock_to_PEG300->Add_Tween80 Add_Saline Add Saline to final volume and mix Add_Tween80->Add_Saline Ready Ready for use Add_Saline->Ready

References

Technical Support Center: Strategies to Minimize VT107-Induced Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and mitigating the potential cytotoxic effects of VT107 on non-target cells. The following information, presented in a question-and-answer format, addresses common issues encountered during in vitro and in vivo experiments with this pan-TEAD auto-palmitoylation inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why might it cause cytotoxicity in non-target cells?

A1: this compound is a potent and selective small molecule inhibitor of all four TEAD (TEA Domain) transcription factors (TEAD1-4).[1][2] It functions by binding to the central lipid pocket of TEAD proteins, which prevents their auto-palmitoylation. This post-translational modification is essential for the interaction between TEADs and their co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2] By disrupting the YAP/TAZ-TEAD complex, this compound inhibits the transcription of genes that drive cell proliferation and survival.

While this compound is designed to target cancer cells with a dysregulated Hippo pathway (e.g., NF2-deficient mesothelioma), non-target cells also rely on regulated TEAD activity for normal physiological processes.[1] Off-target cytotoxicity can occur through several mechanisms:

  • On-target, off-tissue effects: Inhibition of TEAD activity in healthy tissues where it plays a role in homeostasis.

  • Off-target kinase inhibition: At higher concentrations, this compound may inhibit other kinases, leading to unintended biological effects.

  • Modulation of other signaling pathways: Studies have shown that this compound can modulate the expression of genes not typically regulated by YAP-TEAD, including those involved in the MAPK and cytokine signaling pathways.[1]

Q2: What are the typical signs of this compound-induced cytotoxicity in non-target cells?

A2: Researchers may observe a range of effects, from subtle to severe, depending on the cell type, this compound concentration, and duration of exposure. Common indicators include:

  • Reduced cell viability and proliferation: A dose-dependent decrease in the number of viable cells.

  • Morphological changes: Alterations in cell shape, detachment from the culture surface, and signs of apoptosis (e.g., cell shrinkage, membrane blebbing).

  • Induction of apoptosis: Increased activity of caspases and DNA fragmentation.

  • Alterations in signaling pathways: Changes in the phosphorylation status of proteins in pathways like MAPK, or altered secretion of cytokines.

Q3: At what concentrations are off-target effects of this compound likely to be observed?

A3: While on-target efficacy in sensitive cancer cell lines (e.g., NCI-H2052 and NCI-H226 mesothelioma cells) is observed in the low nanomolar range (IC50 values of 18 nM and 33 nM, respectively), off-target effects are more likely at higher concentrations.[1] One study reported that a 10 µM concentration of this compound affected the proliferation of NF2 wild-type cell lines, suggesting potential for off-target activity at micromolar concentrations. It is crucial to determine the therapeutic window for your specific cell model by performing dose-response experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cytotoxicity in non-target control cell lines at low nanomolar concentrations. The non-target cell line may have a higher than expected dependence on TEAD signaling for survival.1. Verify the identity and health of your non-target cell line. 2. Select a panel of diverse non-target cell lines for cytotoxicity screening to identify more resistant options. 3. Perform a TEAD knockdown (e.g., using siRNA) in your control cell line to confirm its dependence on TEAD signaling.
Inconsistent cytotoxicity results between experiments. 1. Variability in cell density at the time of treatment. 2. Inconsistent this compound concentration due to improper storage or dilution. 3. Differences in incubation time. 4. Contamination of cell cultures.1. Ensure consistent cell seeding density and confluency. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Standardize incubation times. 4. Regularly test for mycoplasma contamination.
Observed phenotype does not correlate with TEAD inhibition. The observed effect may be due to an off-target mechanism of this compound.1. Use a structurally related but inactive control compound to rule out effects of the chemical scaffold. 2. Perform a rescue experiment by overexpressing a this compound-resistant TEAD mutant. 3. Conduct a kinase selectivity profiling assay to identify potential off-target kinases. 4. Analyze changes in global gene expression (RNA-seq) or protein phosphorylation (proteomics) to identify affected off-target pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity. It is important to note that specific data on this compound's cytotoxicity in a wide range of normal human cell lines is limited in publicly available literature. The data presented for non-target cells should be considered representative and may vary depending on the specific cell line and experimental conditions.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeOn-Target/Non-TargetIC50 (nM)AssayReference
NCI-H2052Mesothelioma (NF2, LATS2 mutant)On-Target18Cell Proliferation Assay[1]
NCI-H226Mesothelioma (NF2-/-)On-Target33Cell Proliferation Assay[1]
NCI-H28Mesothelioma (NF2 wild-type)Non-Target>10,000Cell Proliferation Assay[3]
HMMMEMesothelioma (NF2 wild-type)Non-Target>10,000Cell Proliferation Assay[3]

Table 2: Potential Off-Target Effects of this compound on Signaling Pathways

PathwayKey Proteins/GenesObserved Effect in Mesothelioma CellsPotential Implication for Non-Target CellsReference
MAPK Pathway Genes responsive to KRAS hyperactivationUpregulation of gene expressionMay lead to unintended cell proliferation or differentiation.[1]
p-ERK, p-MEKNo direct increase in phosphorylationThe upregulation of MAPK target genes appears to be independent of direct MAPK signaling activation, suggesting a more complex regulatory mechanism.[1]
Cytokine Signaling IL-2, IL-15Upregulation of gene expressionCould induce an inflammatory response or affect immune cell function.[1]
IL-6, IL-8-Modulation of these pro-inflammatory cytokines is a known off-target effect of some kinase inhibitors and could contribute to cytotoxicity.

Detailed Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound in Non-Target Cells using an MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of non-target cell lines.

Materials:

  • Selected non-target human cell lines (e.g., IMR-90 - normal lung fibroblasts, HaCaT - human keratinocytes)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Assessing the Effect of this compound on MAPK Pathway Activation by Western Blot

Objective: To quantify the changes in the phosphorylation of key MAPK pathway proteins (e.g., ERK1/2, p38) in non-target cells following this compound treatment.

Materials:

  • Selected non-target cell line

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

    • Express the results as fold change relative to the vehicle control.

Visualizations

hippo_pathway cluster_extracellular Extracellular Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_yap_taz_regulation YAP/TAZ Regulation cluster_tead_regulation TEAD-Mediated Transcription Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress Soluble Factors Soluble Factors MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates MOB1 MOB1 LATS1_2->MOB1 complexes with YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N translocation Cytoplasm Cytoplasm YAP_TAZ_P->Cytoplasm retained in Nucleus Nucleus TEAD TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes activates transcription YAP_TAZ_N->TEAD co-activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound This compound->TEAD inhibits auto-palmitoylation Extracellular Signals Extracellular Signals Extracellular Signals->SAV1

This compound inhibits the Hippo signaling pathway.

experimental_workflow cluster_step1 Step 1: Initial Screening cluster_step2 Step 2: On-Target Validation cluster_step3 Step 3: Off-Target Investigation cluster_step4 Step 4: Data Analysis & Interpretation Cell_Seeding Seed Non-Target Cells (e.g., IMR-90, HaCaT) VT107_Treatment Treat with a broad range of this compound concentrations Cell_Seeding->VT107_Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) VT107_Treatment->Cytotoxicity_Assay IC50_Determination Determine IC50 values Cytotoxicity_Assay->IC50_Determination High Cytotoxicity? Inactive_Control Use Inactive Control Compound Compare_Results Compare Cytotoxicity Inactive_Control->Compare_Results TEAD_Knockdown Perform TEAD Knockdown (siRNA) TEAD_Knockdown->Compare_Results Identify_Off_Targets Identify Off-Target Pathways/Kinases Compare_Results->Identify_Off_Targets Phenotype Persists? Kinase_Profiling Kinase Selectivity Profiling Develop_Mitigation Develop Mitigation Strategies Kinase_Profiling->Develop_Mitigation Pathway_Analysis Signaling Pathway Analysis (Western Blot, RNA-seq) Pathway_Analysis->Develop_Mitigation IC50_Determination->Inactive_Control IC50_Determination->TEAD_Knockdown Identify_Off_Targets->Kinase_Profiling Identify_Off_Targets->Pathway_Analysis

Workflow for investigating this compound cytotoxicity.

logical_relationship cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects This compound This compound Treatment TEAD_Inhibition TEAD Inhibition This compound->TEAD_Inhibition TEAD_Inhibition_Normal TEAD Inhibition in Normal Cells This compound->TEAD_Inhibition_Normal MAPK_Modulation MAPK Pathway Modulation This compound->MAPK_Modulation Potential Cytokine_Modulation Cytokine Signaling Modulation This compound->Cytokine_Modulation Potential Reduced_Proliferation_Cancer Reduced Cancer Cell Proliferation (Desired Effect) TEAD_Inhibition->Reduced_Proliferation_Cancer Hippo_Pathway Hippo Pathway Dysregulation (e.g., in Cancer Cells) Hippo_Pathway->TEAD_Inhibition Cytotoxicity_Normal Cytotoxicity in Non-Target Cells (Undesired Effect) TEAD_Inhibition_Normal->Cytotoxicity_Normal MAPK_Modulation->Cytotoxicity_Normal Cytokine_Modulation->Cytotoxicity_Normal

On-target vs. off-target effects of this compound.

References

Interpreting Unexpected Phenotypes After VT107 Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed during experiments with VT107, a potent and orally active pan-TEAD auto-palmitoylation inhibitor. This compound is designed to block the interaction between YAP/TAZ and TEAD transcription factors, thereby inhibiting the transcription of genes that drive cell proliferation and survival, particularly in cancers with a dysregulated Hippo pathway.[1][2][3][4] However, as with many targeted therapies, off-target or unexpected effects can occur. This guide will help you navigate these findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of pan-TEAD auto-palmitoylation with an IC50 of 4.93 nM.[2] It functions by blocking the palmitoyl-CoA binding site on TEAD proteins (TEAD1-4), which is a necessary post-translational modification for their interaction with the transcriptional co-activators YAP and TAZ. By preventing this interaction, this compound inhibits the transcription of downstream target genes involved in cell proliferation, survival, and migration. This makes it a promising therapeutic agent for cancers with Hippo pathway dysregulation, such as NF2-deficient mesothelioma.

Q2: We observed upregulation of MAPK pathway-related genes after this compound treatment. Is this an expected outcome?

A2: This is a documented unexpected phenotype. Studies have shown that while this compound effectively downregulates canonical YAP/TAZ-TEAD target genes, it can also lead to the upregulation of genes associated with the MAPK pathway. Importantly, this upregulation does not appear to be caused by direct stimulation of MAPK pathway signaling activity, as the phosphorylation status of key effectors like ERK remains unchanged. This suggests an indirect mechanism of gene regulation that warrants further investigation in your specific experimental model.

Q3: Our cells are showing resistance to this compound. What are the potential mechanisms?

A3: Resistance to TEAD inhibitors like this compound is an emerging area of research. One identified mechanism involves mutations in genes of the Hippo, MAPK, and JAK-STAT signaling pathways. For instance, in mesothelioma cells, mutations in the NF1 gene have been linked to this compound resistance. This resistance appears to be driven by the partial restoration of a subset of YAP/TEAD-sensitive genes, although not the core target genes like CTGF and CYR61.

Q4: Are there any known off-target effects of this compound?

A4: The available literature primarily focuses on the on-target effects of this compound on the Hippo-YAP/TAZ-TEAD pathway. The upregulation of MAPK pathway and cytokine-responsive genes is the most prominently reported unexpected effect. As with any small molecule inhibitor, the potential for off-target activities exists and should be considered when interpreting experimental results. Comprehensive off-target profiling studies would be necessary to fully delineate the specificity of this compound.

Troubleshooting Unexpected Phenotypes

Unexpected Gene Expression Changes

If you observe unexpected changes in gene expression, such as the upregulation of inflammatory or other signaling pathway-related genes, consider the following troubleshooting steps:

  • Validate the finding: Confirm the gene expression changes using an orthogonal method (e.g., if initially observed by RNA-seq, validate with qRT-PCR).

  • Assess pathway activation: Investigate the activation status of the implicated signaling pathway. For example, if MAPK-related genes are upregulated, perform Western blots to check the phosphorylation levels of key pathway components like MEK and ERK.

  • Dose-response analysis: Determine if the unexpected gene expression changes are dose-dependent. This can help to distinguish between a specific off-target effect and a more general cellular stress response.

  • Time-course experiment: Analyze gene expression at multiple time points after this compound treatment to understand the kinetics of the response.

Drug Resistance

If your cells develop resistance to this compound, consider these investigative approaches:

  • Sequence key genes: Analyze the mutational status of genes in the Hippo, MAPK, and JAK-STAT pathways, with a particular focus on tumor suppressor genes like NF1.

  • Gene expression profiling: Compare the transcriptomes of sensitive and resistant cells to identify differentially expressed genes and activated pathways that may be compensating for TEAD inhibition.

  • Combination therapy screening: Investigate the potential for synergistic effects by combining this compound with inhibitors of pathways that are upregulated in resistant cells (e.g., MEK inhibitors if the MAPK pathway is activated).

Data Presentation: Summary of this compound Effects

ParameterExpected EffectUnexpected/Resistant PhenotypeReference
TEAD Palmitoylation Inhibition of auto-palmitoylation for all four TEAD proteins.-
YAP/TAZ-TEAD Interaction Disruption of the interaction between YAP/TAZ and TEAD.-
Canonical Target Genes (e.g., CTGF, CYR61, ANKRD1) Downregulation of gene expression.Expression is not restored in NF1 mutant resistant cells.
Cell Proliferation (in NF2-deficient cells) Potent inhibition.Reduced sensitivity in the presence of resistance mechanisms (e.g., NF1 mutation).
MAPK Pathway Genes No expected direct effect.Upregulation of gene expression without direct stimulation of MAPK signaling.
Cytokine Signaling Genes (e.g., IL2, IL15 responsive genes) No expected direct effect.Strong upregulation of gene expression.

Experimental Protocols

Western Blot for MAPK Pathway Activation
  • Cell Lysis: Treat cells with this compound or a vehicle control (e.g., DMSO) for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against total ERK, phospho-ERK (Thr202/Tyr204), total MEK, and phospho-MEK (Ser217/221). Use a housekeeping protein antibody (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Treat cells as described above and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your genes of interest (e.g., CTGF, CYR61, FOS, DUSP6) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

VT107_Mechanism_of_Action cluster_Hippo Hippo Pathway YAP_TAZ YAP/TAZ TEAD TEAD1-4 YAP_TAZ->TEAD binds to Palmitoylation Auto-palmitoylation TEAD->Palmitoylation required for Transcription Target Gene Transcription TEAD->Transcription activates This compound This compound This compound->Palmitoylation inhibits

Caption: Intended mechanism of action of this compound in the Hippo signaling pathway.

Unexpected_Phenotypes_Workflow Start Observe Unexpected Phenotype (e.g., Gene Upregulation, Resistance) Validate Validate with Orthogonal Method (e.g., qRT-PCR, Western Blot) Start->Validate Dose_Time Perform Dose-Response and Time-Course Experiments Validate->Dose_Time Genomic_Analysis Sequence Key Genes for Resistance Mechanisms (e.g., NF1) Validate->Genomic_Analysis if resistance Pathway_Analysis Investigate Upstream/Downstream Signaling Pathways Dose_Time->Pathway_Analysis Conclusion Formulate Hypothesis for Unexpected Phenotype Pathway_Analysis->Conclusion Genomic_Analysis->Conclusion

Caption: Troubleshooting workflow for interpreting unexpected phenotypes.

Logical_Relationship_VT107_Resistance This compound This compound Treatment TEAD_Inhibition TEAD Inhibition This compound->TEAD_Inhibition Cell_Death Cell Proliferation Inhibition / Cell Death TEAD_Inhibition->Cell_Death Resistance Resistance to this compound TEAD_Inhibition->Resistance NF1_Mutation NF1 Mutation Partial_Gene_Restoration Partial Reinstatement of YAP/TEAD Sensitive Genes NF1_Mutation->Partial_Gene_Restoration leads to Partial_Gene_Restoration->Resistance

Caption: Logical relationship between NF1 mutation and this compound resistance.

References

Assessing VT107 Efficacy in 3D Cell Culture Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the efficacy of VT107 in 3D cell culture models. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate smooth and effective experimentation.

Understanding this compound: Mechanism of Action

This compound is a potent and selective small molecule inhibitor of TEA Domain (TEAD) transcription factors.[1][2] It functions by preventing the auto-palmitoylation of all four TEAD proteins (TEAD1-4), a critical step for their interaction with the transcriptional co-activators YAP and TAZ.[1] In many cancers, particularly those with mutations in the Hippo signaling pathway (e.g., NF2-deficient mesothelioma), the YAP/TAZ-TEAD complex is constitutively active, driving gene expression programs that promote cell proliferation, survival, and migration.[1] By inhibiting TEAD auto-palmitoylation, this compound disrupts the formation of the YAP/TAZ-TEAD complex, thereby suppressing the transcription of target genes and inhibiting tumor growth.[1]

Key Experimental Protocols

Assessing the efficacy of this compound in 3D spheroid models requires a multi-faceted approach, combining viability assays with morphological analysis.

Protocol 1: General Spheroid Culture and this compound Treatment

This protocol outlines the basic steps for generating tumor spheroids and treating them with this compound.

Materials:

  • Cancer cell line of interest (e.g., NCI-H2052 or NCI-H226 for mesothelioma)

  • Complete cell culture medium

  • Ultra-low attachment (ULA) round-bottom 96-well plates

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Resuspend cells in complete medium to a concentration that will result in spheroids of the desired size (typically 1,000-5,000 cells per well).

    • Seed the cell suspension into the wells of a ULA 96-well plate.

  • Spheroid Formation:

    • Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation. Visually confirm spheroid formation using a microscope.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is recommended to test a range of concentrations (e.g., 0.01 µM to 10 µM).

    • Carefully remove a portion of the existing medium from each well and replace it with the medium containing the desired concentration of this compound.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation and Monitoring:

    • Incubate the treated spheroids for the desired duration (e.g., 3-7 days).

    • Monitor spheroid morphology and size daily using a brightfield microscope.

Protocol 2: Assessing Spheroid Viability with ATP-Based Assays

This protocol measures the overall metabolic activity of the spheroids as an indicator of viability.

Materials:

  • This compound-treated spheroids in a 96-well plate

  • 3D-compatible ATP-based viability reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare the ATP-based reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation:

    • Equilibrate the plate and reagent to room temperature.

    • Add the reagent to each well, ensuring thorough mixing to promote spheroid lysis.

    • Incubate the plate at room temperature for the time specified by the manufacturer (typically 30 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control spheroids.

    • Plot the normalized viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 3: Imaging-Based Analysis of Spheroid Viability and Morphology

This protocol provides a visual and quantitative assessment of cell death and changes in spheroid structure.

Materials:

  • This compound-treated spheroids in a 96-well imaging plate (e.g., black-walled, clear-bottom)

  • Live/dead staining solution (e.g., Calcein-AM for live cells and Propidium Iodide or Ethidium Homodimer-1 for dead cells)

  • Hoechst 33342 (for nuclear staining)

  • High-content imaging system or confocal microscope

Procedure:

  • Staining:

    • Prepare a staining solution containing the live/dead dyes and Hoechst 33342 in culture medium.

    • Carefully add the staining solution to each well and incubate as recommended by the dye manufacturer (typically 1-2 hours).

  • Image Acquisition:

    • Acquire images of the spheroids using an appropriate imaging system.

    • Capture images in brightfield and fluorescent channels for each stain.

    • It is recommended to acquire a Z-stack of images to capture the 3D structure of the spheroid.

  • Image Analysis:

    • Use image analysis software to quantify various parameters:

      • Spheroid Size: Measure the diameter and volume of the spheroids.

      • Viability: Quantify the volume or number of live (Calcein-AM positive) and dead (Propidium Iodide positive) cells.

      • Morphology: Assess changes in spheroid circularity and integrity.

    • Generate dose-response curves based on the quantified parameters.

Data Presentation

While specific IC50 values for this compound in 3D spheroid models are not yet widely published, the following table summarizes known 2D IC50 values and concentrations tested in 3D models to guide experimental design.

Cell LineCancer TypeCulture ModelParameterValueReference
NCI-H2052Mesothelioma2D MonolayerIC5018 nM
NCI-H226Mesothelioma2D MonolayerIC5032 nM
MeT-5A (NF2 KO)Mesothelial3D SpheroidConcentration Tested1 µM and 10 µM
NCI-H226Mesothelioma3D SpheroidConcentration Tested0.1 µM, 1.0 µM, 10 µM
NCI-H2052Mesothelioma3D SpheroidConcentration Tested0.1 µM, 1.0 µM, 10 µM

Visualizing Key Processes

Hippo-YAP/TAZ-TEAD Signaling Pathway and this compound Inhibition

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_in_nucleus YAP/TAZ YAP_TAZ->YAP_TAZ_in_nucleus translocates This compound This compound TEAD_palmitoylated TEAD (palmitoylated) This compound->TEAD_palmitoylated inhibits TEAD_unpalmitoylated TEAD (unpalmitoylated) TEAD_unpalmitoylated->TEAD_palmitoylated Auto-palmitoylation TEAD_in_nucleus TEAD TEAD_palmitoylated->TEAD_in_nucleus translocates Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD_in_nucleus->Gene_Expression activates YAP_TAZ_in_nucleus->TEAD_in_nucleus

Caption: The Hippo signaling pathway and the mechanism of this compound action.

Experimental Workflow for Assessing this compound Efficacy

VT107_Workflow cluster_assays Efficacy Assessment cluster_data_analysis Data Analysis start Start: Cancer Cell Culture seed_cells Seed Cells in ULA 96-well Plate start->seed_cells spheroid_formation Spheroid Formation (2-4 days) seed_cells->spheroid_formation vt107_treatment This compound Treatment (Dose-Response) spheroid_formation->vt107_treatment incubation Incubation (3-7 days) vt107_treatment->incubation atp_assay ATP-Based Viability Assay (e.g., CellTiter-Glo 3D) incubation->atp_assay imaging_assay Imaging-Based Analysis (Live/Dead Staining) incubation->imaging_assay dose_response Generate Dose-Response Curves atp_assay->dose_response morphology_analysis Analyze Spheroid Morphology imaging_assay->morphology_analysis ic50 Calculate IC50 Values dose_response->ic50 end End: Efficacy Determined ic50->end morphology_analysis->end

Caption: Workflow for assessing this compound efficacy in 3D spheroids.

Troubleshooting and FAQs

Q1: My spheroids are not forming properly or are disaggregating.

  • Possible Cause: Cell type is not amenable to spheroid formation, or seeding density is incorrect.

  • Troubleshooting:

    • Cell Line Selection: Not all cell lines readily form tight, spherical spheroids. You may need to screen different cell lines or use a scaffold-based 3D culture system (e.g., Matrigel).

    • Optimize Seeding Density: Too few cells may not aggregate effectively, while too many can lead to irregular shapes or premature necrotic cores. Perform a titration of cell seeding density to find the optimal number for your cell line.

    • Use of Supplements: For some cell lines, adding supplements like methylcellulose (B11928114) to the medium can increase viscosity and promote cell aggregation.

Q2: I am seeing high variability in my viability assay results.

  • Possible Cause: Inconsistent spheroid size, incomplete spheroid lysis, or pipetting errors.

  • Troubleshooting:

    • Ensure Uniform Spheroid Size: Visually inspect spheroids before treatment and exclude wells with irregularly sized or shaped spheroids. Optimize your seeding protocol to improve consistency.

    • Optimize Lysis: 3D spheroids are more resistant to lysis than 2D monolayers. Ensure you are using a 3D-specific lysis reagent and that you are following the manufacturer's protocol for incubation time and mixing to ensure complete lysis.

    • Careful Pipetting: When adding or removing media, do so slowly and from the side of the well to avoid disturbing or accidentally aspirating the spheroids.

Q3: this compound does not seem to be effective on my spheroids, even at high concentrations.

  • Possible Cause: Intrinsic or acquired resistance to TEAD inhibition.

  • Troubleshooting:

    • Investigate Resistance Pathways: Studies have shown that hyperactivation of the MAPK and JAK-STAT signaling pathways can confer resistance to TEAD inhibitors like this compound. Consider performing western blotting to check the activation status (phosphorylation) of key proteins in these pathways (e.g., ERK, STAT3) in your treated spheroids.

    • Combination Therapy: If resistance is suspected, consider combination therapies. For example, co-treatment with a MEK inhibitor (targeting the MAPK pathway) or a JAK inhibitor has been shown to synergize with TEAD inhibitors in some contexts.

    • Confirm Target Engagement: If possible, perform downstream analysis to confirm that this compound is inhibiting TEAD activity in your model. This could include qPCR to measure the expression of known YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61). A lack of change in these genes may indicate a problem with drug penetration or an alternative mechanism of resistance.

Q4: I am having trouble imaging my spheroids due to their thickness.

  • Possible Cause: Limited light penetration and high background fluorescence.

  • Troubleshooting:

    • Use a Confocal Microscope: Confocal microscopy is highly recommended for imaging 3D structures as it allows for optical sectioning, which reduces out-of-focus light and improves image quality.

    • Tissue Clearing Techniques: For very large or dense spheroids, consider using a tissue clearing agent to make the spheroid more transparent before imaging.

    • Optimize Staining: Ensure that your fluorescent dyes have sufficient time to penetrate the spheroid. You may need to increase the incubation time compared to 2D protocols.

Q5: How does the efficacy of this compound in 3D models compare to 2D models?

  • General Observation: Cells grown in 3D spheroids often exhibit increased resistance to chemotherapeutic drugs compared to their 2D counterparts. This is attributed to factors such as limited drug penetration into the spheroid core, the presence of quiescent cells, and altered gene expression profiles that are more representative of in vivo tumors. Therefore, you may observe a higher IC50 value for this compound in your 3D model compared to published 2D data. This highlights the importance of using 3D models for more physiologically relevant drug screening.

References

Technical Support Center: Combining VT107 with Other Inhibitors to Prevent Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the pan-TEAD auto-palmitoylation inhibitor, VT107, in combination with other inhibitors to circumvent potential drug resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally active, pan-TEAD auto-palmitoylation inhibitor.[1][2] It functions by blocking the palmitoylation of all four TEAD transcription factors (TEAD1-4), a crucial step for their interaction with the transcriptional co-activators YAP and TAZ.[1][3] This disruption of the YAP/TAZ-TEAD complex inhibits the transcription of genes that promote cell proliferation and survival, particularly in cancers with a dysregulated Hippo signaling pathway, such as mesothelioma with NF2 mutations.[3]

Q2: Why should I consider combining this compound with other inhibitors?

A2: As with many targeted therapies, cancer cells can develop resistance to this compound. Studies have shown that combining this compound with inhibitors of parallel signaling pathways can produce synergistic anti-cancer effects and potentially prevent or overcome resistance. This approach is based on the principle of "synthetic lethality," where the simultaneous inhibition of two pathways is significantly more effective at killing cancer cells than targeting either pathway alone.

Q3: Which inhibitors have shown synergy with this compound?

A3: Preclinical studies in mesothelioma cell lines have demonstrated synergistic effects when this compound is combined with inhibitors of the MAPK and JAK/STAT signaling pathways. Specifically, the MEK1/2 inhibitor trametinib (B1684009) and the JAK1/2 inhibitor AZD1480 have shown promising synergistic or strong additive interactions with this compound.

Q4: What are the known mechanisms of resistance to this compound?

A4: Research indicates that mutations in genes within the Hippo, MAPK, and JAK/STAT signaling pathways can confer resistance to TEAD inhibitors like this compound. These mutations can lead to the reactivation of pro-survival signaling, bypassing the inhibitory effects of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments combining this compound with other inhibitors.

Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability readouts - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Use an automated cell counter for accuracy.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and practice consistent pipetting technique.
Lack of expected synergistic effect - Suboptimal drug concentrations.- Incorrect timing of drug addition.- Cell line is not sensitive to the combination.- Issues with drug stability or activity.- Perform dose-response curves for each drug individually to determine their IC50 values.- Design a combination matrix with a range of concentrations around the IC50 for each drug.- Test different schedules of administration (e.g., sequential vs. simultaneous).- Verify the mutational status of key genes in the Hippo, MAPK, and JAK/STAT pathways in your cell line.- Confirm the activity of your drug stocks. Prepare fresh dilutions for each experiment.
Excessive cell toxicity or death, even at low concentrations - Combined drug toxicity is higher than anticipated.- Off-target effects of the inhibitors.- Cell line is particularly sensitive.- Lower the concentration range for both drugs in the combination matrix.- Use a different synergy model for analysis that may better account for toxicity (e.g., Bliss independence).- Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%).
Inconsistent synergy scores across experiments - Biological variability of the cell line.- Minor variations in experimental conditions (e.g., incubation time, media formulation).- Different synergy calculation models used.- Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase.- Standardize all experimental parameters and document them meticulously.- Use multiple synergy models (e.g., Bliss, Loewe, HSA) to analyze your data and look for consensus.

Experimental Protocols & Data

Protocol: Cell Viability Assay for Synergy Determination

This protocol outlines a method for assessing the synergistic effect of this compound and a second inhibitor (e.g., trametinib) on the proliferation of mesothelioma cells.

  • Cell Seeding:

    • Culture mesothelioma cell lines (e.g., NCI-H2052, NCI-H226) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Trypsinize and resuspend cells to a single-cell suspension.

    • Seed 500 cells per well in a 384-well plate and allow them to adhere overnight.

  • Drug Preparation and Addition:

    • Prepare stock solutions of this compound and the second inhibitor in DMSO.

    • Perform serial dilutions of each drug to create a dose range. For example, for a 7x9 dose matrix:

      • This compound: 7 concentrations ranging from 2 nM to 5 µM.

      • Trametinib: 9 concentrations ranging from 0.6 nM to 20 nM.

    • Add the drug combinations to the respective wells. Include wells with single agents and a DMSO vehicle control.

  • Incubation and Readout:

    • Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.

    • Measure cell viability using a suitable assay, such as CellTiter-Glo®.

  • Data Analysis:

    • Normalize the viability data to the DMSO control.

    • Calculate synergy scores using a preferred model (e.g., Bliss, Loewe, or Highest Single Agent - HSA). A synergy score ≥10 is typically considered synergistic, while scores between -10 and 10 are additive.

Quantitative Data Summary

The following tables summarize representative data from combination studies with this compound in mesothelioma cell lines.

Table 1: Single Agent IC50 Values

Cell LineCompoundIC50 (nM)
NCI-H2052This compound18
NCI-H226This compound33
NCI-H2052Trametinib~5
NCI-H226Trametinib~10

Note: IC50 values can vary depending on experimental conditions.

Table 2: Synergy Scores for this compound Combinations

Cell LineCombinationSynergy Score (Model)Interpretation
NCI-H2052This compound + Trametinib>10 (HSA)Synergistic
NCI-H226This compound + Trametinib>10 (HSA)Synergistic
NCI-H2052This compound + AZD1480~10 (HSA)Strong Additive/Synergistic
NCI-H226This compound + AZD1480>10 (HSA)Synergistic

Visualizations

Signaling Pathway Crosstalk

cluster_hippo Hippo Pathway cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway NF2 NF2 MST1_2 MST1/2 NF2->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ inhibits TEAD TEAD YAP_TAZ->TEAD activates Proliferation Cell Proliferation & Survival TEAD->Proliferation This compound This compound This compound->TEAD inhibits RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->YAP_TAZ crosstalk (activates) Trametinib Trametinib Trametinib->MEK inhibits Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK STAT STAT JAK->STAT STAT->YAP_TAZ crosstalk (activates) AZD1480 AZD1480 AZD1480->JAK inhibits

Caption: Crosstalk between Hippo, MAPK, and JAK/STAT pathways in cancer.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture & Seed Cancer Cells B 2. Prepare Serial Dilutions of this compound & Inhibitor A->B C 3. Treat Cells with Drug Combinations B->C D 4. Incubate for Specified Duration C->D E 5. Perform Cell Viability Assay D->E F 6. Normalize Data to Vehicle Control E->F G 7. Calculate Synergy Scores (Bliss, Loewe, HSA) F->G H 8. Interpret Results: Synergy, Additivity, Antagonism G->H

Caption: Workflow for drug combination screening and synergy analysis.

References

Validation & Comparative

A Head-to-Head Battle in Mesothelioma: Unpacking the Efficacy of TEAD Inhibitors VT107 and VT104

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted therapies for mesothelioma, a critical comparison of emerging TEAD inhibitors is paramount. This guide provides an in-depth analysis of two promising candidates, VT107 and VT104, focusing on their efficacy in mesothelioma cells, supported by experimental data and detailed protocols.

Malignant mesothelioma, a cancer notoriously resistant to conventional therapies, has spurred the development of novel therapeutic strategies. One of the most promising avenues targets the Hippo-YAP signaling pathway, which is frequently dysregulated in this disease, leading to uncontrolled cell proliferation and survival. At the core of this pathway are the TEAD transcription factors, which, when activated by the coactivators YAP and TAZ, drive the expression of pro-oncogenic genes.

This compound and VT104, developed by Vivace Therapeutics, are potent, orally active, pan-TEAD auto-palmitoylation inhibitors. This inhibition is critical as TEAD auto-palmitoylation is a necessary step for its interaction with YAP/TAZ. By blocking this process, both compounds effectively disrupt the YAP/TAZ-TEAD transcriptional program, offering a targeted approach to treating mesothelioma. This guide will dissect the available preclinical data to draw a comparative picture of their efficacy.

Comparative Efficacy in Mesothelioma Cell Lines

The anti-proliferative activity of this compound and VT104 has been evaluated across a panel of human mesothelioma cell lines. The data, summarized below, highlights the potency of these compounds, particularly in cell lines with mutations in the NF2 gene, a key upstream regulator of the Hippo pathway.

Cell LineNF2 StatusThis compound GI50 (nM)VT104 (Multi-TEAD) GI50 (nM)
NCI-H226Homozygous deletion20 - 30>3000
NCI-H2052Missense mutationNot specified>3000
MSTO-211HWild Type>3000>3000
NCI-H2452Wild Type>3000>3000
HMMMENot specified81484

Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison from a single study is presented where available. The designation of VT104 as "Multi-TEAD" in one source may indicate a slightly different selectivity profile compared to the "pan-TEAD" designation for this compound, though both are generally considered broad-spectrum TEAD inhibitors.

The data indicates that both this compound and VT104 show potent anti-proliferative effects in sensitive mesothelioma cell lines. Notably, in a broader panel of mesothelioma cell lines, multi-TEAD inhibitors like VT104 and pan-TEAD inhibitors like this compound demonstrated a wider spectrum of efficacy compared to TEAD1-selective inhibitors[1].

Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation

Both this compound and VT104 function by inhibiting the auto-palmitoylation of TEAD proteins. This post-translational modification is essential for the structural integrity of the palmitate-binding pocket within the TEAD protein, which in turn is crucial for its interaction with YAP and TAZ.

Biochemical assays have demonstrated that both compounds effectively prevent the palmitoylation of all four TEAD isoforms (TEAD1-4). Comparative studies have suggested that this compound is slightly more potent than VT104 in inhibiting the palmitoylation of TEAD2 and TEAD4[2][3]. This subtle difference in potency against specific TEAD isoforms may contribute to variations in their overall cellular efficacy.

The inhibition of TEAD palmitoylation by these compounds leads to a conformational change in the TEAD protein, disrupting its ability to bind to YAP and TAZ. This disruption has been confirmed through co-immunoprecipitation experiments, which show a marked reduction in the interaction between YAP/TAZ and TEAD in the presence of this compound[2].

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.

Figure 1: Hippo-YAP-TEAD Signaling Pathway and Inhibition by this compound/VT104.

Experimental_Workflow cluster_assays Efficacy Assays cluster_analysis Data Analysis start Start: Mesothelioma Cell Lines treatment Treatment: This compound or VT104 (Dose-Response) start->treatment proliferation Cell Proliferation Assay (e.g., Incucyte, CellTiter-Glo) treatment->proliferation palmitoylation TEAD Palmitoylation Assay (Click Chemistry) treatment->palmitoylation binding YAP/TAZ-TEAD Binding Assay (Co-Immunoprecipitation) treatment->binding ic50 Determine GI50/IC50 Values proliferation->ic50 inhibition_level Quantify Palmitoylation Inhibition palmitoylation->inhibition_level binding_disruption Assess Disruption of Protein-Protein Interaction binding->binding_disruption comparison Comparative Efficacy Analysis ic50->comparison inhibition_level->comparison binding_disruption->comparison

References

A Comparative Guide to VT107 and its Inactive Enantiomer VT106 in Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potent TEAD inhibitor VT107 and its less active enantiomer, VT106, which serves as a crucial negative control in experimental settings. The data presented herein is compiled from published research to assist in the design and interpretation of studies targeting the Hippo-YAP signaling pathway.

This compound is a potent, orally bioavailable, pan-TEAD auto-palmitoylation inhibitor that disrupts the interaction between TEAD transcription factors and the transcriptional co-activators YAP and TAZ. This inhibition leads to the suppression of oncogenic signaling in various cancers, particularly those with mutations in the Hippo pathway, such as mesothelioma. In contrast, VT106 is the enantiomer of this compound and exhibits significantly reduced activity, making it an ideal negative control to demonstrate the specificity of the effects observed with this compound.

Data Presentation: Quantitative Comparison

The following tables summarize the comparative activity of this compound and VT106 in key biochemical and cellular assays.

Assay This compound VT106 (Less Active Enantiomer) Reference
YAP Reporter Assay IC50: ~0.05 µM~50-fold less active than this compound[1]
TEAD Auto-Palmitoylation Potent pan-TEAD inhibitorFailed to block palmitoylation of all four TEAD proteins at 3 µM. Weakly inhibited TEAD1 and TEAD3 palmitoylation.[1]
YAP/TAZ-TEAD Interaction Effectively blocks interactionFailed to block YAP/TAZ-TEAD4 interaction; only weakly disrupted YAP/TAZ-TEAD1 interaction after 24-hour treatment.[1]
Cell Viability (NF2-deficient Mesothelioma Cells) Potent inhibition of proliferationViability of cell lines was not impacted.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TEAD Auto-Palmitoylation Assay

Objective: To assess the ability of compounds to inhibit the auto-palmitoylation of TEAD proteins in a cellular context.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured and transfected with expression plasmids for Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4.

  • Compound Treatment: Transfected cells are treated with either DMSO (vehicle control), this compound, or VT106 at specified concentrations (e.g., 3 µM) for 20-24 hours. A clickable alkyne-palmitate analog is also added to the culture medium.

  • Immunoprecipitation: Cells are lysed, and the Myc-tagged TEAD proteins are immunoprecipitated using an anti-Myc antibody.

  • Click Chemistry: The immunoprecipitated TEAD proteins are subjected to a click chemistry reaction to attach a biotin (B1667282) tag to the incorporated alkyne-palmitate.

  • Western Blotting: The samples are resolved by SDS-PAGE, transferred to a membrane, and probed with streptavidin-HRP to detect palmitoylated TEAD. Total TEAD levels are assessed by immunoblotting with an anti-Myc antibody.

Cell Viability/Proliferation Assays

Objective: To determine the effect of this compound and VT106 on the proliferation and viability of cancer cell lines, particularly those with Hippo pathway mutations.

A. Alamar Blue Assay:

  • Cell Seeding: Mesothelioma cells (e.g., NCI-H2052, NCI-H226) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of this compound, VT106, or DMSO.

  • Incubation: Plates are incubated for a specified period (e.g., 96 hours).

  • Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plates are incubated for a further 4-8 hours.

  • Measurement: The absorbance at 570 nm and 600 nm is measured using a plate reader to determine cell viability.

B. Coulter Counter Assay:

  • Cell Seeding and Treatment: Cells are seeded in larger flasks (e.g., T175) and treated with DMSO or different doses of this compound or VT106.

  • Incubation: Cells are incubated for an extended period (e.g., 6 days).

  • Cell Counting: At the end of the treatment period, cells are harvested, and the cell number is counted using a Coulter counter.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

Objective: To investigate the effect of this compound and VT106 on the interaction between YAP/TAZ and TEAD proteins.

Methodology:

  • Cell Treatment: NF2-mutant mesothelioma cells (e.g., NCI-H2373) are treated with DMSO, this compound, or VT106 at a specified concentration (e.g., 3 µM) for different durations (e.g., 4 and 24 hours).

  • Cell Lysis: Cells are lysed in a suitable buffer (e.g., RIPA buffer) to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysates are incubated with an antibody specific to a TEAD isoform (e.g., anti-TEAD1 or anti-TEAD4) to pull down the TEAD protein and its interacting partners.

  • Western Blotting: The immunoprecipitated complexes are resolved by SDS-PAGE and immunoblotted with antibodies against YAP and TAZ to detect the co-precipitated proteins. The levels of immunoprecipitated TEAD are also assessed as a loading control.

Mandatory Visualization

The following diagrams illustrate the Hippo signaling pathway and the experimental logic of using VT106 as a negative control for this compound.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_P p-YAP/TAZ (Inactive) LATS1_2->YAP_TAZ_P leads to YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates Degradation Proteasomal Degradation YAP_TAZ_P->Degradation YAP_TAZ->YAP_TAZ_P YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N translocates TEAD TEAD YAP_TEAD_Complex YAP/TAZ-TEAD Complex TEAD->YAP_TEAD_Complex Gene_Expression Target Gene Expression YAP_TEAD_Complex->Gene_Expression promotes YAP_TAZ_N->TEAD binds This compound This compound This compound->TEAD inhibits palmitoylation Experimental_Logic cluster_compounds Test Compounds cluster_experiment Experimental System (e.g., Mesothelioma Cells) cluster_outcomes Observed Outcomes cluster_conclusion Conclusion This compound This compound (Active Enantiomer) Biological_System Hippo Pathway Dysregulated Cancer Cells This compound->Biological_System VT106 VT106 (Inactive Enantiomer) VT106->Biological_System VT107_Effect Biological Effect (e.g., Decreased Cell Viability, Inhibition of TEAD Activity) Biological_System->VT107_Effect with this compound VT106_No_Effect No Significant Effect Biological_System->VT106_No_Effect with VT106 Conclusion Observed effect is specific to the action of this compound on its target. VT107_Effect->Conclusion VT106_No_Effect->Conclusion

References

A Comparative Analysis of Specificity: VT107 vs. IK-930 in Targeting the Hippo-TEAD Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TEAD inhibitors VT107 and IK-930, focusing on their specificity and supported by available experimental data. The information is presented to aid in the evaluation of these compounds for research and therapeutic development.

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a significant target in oncology. Its dysregulation, often leading to the activation of the transcriptional coactivators YAP and TAZ, is implicated in the development and progression of various cancers. YAP and TAZ exert their oncogenic effects primarily through interaction with the TEA Domain (TEAD) family of transcription factors (TEAD1-4). Consequently, inhibiting the YAP/TAZ-TEAD interaction is a promising therapeutic strategy. Two small molecule inhibitors at the forefront of this effort are this compound and IK-930, both of which function by inhibiting the auto-palmitoylation of TEAD proteins, a post-translational modification essential for their interaction with YAP and TAZ. This guide evaluates the key differentiator between these two compounds: their specificity across the four TEAD paralogs.

Differentiating Specificity: Pan-TEAD vs. Paralog-Selective Inhibition

The primary distinction between this compound and IK-930 lies in their approach to targeting the TEAD family. This compound is characterized as a potent, broad-spectrum or pan-TEAD inhibitor , demonstrating activity against multiple TEAD paralogs.[1][2][3] In contrast, IK-930 is a paralog-selective inhibitor , with a specific focus on TEAD1.[4][5] This divergence in specificity is a deliberate strategic choice, with the rationale for a TEAD1-selective inhibitor like IK-930 being the potential for an improved therapeutic window by minimizing off-target effects and toxicities, such as renal toxicity, which may be associated with the inhibition of all TEAD paralogs.

Quantitative Performance Data

Table 1: this compound Activity Profile

TargetAssay TypeEndpointResultCitation
Pan-TEADCell-based auto-palmitoylation assayInhibition of palmitoylationInhibits TEAD1, TEAD3, and is most potent against TEAD4
NF2-mutant Mesothelioma Cells (NCI-H226)Proliferation AssayIC5021 nM
Human Schwannoma CellsProliferation AssayIC5039 nM

Table 2: IK-930 Activity Profile

TargetAssay TypeEndpointResultCitation
TEADReporter AssayEC5025 nM
NF2-mutant Mesothelioma CellsProliferation AssayIC5021 nM
TEAD1Biochemical and Cellular Assays (including NanoBRET™)Binding and InhibitionSelective for TEAD1

Signaling Pathway and Mechanism of Action

Both this compound and IK-930 target the auto-palmitoylation of TEAD transcription factors. This lipid modification is crucial for a conformational change that allows for the interaction with the transcriptional co-activators YAP and TAZ. By inhibiting this process, these small molecules prevent the formation of the functional YAP/TAZ-TEAD transcriptional complex, thereby suppressing the expression of downstream target genes involved in cell proliferation and survival.

Hippo Signaling Pathway and Inhibition by this compound/IK-930 cluster_upstream Upstream Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Mechanism MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 activates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates YAP/TAZ_P Phosphorylated YAP/TAZ TEAD TEAD YAP/TAZ->TEAD interacts with YAP_TAZ_TEAD YAP/TAZ-TEAD Complex Gene_Expression Target Gene Expression (Proliferation, Survival) YAP_TAZ_TEAD->Gene_Expression promotes This compound This compound (Pan-TEAD inhibitor) Palmitoylation TEAD Auto-palmitoylation This compound->Palmitoylation inhibits IK930 IK-930 (TEAD1-selective inhibitor) IK930->Palmitoylation inhibits Palmitoylation->TEAD enables interaction with YAP/TAZ

Caption: Inhibition of TEAD auto-palmitoylation by this compound and IK-930.

Experimental Methodologies

The specificity and activity of this compound and IK-930 have been evaluated using a variety of biochemical and cell-based assays. Below are detailed descriptions of the key experimental protocols cited in the literature.

TEAD Auto-Palmitoylation Assay (Cell-Based)

This assay is designed to measure the inhibition of TEAD auto-palmitoylation in a cellular context.

Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transfected with expression plasmids encoding for individual MYC-tagged TEAD paralogs (TEAD1, TEAD2, TEAD3, or TEAD4).

  • Compound Treatment: Transfected cells are treated with the test compound (e.g., this compound or IK-930) or DMSO (vehicle control) for a specified period (e.g., 20 hours).

  • Metabolic Labeling: A palmitic acid analog containing an alkyne group (e.g., 17-octadecynoic acid) is added to the cell culture medium to be incorporated by the cells and used for auto-palmitoylation.

  • Immunoprecipitation: Cells are lysed, and the MYC-tagged TEAD proteins are immunoprecipitated using an anti-MYC antibody.

  • Click Chemistry: The alkyne-modified palmitate attached to the TEAD proteins is conjugated to an azide-biotin probe via a copper-catalyzed "click" reaction.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD. Total TEAD levels are assessed using an anti-MYC antibody. The relative amount of palmitoylated TEAD is then quantified.

TEAD Auto-Palmitoylation Assay Workflow start Start transfection Transfect HEK293T cells with MYC-TEAD plasmids start->transfection treatment Treat with this compound/IK-930 and Alkyne-Palmitate transfection->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-MYC antibody lysis->ip click Click Chemistry with Azide-Biotin ip->click western Western Blot with Streptavidin-HRP & anti-MYC click->western quantification Quantify Palmitoylation Inhibition western->quantification end End quantification->end

Caption: Workflow for the cell-based TEAD auto-palmitoylation assay.

NanoBRET™ Target Engagement Assay

This assay provides a quantitative measure of compound binding to a target protein within living cells.

Protocol:

  • Cell Preparation: HEK293T cells are transfected with a plasmid encoding a fusion of the target TEAD paralog and NanoLuc® luciferase.

  • Compound Addition: The transfected cells are treated with varying concentrations of the test compound.

  • Tracer Addition: A cell-permeable fluorescent tracer that binds to the TEAD protein is added to the cells.

  • BRET Measurement: In the absence of a competing compound, the binding of the fluorescent tracer to the NanoLuc®-TEAD fusion protein brings the luciferase and fluorophore into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured using a plate reader.

  • Data Analysis: If the test compound binds to the TEAD protein, it will compete with the fluorescent tracer, leading to a decrease in the BRET signal. The degree of BRET inhibition is proportional to the target engagement of the compound. IC50 values can be calculated from the dose-response curve.

NanoBRET™ Target Engagement Assay Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor (this compound/IK-930) NanoLuc_TEAD NanoLuc-TEAD Tracer Fluorescent Tracer NanoLuc_TEAD->Tracer binds BRET High BRET Signal Tracer->BRET results in NanoLuc_TEAD2 NanoLuc-TEAD Inhibitor This compound / IK-930 NanoLuc_TEAD2->Inhibitor binds No_BRET Low BRET Signal Inhibitor->No_BRET results in

Caption: Principle of the NanoBRET™ target engagement assay.

Conclusion

The evaluation of this compound and IK-930 specificity reveals two distinct strategies for targeting the Hippo-TEAD pathway. This compound offers a pan-TEAD inhibitory approach, which may be beneficial in cancers where multiple TEAD paralogs contribute to oncogenesis. Conversely, IK-930's TEAD1-selective profile presents a more targeted approach, potentially mitigating on-target toxicities associated with broader TEAD inhibition and offering a wider therapeutic index. The choice between a pan-TEAD and a paralog-selective inhibitor will likely depend on the specific cancer type, the expression and functional relevance of different TEAD paralogs in that malignancy, and the overall safety profile of the compound. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two promising therapeutic agents.

References

Cross-Validation of VT107's Anti-Tumor Activity in Different Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of VT107, a pan-TEAD auto-palmitoylation inhibitor, across various cancer types, with a primary focus on malignant mesothelioma. This compound functions by disrupting the Hippo signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1][2][3] This document summarizes key preclinical and clinical data for this compound and its analogs, comparing its performance with alternative therapeutic agents.

Mechanism of Action of this compound

This compound is a potent, orally active small molecule that inhibits the auto-palmitoylation of all four TEA domain (TEAD) transcription factors (TEAD1-4).[1][2] This post-translational modification is essential for the interaction between TEAD proteins and the transcriptional co-activators YAP and TAZ, the downstream effectors of the Hippo pathway. By blocking TEAD auto-palmitoylation, this compound prevents the formation of the YAP/TAZ-TEAD transcriptional complex, thereby inhibiting the expression of genes crucial for cell proliferation, survival, and migration. The primary target indication for this compound and similar agents is cancers with a dysregulated Hippo pathway, most notably neurofibromatosis type 2 (NF2)-deficient mesothelioma.

Hippo Signaling Pathway and this compound's Point of Intervention

cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact NF2 (Merlin) NF2 (Merlin) Cell-Cell Contact->NF2 (Merlin) activates Mechanical Stress Mechanical Stress Mechanical Stress->NF2 (Merlin) activates MST1/2 MST1/2 NF2 (Merlin)->MST1/2 activates LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates Phospho-YAP/TAZ p-YAP/TAZ YAP/TAZ->Phospho-YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates (Hippo OFF) 14-3-3 14-3-3 Phospho-YAP/TAZ->14-3-3 binds 14-3-3->Phospho-YAP/TAZ sequesters in cytoplasm TEAD1-4 TEAD1-4 YAP/TAZ_n->TEAD1-4 binds Gene Expression Gene Expression TEAD1-4->Gene Expression activates Palmitoylation Palmitoylation Palmitoylation->TEAD1-4 This compound This compound This compound->Palmitoylation inhibits Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: this compound inhibits TEAD auto-palmitoylation, preventing YAP/TAZ binding and subsequent gene transcription.

Preclinical Anti-Tumor Activity of this compound and Analogs

This compound has demonstrated potent and selective anti-proliferative activity in cancer cell lines with Hippo pathway mutations, particularly NF2-deficient mesothelioma.

In Vitro Efficacy

This compound exhibits nanomolar potency in inhibiting the proliferation of NF2-deficient mesothelioma cell lines. The IC50 values, representing the concentration of the drug that inhibits 50% of cell growth, are summarized below.

Cell LineCancer TypeNF2 StatusThis compound IC50 (nM)
NCI-H2052MesotheliomaMutant18
NCI-H226MesotheliomaDeficient32

Table 1: In Vitro Anti-proliferative Activity of this compound in Mesothelioma Cell Lines.

In Vivo Efficacy
CompoundCancer ModelDosingTumor Growth Inhibition (TGI)
VT103NCI-H226 Xenograft3 mg/kg, oral, once daily106.14% (tumor regression)
VT104NCI-H226 XenograftNot specifiedSignificant inhibition

Table 2: In Vivo Anti-Tumor Efficacy of this compound Analogs in Mesothelioma Xenograft Models.

Clinical Evaluation of a Related TEAD Inhibitor: VT3989

VT3989, a first-in-class TEAD auto-palmitoylation inhibitor structurally related to this compound, is currently being evaluated in a Phase 1/2 clinical trial (NCT04665206) in patients with advanced solid tumors, with a focus on mesothelioma.

Clinical Efficacy in Mesothelioma

The clinical trial has shown promising early efficacy in heavily pretreated mesothelioma patients.

Efficacy EndpointVT3989 in Mesothelioma Patients
Overall Response Rate (ORR)26%
Disease Control Rate (DCR)86%

Table 3: Clinical Efficacy of VT3989 in Patients with Mesothelioma (NCT04665206).

Comparison with Alternative Therapies for Mesothelioma

The current standard of care and other investigational therapies for malignant mesothelioma provide a benchmark for evaluating the potential of this compound.

Preclinical Comparison
Compound(s)Mechanism of ActionMesothelioma Cell LineIC50
This compound Pan-TEAD Inhibitor NCI-H2052 18 nM
This compound Pan-TEAD Inhibitor NCI-H226 32 nM
Cisplatin + PemetrexedDNA cross-linking + AntifolateMSTO-211H31.8 nM (Pemetrexed)
DefactinibFAK InhibitorNot specified< 0.6 nM (biochemical)

Table 4: Comparative In Vitro Efficacy of this compound and Other Agents in Mesothelioma.

Clinical Comparison
TreatmentMechanism of ActionPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
VT3989 TEAD Inhibitor Refractory Mesothelioma 26% Not Reported
Nivolumab + IpilimumabPD-1 + CTLA-4 Inhibition1st Line Unresectable MPM40%6.8 months
Cisplatin + PemetrexedChemotherapy1st Line Unresectable MPM43%7.2 months
DefactinibFAK InhibitorMerlin-low MPM (Maintenance)No improvement vs. placebo4.1 months
EverolimusmTOR InhibitorAdvanced MPM (2nd/3rd Line)2%2.8 months

Table 5: Comparative Clinical Efficacy of VT3989 and Other Therapies in Mesothelioma.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of mesothelioma cell lines.

Workflow:

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 72h Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis

Caption: Workflow for the in vitro cell proliferation assay.

Methodology:

  • Cell Culture: Mesothelioma cell lines (e.g., NCI-H2052, NCI-H226) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound analogs in a mouse xenograft model of mesothelioma.

Workflow:

Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Tumor volume ~100-200 mm³ Dosing & Monitoring Dosing & Monitoring Treatment Initiation->Dosing & Monitoring Endpoint Analysis Endpoint Analysis Dosing & Monitoring->Endpoint Analysis

Caption: Workflow for the in vivo xenograft study.

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Cell Implantation: NCI-H226 mesothelioma cells (5 x 10^6 cells in a suspension with Matrigel) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 100-200 mm³. Mice are then randomized into treatment and control groups.

  • Drug Administration: The investigational compound (e.g., VT103) is formulated in a suitable vehicle (e.g., 5% DMSO + 10% Solutol + 85% D5W) and administered orally once daily. The control group receives the vehicle alone.

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers, calculated with the formula: (Length x Width²) / 2. Body weight is also monitored as a measure of toxicity.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Logical Cross-Validation of this compound's Anti-Tumor Activity

The validation of this compound's efficacy follows a logical progression from in vitro to in vivo and clinical studies, with a focus on cancers harboring Hippo pathway alterations.

Hippo Pathway Dysregulation Hippo Pathway Dysregulation In Vitro Studies In Vitro Studies Hippo Pathway Dysregulation->In Vitro Studies Hypothesis Generation In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Validation of Potency Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials Demonstration of Efficacy & Safety Targeted Patient Population Targeted Patient Population Clinical Trials->Targeted Patient Population Confirmation of Clinical Benefit

Caption: Logical flow for the cross-validation of this compound's anti-tumor activity.

Conclusion

This compound and its analogs represent a promising new class of targeted therapies for cancers with a dysregulated Hippo pathway, particularly NF2-deficient mesothelioma. Preclinical data demonstrate potent and selective anti-tumor activity. Early clinical data for the related compound VT3989 in mesothelioma are encouraging, showing a favorable response rate in a heavily pretreated patient population. Further clinical development is warranted to fully elucidate the therapeutic potential of this class of TEAD inhibitors in comparison to existing and emerging treatments. Combination strategies, for instance with MAPK pathway inhibitors, may also enhance the anti-tumor activity of TEAD inhibitors and should be further explored.

References

VT107's Potency in the Landscape of Pan-TEAD Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive field of oncology drug development, targeting the Hippo-YAP-TEAD signaling pathway has emerged as a promising strategy for a variety of cancers characterized by Hippo pathway dysregulation. At the forefront of this therapeutic approach are pan-TEAD inhibitors, designed to block the activity of all four TEAD transcription factor paralogs (TEAD1-4). This guide provides a detailed comparative analysis of VT107, a potent pan-TEAD auto-palmitoylation inhibitor, with other notable pan-TEAD inhibitors, supported by experimental data to offer researchers, scientists, and drug development professionals a clear perspective on its relative potency and mechanism of action.

Quantitative Comparison of Pan-TEAD Inhibitor Potency

The efficacy of a TEAD inhibitor is primarily determined by its ability to disrupt the TEAD-YAP/TAZ interaction and inhibit TEAD's transcriptional activity, which is dependent on its auto-palmitoylation. The following tables summarize the in vitro potency of this compound in comparison to other well-characterized pan-TEAD inhibitors. It is important to note that direct comparison of IC50 and EC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Biochemical Potency of Pan-TEAD Inhibitors

InhibitorTargetAssay TypeIC50 (nM)Reference(s)
This compound Pan-TEADAuto-palmitoylation4.93[1]
VT104YAP/TAZ-TEAD InteractionCell-based42[2]
MGH-CP1TEAD2/4 Auto-palmitoylationIn vitro710 (TEAD2), 672 (TEAD4)[3][4]
GNE-7883YAP/TAZ-TEAD InteractionTR-FRET39 (TEAD1), 13 (TEAD2), 93 (TEAD3), 34 (TEAD4)[5]
K-975YAP/TAZ-TEAD InteractionCell-based-
MYF-03-69Pan-TEADAnti-proliferation-
ISM-6331Pan-TEADTEAD activity24

Table 2: Cellular Potency of Pan-TEAD Inhibitors in Hippo-Mutant Cancer Cell Lines

InhibitorCell LineAssay TypeEC50/IC50 (nM)Reference(s)
This compound NCI-H2052 (NF2 mutant)Cell Viability18
This compound NCI-H226 (NF2 deficient)Cell Viability32
GNE-7883NCI-H226Cell Proliferation333
GNE-7883OVCAR-8Cell Proliferation115
ISM-6331NCI-H226Cell Proliferation9
ISM-6331NCI-H2373 (NF2 deletion)Cell Proliferation4
ISM-6331MSTO-211H (LATS1/2 mutant)Cell Proliferation50

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which these inhibitors function and how their potency is evaluated, the following diagrams illustrate the Hippo-YAP-TEAD signaling pathway and a general experimental workflow for assessing TEAD inhibitor efficacy.

Hippo_YAP_TEAD_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation TEADs TEAD1-4 YAP_TAZ_n->TEADs binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEADs->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Hippo-YAP-TEAD Signaling Pathway

TEAD_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Palmitoylation_Assay TEAD Auto-palmitoylation Assay (IC50) Cell_Viability Cell Viability/Proliferation (e.g., CellTiter-Glo) (EC50/IC50) Palmitoylation_Assay->Cell_Viability PPI_Assay YAP-TEAD Interaction Assay (e.g., TR-FRET) (IC50) PPI_Assay->Cell_Viability Target_Gene_Expression Target Gene Expression (e.g., qPCR, Western Blot) Cell_Viability->Target_Gene_Expression Co_IP Co-Immunoprecipitation (YAP-TEAD Interaction) Cell_Viability->Co_IP Xenograft Tumor Xenograft Models Target_Gene_Expression->Xenograft Co_IP->Xenograft Inhibitor_Screening Compound Screening Inhibitor_Screening->Palmitoylation_Assay Inhibitor_Screening->PPI_Assay

References

In vivo comparison of VT107 and other Hippo pathway inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In Vivo Comparative Guide to Hippo Pathway Inhibitors: VT107 and Other Key Molecules

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, making it a prime target for therapeutic intervention in various cancers and other diseases.[1][2] Dysregulation of this pathway often leads to the nuclear translocation and activation of the transcriptional co-activators YAP and TAZ, which then associate with TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[2][3][4] This guide provides an in vivo comparison of this compound with other notable Hippo pathway inhibitors, presenting experimental data, protocols, and pathway visualizations to aid researchers and drug development professionals.

Overview of Compared Inhibitors

This guide focuses on a selection of well-characterized Hippo pathway inhibitors with available in vivo data:

  • This compound: A potent, orally active, pan-TEAD auto-palmitoylation inhibitor. It prevents the association of YAP/TAZ with all four TEAD proteins (TEAD1-4).

  • XMU-MP-1: A selective inhibitor of the upstream kinases MST1 and MST2, which are core components of the Hippo pathway.

  • Verteporfin: A photosensitizer that has been identified as an inhibitor of the YAP-TEAD interaction. It is thought to sequester YAP in the cytoplasm.

In Vivo Performance Comparison

The following tables summarize the in vivo experimental data for this compound, XMU-MP-1, and Verteporfin, highlighting their efficacy in different disease models.

Table 1: In Vivo Efficacy of TEAD Inhibitors (this compound)
Inhibitor Animal Model Cancer/Disease Type Dosage & Administration Key In Vivo Outcomes Reference
This compoundMousePharmacokinetic Analysis10 mg/kg; p.o.Analogous to VT104, which has shown efficacy in mesothelioma CDX models.
VT104 (analog)Mouse CDX Model (NCI-H226)NF2-deficient MesotheliomaNot specifiedInhibited tumor growth and led to shrinkage of established tumors.
VT103 (analog)Mouse CDX Model (NCI-H2373-Tu-P2)NF2-deficient MesotheliomaNot specifiedInhibited tumor growth and led to shrinkage of established tumors.
Table 2: In Vivo Efficacy of MST1/2 Inhibitors (XMU-MP-1)
Inhibitor Animal Model Disease Model Dosage & Administration Key In Vivo Outcomes Reference
XMU-MP-1C57Bl/6 MicePressure Overload-induced Hypertrophy (TAC)1 mg/kg; every other day for 10 daysImproved cardiac contractility, reduced cardiomyocyte size, decreased fibrosis and apoptosis.
XMU-MP-1RatSporadic Alzheimer's Disease (ICV-STZ)0.5 mg/kg; every 48h for 2 weeksImproved cognitive deficits, reduced tau phosphorylation and amyloid-beta deposition.
XMU-MP-1MouseOsteoarthritis (DMM surgery)Intraperitoneal injectionAlleviated cartilage degeneration.
XMU-MP-1MouseDiabetes Mellitus (STZ-induced)Not specifiedImproved sperm motility.
Table 3: In Vivo Efficacy of YAP/TEAD Interaction Inhibitors (Verteporfin)
Inhibitor Animal Model Disease Model Dosage & Administration Key In Vivo Outcomes Reference
VerteporfinMouseHepatomegaly (YAP overexpression or NF2 inactivation)Not specifiedReduced liver overgrowth.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

InVivo_Workflow cluster_setup 1. Model Development cluster_treatment 2. Treatment Phase cluster_analysis 3. Efficacy Analysis cluster_outcome 4. Outcome Model Induce Disease Model (e.g., Tumor Xenograft, TAC, DMM) Randomization Randomize Animals into Groups (Vehicle vs. Inhibitor) Model->Randomization Dosing Administer Inhibitor (e.g., p.o., i.p.) Monitor Animal Health Randomization->Dosing Tumor_Measurement Measure Tumor Volume (for cancer models) Dosing->Tumor_Measurement Function_Assay Assess Organ Function (e.g., Echocardiography) Dosing->Function_Assay Tissue_Collection Collect Tissues at Endpoint Dosing->Tissue_Collection Data_Analysis Statistical Analysis Compare Outcomes Tumor_Measurement->Data_Analysis Function_Assay->Data_Analysis Histo Histology & Immunohistochemistry (e.g., TUNEL, Ki-67) Tissue_Collection->Histo Biochem Biochemical Assays (e.g., Western Blot, qRT-PCR) Tissue_Collection->Biochem Histo->Data_Analysis Biochem->Data_Analysis

References

Assessing the Synergistic Effects of VT107 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the pan-TEAD auto-palmitoylation inhibitor, VT107, and its potential synergistic effects with chemotherapy. While direct preclinical and clinical data on the combination of this compound with traditional chemotherapeutic agents are limited, this document synthesizes the existing evidence for targeting the Hippo pathway to overcome chemoresistance and compares it with the more established synergistic effects of this compound with other targeted therapies.

Introduction to this compound and its Mechanism of Action

This compound is a potent, orally bioavailable small molecule that acts as a pan-TEAD auto-palmitoylation inhibitor. The TEA domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo signaling pathway. The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are key regulators of TEAD activity. In many cancers, the Hippo pathway is dysregulated, leading to the nuclear translocation of YAP/TAZ, where they bind to TEADs to drive the expression of genes involved in cell proliferation, survival, and migration.

This compound functions by binding to the central lipid pocket of TEAD proteins, preventing their auto-palmitoylation. This post-translational modification is crucial for the interaction between TEADs and YAP/TAZ. By inhibiting this interaction, this compound effectively blocks TEAD-mediated gene transcription, leading to reduced proliferation and tumor growth in cancers with a dysregulated Hippo pathway.

The Hippo Pathway and Chemoresistance: The Rationale for Combination Therapy

A growing body of evidence implicates the Hippo signaling pathway, and specifically the activation of YAP and TAZ, in the development of resistance to various chemotherapeutic agents. Overexpression and nuclear localization of YAP/TAZ have been associated with resistance to taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., cisplatin) in several cancer types.

The proposed mechanisms for YAP/TAZ-mediated chemoresistance include:

  • Upregulation of anti-apoptotic genes: YAP/TAZ can drive the expression of pro-survival genes, counteracting the cytotoxic effects of chemotherapy.

  • Promotion of cancer stem cell (CSC) characteristics: The Hippo pathway is linked to the maintenance of CSCs, a subpopulation of tumor cells known for their intrinsic resistance to therapy.

  • Modulation of drug efflux pumps: YAP/TAZ may regulate the expression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of cancer cells.

Therefore, inhibiting the YAP/TAZ-TEAD transcriptional complex with an agent like this compound presents a rational strategy to sensitize cancer cells to the effects of conventional chemotherapy.

Preclinical Evidence for Synergism of Hippo Pathway Inhibition with Chemotherapy

While specific data for this compound in combination with chemotherapy is scarce, studies on other YAP/TEAD inhibitors and YAP/TAZ knockdown provide proof-of-concept for this therapeutic approach.

Combination with Paclitaxel (B517696)

Studies have shown that inhibiting YAP/TEAD can enhance the efficacy of paclitaxel in resistant cancer cells.

Cell LineTreatmentEffectReference
A549R (Paclitaxel-resistant lung cancer)YAP/TEAD inhibitor (IV#6) + PaclitaxelLowered IC50 of paclitaxel[1]
Combination with Cisplatin (B142131)

Inhibition of YAP has been demonstrated to overcome resistance to cisplatin in preclinical models.

Cell LineTreatmentEffectReference
SH-SY5Y-R (Cisplatin-resistant neuroblastoma)YAP inhibitor (Peptide 17) + low-dose CisplatinImpaired tumor growth as effectively as high-dose cisplatin with less toxicity[2]
A549 (Lung cancer) and A549 tumor spheresYAP knockdown + CisplatinSignificantly enhanced CDDP toxicity and reduced IC50[3]
SMMC-7721 (Hepatocellular carcinoma)YAP knockdown + CisplatinIncreased chemosensitivity to cisplatin[4]

This compound in Combination with Targeted Therapies: An Established Synergistic Strategy

In contrast to the limited data with chemotherapy, the synergistic effects of this compound with targeted therapies, particularly inhibitors of the MAPK pathway, are well-documented.

Cancer TypeCell LinesCombinationEffectReference
MesotheliomaNCI-H2052, NCI-H226This compound + Trametinib (MEK inhibitor)Synergistic inhibition of cell proliferation[5]
Non-Small Cell Lung Cancer (NSCLC)Various NSCLC cell linesVT108 (related TEAD inhibitor) + Cobimetinib (MEK inhibitor)Synergistic or additive effects on proliferation[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound, chemotherapy agent, or the combination of both for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis. Combination Index (CI) values can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis for YAP/TAZ
  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP, TAZ, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy. Administer drugs according to the predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).

Visualizations

Signaling Pathway Diagrams

Hippo_Pathway_Chemoresistance Chemotherapy Chemotherapy (e.g., Paclitaxel, Cisplatin) DNA_Damage DNA Damage & Cellular Stress Chemotherapy->DNA_Damage Apoptosis Apoptosis Chemotherapy->Apoptosis Hippo_Pathway Hippo Pathway (MST1/2, LATS1/2) DNA_Damage->Hippo_Pathway Activates YAP_TAZ_cyto YAP/TAZ (Cytoplasm) Hippo_Pathway->YAP_TAZ_cyto Phosphorylates & Inhibits YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Translocation TEAD TEAD YAP_TAZ_nuc->TEAD Binds to Chemoresistance Chemoresistance (Increased survival, proliferation, CSCs) TEAD->Chemoresistance Drives transcription of pro-survival genes This compound This compound This compound->TEAD Inhibits YAP/TAZ binding Chemoresistance->Apoptosis Blocks

Hippo pathway's role in chemoresistance and this compound's mechanism.

VT107_Targeted_Therapy_Synergy Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival Hippo_Pathway Hippo Pathway YAP_TAZ_nuc YAP/TAZ (Nucleus) Hippo_Pathway->YAP_TAZ_nuc Dysregulation leads to YAP/TAZ activation TEAD TEAD YAP_TAZ_nuc->TEAD TEAD->Proliferation_Survival This compound This compound This compound->TEAD Inhibits This compound->Proliferation_Survival Synergistic Inhibition MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->RAS_RAF_MEK_ERK Inhibits MEK_Inhibitor->Proliferation_Survival Synergistic Inhibition

Synergistic inhibition by this compound and a MEK inhibitor.
Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (Chemo-sensitive & Chemo-resistant) Treatment Treat with this compound, Chemotherapy, or Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for YAP/TAZ & Apoptosis Markers Treatment->Western_Blot IC50_CI Determine IC50 & CI Values Viability_Assay->IC50_CI Protein_Expression Analyze Protein Expression Western_Blot->Protein_Expression Xenograft Establish Xenograft Tumor Model IC50_CI->Xenograft Inform In Vivo Dosing Randomization Randomize Mice into Treatment Groups Xenograft->Randomization In_Vivo_Treatment Administer this compound, Chemotherapy, or Combination Randomization->In_Vivo_Treatment Monitoring Monitor Tumor Volume & Body Weight In_Vivo_Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: Tumor Weight, IHC, etc. Monitoring->Endpoint_Analysis

Workflow for assessing this compound and chemotherapy synergy.

Conclusion

While direct evidence for the synergistic combination of this compound with traditional chemotherapy is still emerging, the foundational role of the Hippo-YAP/TAZ-TEAD pathway in chemoresistance provides a strong rationale for such a strategy. Preclinical data from other YAP/TEAD inhibitors demonstrate that targeting this pathway can effectively sensitize cancer cells to agents like paclitaxel and cisplatin. In contrast, the synergistic effects of this compound with targeted therapies, particularly MEK inhibitors, are well-established and represent a promising therapeutic avenue. Further preclinical studies are warranted to directly investigate the combination of this compound with various chemotherapy agents to determine optimal dosing, scheduling, and patient populations that would most benefit from this approach.

References

A Head-to-Head Battle: VT107 Versus First-Generation TEAD Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of VT107 against first-generation Transcriptional Enhanced Associate Domain (TEAD) inhibitors. We delve into the experimental data that underscores the performance of these compounds and provide detailed protocols for key assays in TEAD inhibitor development.

The Hippo signaling pathway, a crucial regulator of organ size and tissue homeostasis, has emerged as a pivotal player in cancer development. Its downstream effectors, the transcriptional co-activators YAP and TAZ, associate with the TEAD family of transcription factors to drive the expression of genes that promote cell proliferation and survival. The aberrant activation of the YAP/TAZ-TEAD complex is a hallmark of several cancers, making it a compelling target for therapeutic intervention.[1][2]

This compound is a potent, orally active, pan-TEAD auto-palmitoylation inhibitor.[3][4] It is being benchmarked against first-generation TEAD inhibitors, which primarily share a similar mechanism of action by targeting the auto-palmitoylation of TEAD proteins, a post-translational modification essential for their interaction with YAP/TAZ.[5] This guide provides a comparative analysis of this compound and key first-generation TEAD inhibitors, including K-975, MGH-CP1, MYF-01-37, and MSC-4106.

Comparative Performance of TEAD Inhibitors

The following tables summarize the in vitro and cellular potency of this compound and a selection of first-generation TEAD inhibitors. The data illustrates the varying potency and selectivity of these compounds across different cancer cell lines and biochemical assays.

Biochemical Potency Against TEAD Paralogs
CompoundTEAD1 IC50 (nM)TEAD2 IC50 (nM)TEAD3 IC50 (nM)TEAD4 IC50 (nM)Comments
This compound ----Potent pan-TEAD auto-palmitoylation inhibitor.[3] Slightly more potent than VT104 on TEAD2 and TEAD4.[3]
K-975 Covalently binds Cys359---Potent and selective TEAD inhibitor.[6]
MGH-CP1 -710-672Potent and selective inhibitor of TEAD2/4 auto-palmitoylation.[7][8]
MYF-01-37 >50,000>50,000>50,000>50,000Sub-optimal chemical probe requiring micromolar concentrations.[6]
MSC-4106 ----Inhibits TEAD1 and TEAD3 auto-palmitoylation.[9][10]
Cellular Potency in Cancer Cell Lines
CompoundCell LineAssay TypeIC50 ValueReference
This compound NCI-H2052Cell Viability18 nM[11]
NCI-H226Cell Viability32 nM[11]
K-975 NCI-H226Cell Proliferation~20 nM[12]
MGH-CP1 ---Limited effects on proliferation at high concentrations.[1]
MYF-01-37 -Cellular AssaysMicromolar concentrations required[6]
MSC-4106 NCI-H226Cell Viability (4 days)14 nM[13]
SK-HEP-1Reporter Assay4 nM[13]

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is crucial to visualize the underlying biological pathways and the experimental setups used for inhibitor evaluation.

cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cassette cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact NF2 NF2 (Merlin) Cell-Cell Contact->NF2 Mechanical Stress Mechanical Stress LATS1_2 LATS1/2 Mechanical Stress->LATS1_2 Metabolic State Metabolic State MST1_2 MST1/2 Metabolic State->MST1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 NF2->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to TEAD TEAD1-4 Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates YAP_TAZ_n->TEAD binds

Hippo Signaling Pathway

cluster_workflow TEAD Inhibitor Benchmarking Workflow start Start biochemical_assay Biochemical Assay (TEAD Auto-palmitoylation) start->biochemical_assay cell_based_assay Cell-Based Assays start->cell_based_assay data_analysis Data Analysis and Comparison biochemical_assay->data_analysis cell_proliferation Cell Proliferation/ Viability Assay cell_based_assay->cell_proliferation reporter_assay Reporter Gene Assay cell_based_assay->reporter_assay cell_proliferation->data_analysis reporter_assay->data_analysis in_vivo_study In Vivo Efficacy Study (Xenograft Models) end End in_vivo_study->end data_analysis->in_vivo_study

Experimental Workflow

Detailed Experimental Protocols

TEAD Auto-Palmitoylation Assay (In Vitro)

This assay measures the ability of the compounds to inhibit the auto-palmitoylation of TEAD proteins, a critical post-translational modification for their activity.

  • Reagents and Materials: Recombinant TEAD protein, palmitoyl-CoA, reaction buffer, test compounds (this compound and first-generation inhibitors), detection antibody, and a suitable detection system (e.g., fluorescence or luminescence).

  • Procedure:

    • Recombinant TEAD protein is incubated with varying concentrations of the test compound in the reaction buffer.

    • Palmitoyl-CoA is added to initiate the auto-palmitoylation reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The extent of TEAD palmitoylation is quantified using a specific detection method. This can involve techniques like gel-based assays or immunoassays.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation/Viability Assay

This assay determines the effect of the inhibitors on the growth and viability of cancer cell lines.

  • Cell Culture: Cancer cell lines with known Hippo pathway status (e.g., NF2-deficient mesothelioma cells like NCI-H226 and NCI-H2052) are cultured under standard conditions.[5]

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compounds.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve.

TEAD-Responsive Reporter Gene Assay

This assay measures the ability of the inhibitors to block TEAD-mediated gene transcription.

  • Cell Line and Reporter Construct: A suitable cell line (e.g., HEK293T) is co-transfected with a TEAD-responsive reporter construct (e.g., containing multiple TEAD-binding sites upstream of a luciferase gene) and a vector expressing YAP/TAZ.

  • Procedure:

    • Transfected cells are treated with different concentrations of the TEAD inhibitors.

    • After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces the reporter gene activity by 50%.

Conclusion

The development of TEAD inhibitors represents a promising therapeutic strategy for cancers driven by aberrant Hippo pathway signaling. While first-generation inhibitors have laid the groundwork, newer compounds like this compound are being developed with the aim of improved potency and broader activity. The comparative data presented here, alongside detailed experimental protocols, provides a valuable resource for researchers in the field to evaluate and select the most appropriate tools for their studies. Further head-to-head studies under standardized conditions will be crucial for a definitive comparison of these promising therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of VT107: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations before proceeding with any disposal procedures.

Core Principles of VT107 Disposal

Given that this compound is a bioactive chemical compound used in cancer research, it should be managed as a hazardous chemical waste. The primary goals of its disposal are to prevent its release into the environment and to ensure the safety of all personnel.

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust from the powdered form of the compound.

Step-by-Step Disposal Procedures

The proper disposal method for this compound will depend on its form (solid powder, dissolved in solvent, or as part of contaminated labware).

Unused or Expired Solid this compound

Unused or expired solid this compound should be disposed of as hazardous chemical waste.

  • Segregation: Keep the original container tightly sealed. Do not mix with other waste.

  • Labeling: Ensure the container is clearly labeled with the chemical name ("this compound"), concentration, and any relevant hazard symbols.

  • Collection: Transfer the labeled container to a designated hazardous chemical waste collection area as specified by your institution's EHS guidelines.

This compound in Solution

Solutions containing this compound must be treated as hazardous liquid chemical waste.

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), the solvent used (e.g., DMSO, Ethanol), and the approximate concentration.

  • Storage: Store the waste container in a secondary containment bin in a designated and well-ventilated waste accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not pour this compound solutions down the drain.

Contaminated Labware and Materials

Disposable items that have come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves, paper towels) should be managed as contaminated solid waste.

  • Sharps: All sharps (needles, syringes, etc.) must be placed in an approved sharps container immediately after use.[1] These containers should be sealed when 2/3 to 3/4 full and disposed of through the regulated medical or biohazardous waste stream.[1]

  • Non-Sharps Solid Waste:

    • Collect all contaminated non-sharp items in a designated, clearly labeled biohazard or chemical waste bag.

    • This waste should be segregated from regular trash.

    • Follow your institution's procedures for the disposal of chemically contaminated labware. In many cases, this waste will be incinerated.[2]

Decontamination Procedures

For non-disposable glassware or equipment contaminated with this compound, a thorough decontamination process is necessary.

  • Rinsing: Rinse the equipment multiple times with a suitable solvent that can dissolve this compound (e.g., DMSO, Ethanol). Collect this rinseate as hazardous liquid waste.

  • Washing: After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

Emergency Spill Response

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an absorbent material (e.g., spill pillows, absorbent pads) to contain the spill. For solid spills, carefully cover the powder to avoid generating dust.

  • Clean: Wearing appropriate PPE, clean the spill area according to your laboratory's specific spill cleanup protocol for chemical spills.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous chemical waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

VT107_Disposal_Workflow cluster_waste_type Identify this compound Waste Type cluster_disposal_paths Disposal Pathways cluster_final_step Final Action start Start: this compound Waste Generated waste_form Determine Waste Form start->waste_form solid Solid (Unused/Expired Powder) waste_form->solid Solid liquid Liquid (In Solution) waste_form->liquid Liquid contaminated Contaminated Materials waste_form->contaminated Contaminated dispose_solid Dispose as Hazardous Chemical Waste solid->dispose_solid dispose_liquid Dispose as Hazardous Liquid Waste liquid->dispose_liquid is_sharp Is it a sharp? contaminated->is_sharp end_point Follow Institutional EHS Protocol for Waste Pickup dispose_solid->end_point dispose_liquid->end_point dispose_sharps Dispose in Sharps Container (Biohazardous Waste) is_sharp->dispose_sharps Yes dispose_non_sharps Dispose as Contaminated Solid Waste is_sharp->dispose_non_sharps No dispose_sharps->end_point dispose_non_sharps->end_point

Caption: this compound Disposal Decision Workflow.

This guide is intended to provide a framework for the safe disposal of this compound. Always prioritize your local regulations and institutional protocols. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.